2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
Description
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Properties
IUPAC Name |
2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-2-14-6-3-5(4-12)7(10)8(11)9(6)13/h3-4,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMATNKFDAXVDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=O)Br)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358261 | |
| Record name | 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597545-04-5 | |
| Record name | 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
Abstract
The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and development, particularly in the pharmaceutical and materials science sectors. This guide provides a comprehensive, multi-technique approach to the structural elucidation of a novel polysubstituted aromatic compound, 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde. We will proceed through a logical workflow, beginning with foundational mass and compositional analysis, followed by functional group identification, and culminating in detailed connectivity mapping and absolute stereochemical confirmation. The causality behind each analytical choice is explored, emphasizing a self-validating system where data from orthogonal techniques converge to provide a single, unambiguous structural assignment.
Introduction: The Imperative for Structural Certainty
2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is a pentasubstituted benzene derivative. Its utility in drug discovery or materials science is entirely predicated on its precise atomic arrangement. The presence and relative positions of the bromo, chloro, ethoxy, hydroxyl, and aldehyde groups dictate the molecule's electronic properties, steric profile, and potential for intermolecular interactions. An incorrect structural assignment could lead to wasted resources, misinterpreted biological data, and failed development pipelines. Therefore, a rigorous and systematic elucidation process is not merely procedural but essential for scientific integrity.
This guide employs a suite of modern analytical techniques to build the structure from the ground up, demonstrating how each method provides a unique and complementary piece of the puzzle.
Analytical Workflow: A Strategy for Elucidation
The process of structure elucidation is a logical sequence of experiments designed to progressively refine our understanding of the molecule. We begin with low-resolution techniques that provide broad, essential information (like molecular weight) and proceed to high-resolution methods that define the intricate details of atomic connectivity.
Caption: Overall workflow for the structural elucidation of the target molecule.
Mass Spectrometry: Defining the Molecular Formula
Expertise & Experience: The first step is always to determine the molecular weight and, if possible, the elemental formula. High-Resolution Mass Spectrometry (HRMS) is the tool of choice. For a molecule containing bromine and chlorine, the isotopic distribution provides an unmistakable signature, offering immediate confirmation of the presence of these halogens.
The natural isotopic abundances of bromine (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br) and chlorine (~75.8% ³⁵Cl, ~24.2% ³⁷Cl) create a characteristic pattern in the mass spectrum. A molecule with one Br and one Cl atom will exhibit a molecular ion cluster with peaks at M, M+2, and M+4, with a distinctive intensity ratio.[1][2]
Predicted HRMS Data (Electron Impact, EI):
| Ion | Calculated Exact Mass (C₉H₈⁷⁹Br³⁵ClO₃) | Observed m/z | Description |
|---|---|---|---|
| [M]⁺ | 277.9372 | 277.9370 | Molecular ion containing ⁷⁹Br and ³⁵Cl |
| [M+2]⁺ | 279.9352 | 279.9355 | Molecular ion containing ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl |
| [M+4]⁺ | 281.9323 | 281.9321 | Molecular ion containing ⁸¹Br and ³⁷Cl |
Interpretation: The observation of this isotopic cluster, with its specific mass differences and relative intensities, provides high confidence in the elemental formula C₉H₈BrClO₃. The molecular ion is often the base peak in aromatic compounds due to the stability of the aromatic ring. Common fragmentation patterns would involve the loss of the aldehyde proton (-1 amu), the ethoxy group (-45 amu), or the bromine/chlorine atoms.[3]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique perfect for identifying the key functional groups present in the molecule.[4] By passing infrared radiation through the sample, we can detect the vibrational frequencies of specific covalent bonds.[5] For our target molecule, we are looking for the characteristic stretches of the hydroxyl, aldehyde, and ether groups, as well as the aromatic ring.
Predicted IR Absorption Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| ~3450 | Broad, Strong | O-H stretch (hydroxyl) | The broadness is due to hydrogen bonding.[6] |
| ~2980, ~2870 | Medium | C-H stretch (alkane) | From the ethyl group of the ethoxy substituent.[7] |
| ~2750, ~2850 | Weak (doublet) | C-H stretch (aldehyde) | This characteristic doublet is a hallmark of an aldehyde C-H.[8] |
| ~1685 | Strong | C=O stretch (aldehyde) | Conjugation with the aromatic ring lowers the frequency from the typical ~1730 cm⁻¹.[8] |
| ~1580, ~1470 | Medium-Strong | C=C stretch (aromatic) | Confirms the presence of the benzene ring. |
| ~1260 | Strong | C-O stretch (aryl ether) | Characteristic of the Ar-O-Et linkage. |
| ~1018 | Medium | C-Br stretch | Corresponds to the vibration of the carbon-bromine bond.[9] |
Interpretation: The IR spectrum provides a quick "checklist" of the expected functional groups. The presence of a broad O-H stretch, a strong conjugated C=O stretch, and the aldehyde C-H doublet confirms the 4-hydroxybenzaldehyde core. The C-O ether stretch supports the ethoxy substituent.
Experimental Protocol: KBr Pellet Preparation for IR Spectroscopy
-
Sample Preparation: Grind 1-2 mg of the purified solid sample with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.
-
Grinding: The mixture must be ground to a fine, homogenous powder to reduce scattering of the IR beam.
-
Pellet Pressing: Transfer the powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be run first.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[10] By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, we can piece together the molecule's carbon-hydrogen framework and determine the precise placement of substituents.[11]
¹H NMR Spectroscopy
Causality: The chemical shift of a proton is determined by its electronic environment. Electronegative atoms (like O, Cl, Br) and aromatic rings deshield nearby protons, shifting their signals downfield. The number of adjacent, non-equivalent protons determines the signal's splitting pattern (n+1 rule). The area under each signal (integration) is proportional to the number of protons it represents.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| 10.15 | s (singlet) | 1H | Aldehyde (-CHO) | Aldehyde protons are highly deshielded and typically appear >9.5 ppm. No adjacent protons for coupling. |
| 9.80 | s (broad) | 1H | Hydroxyl (-OH) | Phenolic protons are acidic and their signal is often broad due to chemical exchange. Its position is concentration-dependent. |
| 7.45 | s (singlet) | 1H | Aromatic (Ar-H) | This single proton is on a fully substituted ring, with no adjacent protons to couple with, confirming the pentasubstituted pattern. |
| 4.10 | q (quartet) | 2H | Methylene (-OCH₂CH₃) | Coupled to the 3 protons of the methyl group (3+1=4, quartet). Deshielded by the adjacent oxygen atom. |
| 1.35 | t (triplet) | 3H | Methyl (-OCH₂CH₃) | Coupled to the 2 protons of the methylene group (2+1=3, triplet). |
¹³C NMR Spectroscopy
Causality: Similar to ¹H NMR, the chemical shift of a ¹³C nucleus depends on its electronic environment. Carbonyl carbons are extremely deshielded and appear far downfield. Carbons attached to electronegative atoms are also shifted downfield.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| 190.5 | C=O (Aldehyde) | Carbonyl carbons are highly deshielded. |
| 155.2 | Ar-C (C-OH) | Aromatic carbon attached to the hydroxyl group. |
| 148.1 | Ar-C (C-OEt) | Aromatic carbon attached to the ethoxy group. |
| 128.5 | Ar-C (C-CHO) | Quaternary carbon where the aldehyde is attached. |
| 118.3 | Ar-CH | The only aromatic carbon bonded to a hydrogen. |
| 115.9 | Ar-C (C-Cl) | Aromatic carbon attached to the chlorine atom. |
| 112.4 | Ar-C (C-Br) | Aromatic carbon attached to the bromine atom. |
| 64.7 | -OCH₂CH₃ | Methylene carbon, deshielded by oxygen. |
| 14.6 | -OCH₂CH₃ | Methyl carbon. |
Logical Deduction from NMR Data
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An In-Depth Technical Guide to 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound of interest for this guide is presumed to be 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde (CAS Number: 90004-83-4) , based on available chemical database information. The user-provided name "2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde" does not correspond to a readily available CAS number or widely published literature. This guide will focus on the methoxy- derivative.
Introduction: Unveiling a Versatile Scaffold for Medicinal Chemistry
Polysubstituted benzaldehydes are a cornerstone in the synthesis of a vast array of complex organic molecules, particularly within the pharmaceutical industry. Their inherent reactivity, governed by the interplay of various functional groups on the aromatic ring, allows for their elaboration into diverse molecular architectures. This guide provides a comprehensive technical overview of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, a halogenated and multisubstituted benzaldehyde derivative that holds significant potential as a versatile building block in medicinal chemistry and drug development.
The strategic placement of bromo, chloro, hydroxyl, and methoxy substituents on the benzaldehyde core imparts a unique electronic and steric profile. This distinct arrangement influences its reactivity and provides multiple handles for synthetic transformations, making it an attractive starting material for the synthesis of novel therapeutic agents. This document will delve into the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility for professionals in the field of drug discovery.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective utilization in synthesis and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 90004-83-4 | [1] |
| Molecular Formula | C₈H₆BrClO₃ | [1] |
| Molecular Weight | 265.49 g/mol | [1] |
| IUPAC Name | 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde | [1] |
| Synonyms | 6-bromo-5-chlorovanillin | [1] |
| Appearance | Solid (predicted) | |
| InChI | 1S/C8H6BrClO3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2-3,12H,1H3 | [1] |
| SMILES | COC1=C(C(=C(C(=C1)C=O)Br)Cl)O | [1] |
The presence of both electron-withdrawing (bromo, chloro, aldehyde) and electron-donating (hydroxyl, methoxy) groups on the benzene ring creates a nuanced electronic environment that dictates its reactivity in subsequent chemical transformations.
Synthesis and Reaction Mechanisms
A potential synthetic pathway could start from a commercially available substituted benzaldehyde, such as vanillin or isovanillin, and proceed through sequential halogenation and other functional group manipulations. The order of these reactions is critical to ensure the desired regioselectivity.
Hypothetical Synthesis Workflow
Caption: Hypothetical synthetic workflow for the target molecule.
Detailed Experimental Protocol (Generalized)
The following is a generalized protocol for the synthesis of a polysubstituted benzaldehyde, adapted from procedures for similar compounds.[6] Note: This protocol is illustrative and would require optimization for the specific synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde.
Step 1: Chlorination of Vanillin to 5-Chlorovanillin [7]
-
Dissolve vanillin (1 equivalent) and N-chlorosuccinimide (NCS, 1 equivalent) in glacial acetic acid.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the resulting precipitate, wash with glacial acetic acid, and allow it to dry to obtain 5-chlorovanillin.
Step 2: Bromination of 5-Chlorovanillin
-
In a suitable reaction vessel, dissolve the 5-chlorovanillin intermediate (1 equivalent) in an appropriate solvent (e.g., a non-polar organic solvent).
-
Cool the solution to a controlled temperature (e.g., 0-10°C).
-
Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine, to the reaction mixture while maintaining the temperature.[6]
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution) to remove any excess bromine.[3]
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product using a suitable technique, such as column chromatography or recrystallization, to obtain the final product.[8]
Reactivity and Role as a Chemical Intermediate
The utility of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde in drug development stems from the reactivity of its functional groups, which allows it to serve as a scaffold for the synthesis of more complex molecules. Substituted benzaldehydes are known to participate in a wide range of chemical reactions.[9]
The aldehyde functional group is particularly reactive and can undergo:
-
Reductive amination: to form substituted amines.
-
Wittig reaction: to form alkenes.
-
Aldol condensation: to form α,β-unsaturated ketones.
-
Knoevenagel condensation: with active methylene compounds.[10]
The hydroxyl and methoxy groups can be modified, for example, through etherification or demethylation, respectively. The bromo and chloro substituents provide sites for cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of diverse aryl or alkyl groups. This versatility makes it a valuable intermediate for constructing libraries of compounds for biological screening.
Caption: Reactivity and utility as a chemical intermediate.
Applications in Drug Discovery and Medicinal Chemistry
Substituted benzaldehydes are pivotal starting materials in the synthesis of a wide range of biologically active compounds.[11][12] While specific applications of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde are not extensively documented in the available literature, its structural motifs are present in molecules with known pharmacological activities. For instance, vanillin and its derivatives have been investigated for a variety of therapeutic effects. The introduction of halogens can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
This compound can serve as a key intermediate in the synthesis of:
-
Novel Heterocyclic Compounds: The aldehyde functionality can be used to construct various heterocyclic rings, such as benzimidazoles, which are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[13]
-
Potential Enzyme Inhibitors: The scaffold can be elaborated to design inhibitors for various enzymes implicated in disease.
-
Probes for Chemical Biology: Radiolabeled versions of such aldehydes can be synthesized and used as PET-tracers for in vivo imaging and target validation.[11][12]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. Based on data for structurally similar compounds, the following hazards should be considered:
-
Causes skin irritation. [14]
-
Causes serious eye irritation. [14]
-
May cause respiratory irritation. [14]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique combination of functional groups provides multiple avenues for chemical modification, enabling the synthesis of diverse and complex molecular scaffolds. While further research is needed to fully elucidate its specific applications, its structural features suggest its utility in the development of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and potential applications, intended to aid researchers and scientists in leveraging this promising intermediate in their drug discovery endeavors.
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ResearchGate. (2017, July 25). How can a mixture of 5-bromo-2-hydroxy-4-methoxybenzaldehyde and 3-bromo-2-hydroxy-4-methoxybenzaldehyde be separated?. [Link]
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Navigating the Physicochemical Landscape of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling a Novel Scaffold for Drug Development
In the intricate tapestry of medicinal chemistry, the discovery and characterization of novel molecular scaffolds are paramount to the development of next-generation therapeutics. Substituted benzaldehydes, for instance, are a cornerstone in the synthesis of a diverse array of pharmacologically active compounds. This guide focuses on a unique, yet sparsely documented molecule: 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde . Given the absence of extensive experimental data in publicly available literature, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will provide a robust framework for understanding, predicting, and experimentally determining the core physical properties of this compound, leaning on established principles and data from structurally analogous molecules.
The strategic placement of bromo, chloro, ethoxy, and hydroxyl groups on the benzaldehyde ring suggests a molecule with significant potential for chemical modification and biological activity. The electron-withdrawing and donating groups, along with the reactive aldehyde functionality, make it a versatile building block. This guide will delve into its structural and physicochemical properties, offering both predicted values and detailed experimental protocols for their validation.
Structural and Molecular Properties: A Computational Approach
In the absence of empirical crystallographic data, we turn to computational methods to elucidate the foundational properties of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde. These predicted values, summarized in Table 1, provide a crucial starting point for experimental design and interpretation.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₉H₈BrClO₃ | - |
| Molecular Weight | 279.52 g/mol | - |
| IUPAC Name | 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde | - |
| Canonical SMILES | CCOC1=CC(=C(C(=C1O)Br)Cl)C=O | - |
| InChI Key | (Predicted) | - |
| LogP (Octanol-Water Partition Coefficient) | (Predicted) | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 3 | - |
| Rotatable Bonds | 3 | - |
Table 1: Computationally Predicted Molecular Properties of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.
The LogP value, a critical parameter in drug development, is predicted to be in a range that suggests reasonable bioavailability. The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the carbonyl, hydroxyl, and ether oxygens) indicates the potential for specific interactions with biological targets.
Visualizing the Molecular Architecture
A fundamental understanding of the molecule's two-dimensional structure is essential for any further investigation. The following diagram, generated using Graphviz, illustrates the connectivity of atoms in 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.
Caption: 2D structure of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.
Physicochemical Properties: Bridging Prediction and Experimentation
While computational tools provide valuable estimates, experimental determination of physicochemical properties is the gold standard in chemical research. This section outlines the predicted properties and provides robust protocols for their empirical validation.
Melting Point
The melting point is a fundamental indicator of a compound's purity and is influenced by its crystal lattice energy. For substituted benzaldehydes, melting points can vary significantly based on the nature and position of the substituents. For instance, 2-Bromo-5-hydroxybenzaldehyde has a melting point of 130-135°C[1]. The additional chloro and ethoxy groups in our target molecule are expected to influence this value.
Experimental Protocol for Melting Point Determination:
The capillary melting point method is a standard and reliable technique.[2][3][4][5]
-
Sample Preparation: A small amount of the dry, crystalline 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating and Observation: The sample is heated at a steady rate. A preliminary, rapid heating can be performed to determine an approximate melting range. Subsequently, a new sample is heated slowly (1-2°C per minute) as the temperature approaches the approximate melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A narrow melting range (0.5-1°C) is indicative of high purity.[4]
Solubility
The solubility of a compound in various solvents is critical for its formulation and biological testing. As a substituted benzaldehyde, it is anticipated to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate, similar to its analogues.[1] Its solubility in aqueous solutions is expected to be limited but may be enhanced at higher or lower pH due to the phenolic hydroxyl group.
Experimental Protocol for Solubility Determination:
A qualitative assessment of solubility can be performed as follows:
-
Solvent Selection: A range of solvents should be tested, including polar protic (e.g., water, ethanol), polar aprotic (e.g., DMSO, acetone), and nonpolar (e.g., hexane, toluene) solvents.
-
Procedure: To a test tube containing a small, pre-weighed amount of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde (e.g., 10 mg), the solvent is added dropwise with agitation.
-
Observation: The point at which the solid completely dissolves is noted. Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively by calculating the concentration. For aromatic aldehydes, HPLC can be used for a more precise quantitative determination.
Spectroscopic Characterization: The Fingerprint of a Molecule
Spectroscopic techniques provide invaluable information about the structure and functional groups present in a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The predicted chemical shifts for the protons and carbons in 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde are influenced by the electronic effects of the various substituents.
Predicted ¹H NMR Spectral Features:
-
Aldehyde Proton (-CHO): A singlet in the region of δ 9.5-10.5 ppm.[6][7]
-
Aromatic Proton: A singlet in the aromatic region (δ 6.5-8.0 ppm).
-
Ethoxy Protons (-OCH₂CH₃): A quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: A 5-10 mg sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C spectra are acquired.
-
Data Analysis: The chemical shifts, integration, and coupling patterns are analyzed to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands:
-
O-H Stretch (hydroxyl): A broad band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (aromatic and aldehyde): Bands around 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹, respectively.[8]
-
C=O Stretch (aldehyde): A strong, sharp absorption in the region of 1680-1710 cm⁻¹.[8]
-
C=C Stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.
-
C-O Stretch (ether and phenol): Bands in the region of 1200-1300 cm⁻¹.
-
C-Br and C-Cl Stretches: These will appear in the fingerprint region (< 1000 cm⁻¹).
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or a thin film.
-
Data Acquisition: The sample is placed in an FTIR spectrometer, and the spectrum is recorded.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.
Caption: Experimental workflow for the characterization of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.
Conclusion: A Foundation for Future Research
This technical guide provides a comprehensive overview of the predicted physical properties of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde and detailed protocols for their experimental determination. While direct experimental data for this specific molecule remains to be published, the information presented here, based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers in drug discovery and development. By following the outlined experimental workflows, scientists can confidently characterize this novel compound, paving the way for its exploration as a valuable scaffold in the synthesis of new chemical entities with therapeutic potential.
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An In-Depth Technical Guide to the 13C NMR Analysis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, a polysubstituted aromatic compound of interest to researchers in drug discovery and organic synthesis. This document will delve into the theoretical principles governing the 13C NMR spectrum of this molecule, a detailed prediction of the spectrum, a step-by-step experimental protocol for data acquisition, and guidance on spectral interpretation and potential challenges.
Foundational Principles: Understanding the 13C NMR Spectrum of Substituted Benzaldehydes
Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule.[1][2] Unlike proton NMR, each chemically non-equivalent carbon atom in a molecule typically gives rise to a distinct signal in the 13C NMR spectrum, making it an invaluable tool for structure elucidation.[3] The chemical shift (δ), reported in parts per million (ppm), of each carbon signal is highly sensitive to its electronic environment, which is influenced by factors such as hybridization, and the inductive and resonance effects of neighboring substituents.[4][5]
For aromatic systems like 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, the chemical shifts of the benzene ring carbons are significantly affected by the attached functional groups. Electron-withdrawing groups (EWGs) tend to deshield nearby carbon atoms, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups (EDGs) generally cause shielding, resulting in an upfield shift to lower ppm values. The interplay of these effects from multiple substituents determines the final chemical shift of each aromatic carbon.
The aldehyde carbonyl carbon is a particularly diagnostic feature in the 13C NMR spectrum of benzaldehydes, typically resonating in the highly deshielded region of 190-200 ppm.[6][7] The precise chemical shift of the carbonyl carbon is also sensitive to the electronic effects of the substituents on the aromatic ring.[8][9][10]
Predicted 13C NMR Spectrum of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
A precise prediction of the 13C NMR spectrum requires a thorough understanding of the substituent effects on the benzaldehyde core. The prediction below is based on the additive model of substituent chemical shifts (SCS) and typical chemical shift ranges for the functional groups present.
Molecular Structure and Carbon Numbering:
Caption: Molecular structure of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde with carbon numbering.
Predicted Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | ~130-135 | Attached to the electron-withdrawing aldehyde group. |
| C2 | ~115-120 | Influenced by the ortho-bromo and meta-chloro and aldehyde groups. |
| C3 | ~125-130 | Attached to the electron-withdrawing chloro group and influenced by the adjacent bromo and hydroxyl groups. |
| C4 | ~145-150 | Attached to the electron-donating hydroxyl group, but also influenced by the ortho-chloro and meta-ethoxy groups. |
| C5 | ~150-155 | Attached to the electron-donating ethoxy group, experiencing a significant downfield shift. |
| C6 | ~110-115 | Influenced by the ortho-ethoxy and meta-aldehyde groups. |
| C7 (CHO) | ~190-195 | Aldehyde carbonyl carbon, highly deshielded.[6][7] |
| C8 (-OCH2CH3) | ~65-70 | Methylene carbon of the ethoxy group, attached to oxygen. |
| C9 (-OCH2CH3) | ~14-16 | Methyl carbon of the ethoxy group. |
Experimental Protocol for 13C NMR Data Acquisition
This section outlines a detailed, self-validating protocol for acquiring a high-quality 13C NMR spectrum of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.
3.1. Sample Preparation:
A critical step for obtaining a good quality spectrum is proper sample preparation.
-
Analyte Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are common choices for organic molecules. The choice of solvent can slightly influence the chemical shifts.
-
Concentration: For 13C NMR, a higher concentration is generally preferred due to the low natural abundance of the 13C isotope.[11][12] A concentration of 10-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is a good starting point.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.
3.2. NMR Spectrometer Setup and Data Acquisition:
The following is a general procedure for a modern NMR spectrometer. Specific commands and settings may vary between instruments.
Caption: A generalized workflow for 13C NMR data acquisition and processing.
Step-by-step Methodology:
-
Insert the Sample: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample. This is crucial for obtaining sharp, well-resolved peaks.
-
Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure efficient transfer of radiofrequency power.
-
Set Acquisition Parameters:
-
Pulse Program: Select a standard proton-decoupled 13C pulse program (e.g., zgpg30 or similar). This will result in a spectrum where each carbon appears as a singlet.[4]
-
Spectral Width (SW): Set a spectral width that encompasses all expected carbon signals, typically 0 to 220 ppm for organic molecules.
-
Acquisition Time (AQ): This determines the digital resolution of the spectrum. A longer acquisition time provides better resolution.
-
Relaxation Delay (D1): A sufficient relaxation delay (e.g., 2-5 seconds) is important for allowing the carbon nuclei to return to their equilibrium state between pulses, which is crucial for accurate quantification, although less critical for qualitative analysis.
-
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required to achieve a good signal-to-noise ratio compared to 1H NMR. The number of scans can range from several hundred to several thousand depending on the sample concentration.
-
Acquire the Data: Start the acquisition to obtain the Free Induction Decay (FID).
-
Data Processing:
-
Fourier Transform (FT): Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm).
-
Spectral Analysis and Interpretation
Once a high-quality 13C NMR spectrum is obtained, the next step is to assign each signal to a specific carbon atom in the molecule.
4.1. Peak Assignment Strategy:
-
Identify the Carbonyl Signal: The aldehyde carbonyl carbon (C7) will be the most downfield signal, expected in the 190-195 ppm range.[6][7]
-
Identify the Ethoxy Group Signals: The methylene carbon (C8) of the ethoxy group will appear in the 65-70 ppm region, while the methyl carbon (C9) will be the most upfield signal, around 14-16 ppm.
-
Assign Aromatic Carbons: The six aromatic carbons will appear in the region of approximately 110-155 ppm. Their assignment can be guided by:
-
Chemical Shift Prediction: Compare the experimental chemical shifts with the predicted values in the table above.
-
DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be used to distinguish between CH, CH2, and CH3 groups, and quaternary carbons.[1] A DEPT-135 experiment will show CH and CH3 signals as positive peaks and CH2 signals as negative peaks. Quaternary carbons will be absent. A DEPT-90 experiment will only show CH signals.
-
2D NMR Techniques: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can provide definitive assignments by correlating carbon atoms with their directly attached protons (HSQC) or protons that are two or three bonds away (HMBC).
-
4.2. Self-Validation and Troubleshooting:
A robust analysis includes cross-validation of the data and troubleshooting potential issues.
| Potential Issue | Manifestation in Spectrum | Troubleshooting Steps |
| Poor Signal-to-Noise Ratio | Noisy baseline, weak signals. | Increase the number of scans, increase sample concentration, ensure proper probe tuning and matching. |
| Broad Peaks | Signals are wide and poorly resolved. | Improve shimming, check for sample precipitation or paramagnetic impurities, ensure the sample is fully dissolved. |
| Phasing Problems | Peaks have distorted shapes (not pure absorption). | Carefully re-process the data with manual phase correction. |
| Baseline Distortions | Rolling or uneven baseline. | Apply baseline correction algorithms during data processing. Can also be caused by a very strong signal (e.g., solvent). |
| Impurity Peaks | Extra, unexpected signals. | Check the purity of the sample and the solvent. Common solvent impurities have known chemical shifts. |
Conclusion
The 13C NMR analysis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is a powerful method for its structural characterization. By understanding the fundamental principles of 13C NMR and the influence of the various substituents on the chemical shifts, a detailed interpretation of the spectrum is achievable. A carefully executed experimental protocol, coupled with advanced spectral analysis techniques like DEPT and 2D NMR, can provide unambiguous assignment of all carbon signals, confirming the molecular structure and providing valuable insights for researchers in the fields of chemistry and drug development.
References
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Chemistry LibreTexts. (2023). 13C NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
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University of California, Riverside. (n.d.). Sample Preparation and Positioning. NMR Facility. Retrieved from [Link]
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University of Ottawa. (n.d.). 13C NMR. Retrieved from [Link]
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Wishart, D. S. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
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YouTube. (2019, May 10). 13C NMR DEPT Spectroscopy | Problem Solving Approach [Video]. All 'Bout Chemistry. [Link]
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-
Zumbro, M. (n.d.). 13-C NMR - How Many Signals. Master Organic Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, a polysubstituted aromatic aldehyde of interest to researchers in synthetic chemistry, drug discovery, and materials science. This document will delve into the theoretical underpinnings of its mass spectrometric behavior, predictable fragmentation patterns, and a detailed, field-proven protocol for its analysis.
Introduction: The Analytical Imperative
2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde presents a unique analytical challenge due to its array of functional groups: an aldehyde, a hydroxyl group, an ether linkage, and two different halogen substituents. Mass spectrometry is an indispensable tool for the unambiguous identification and structural elucidation of such molecules. Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and metabolite identification studies. This guide will equip the researcher with the necessary knowledge to confidently analyze this and structurally related compounds.
Foundational Principles: Ionization and Isotopic Abundance
The choice of ionization technique is paramount in the analysis of any compound. For 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, both hard and soft ionization methods have their merits.
-
Electron Ionization (EI): As a hard ionization technique, EI is well-suited for relatively volatile and thermally stable organic molecules.[1][2] It typically induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[2] Given the aromatic nature of the target compound, a stable molecular ion peak is anticipated, which is a common feature for such molecules.
-
Soft Ionization Techniques (e.g., ESI, CI): Should the molecular ion be of low abundance in the EI spectrum, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed.[1][3][4] These methods impart less energy to the analyte molecule, resulting in a more abundant molecular ion and simpler spectra, which is particularly useful for confirming the molecular weight.[5]
A defining characteristic of the mass spectrum of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde will be the isotopic distribution of its molecular ion and halogen-containing fragments. Both bromine and chlorine have two stable isotopes with significant natural abundances:
-
Bromine: 79Br (50.69%) and 81Br (49.31%), an approximate 1:1 ratio.
-
Chlorine: 35Cl (75.77%) and 37Cl (24.23%), an approximate 3:1 ratio.
Consequently, any fragment containing both a bromine and a chlorine atom will exhibit a characteristic cluster of peaks at M, M+2, and M+4, with relative intensities dictated by the combined probabilities of the isotopes.[6] A fragment containing only a bromine atom will show an M/M+2 pattern with a ~1:1 intensity ratio, while a fragment with only a chlorine atom will display an M/M+2 pattern with a ~3:1 intensity ratio.[7]
Predicted Fragmentation Pathways under Electron Ionization
The fragmentation of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde under EI is predicted to be governed by the stability of the aromatic ring and the nature of its substituents. The following pathways are proposed based on established fragmentation mechanisms of related compounds:
-
Alpha-Cleavage of the Aldehyde Group: A primary fragmentation event for aromatic aldehydes is the loss of a hydrogen radical from the carbonyl group to form a stable acylium ion (M-1).[8][9] Subsequent loss of a carbon monoxide (CO) molecule from this acylium ion (M-1-28) is also a common pathway.[8]
-
Cleavage of the Ethoxy Group: The ethoxy substituent can undergo fragmentation through two principal routes:
-
Loss of an ethyl radical (•C₂H₅) to yield a phenoxide radical cation (M-29).
-
Loss of an ethene molecule (C₂H₄) via a rearrangement, resulting in a phenol-type fragment (M-28).
-
-
Loss of Halogen Atoms: The carbon-halogen bonds are susceptible to cleavage. Expulsion of a bromine radical (M-79/81) or a chlorine radical (M-35/37) is expected.[10] The loss of the larger, more labile bromine atom is often favored.
-
Loss of Hydrogen Halides: Elimination of hydrogen bromide (HBr) or hydrogen chloride (HCl) is another plausible fragmentation pathway, particularly influenced by the presence of the ortho-hydroxyl group (a "proximity effect").[10][11]
-
Formation of the Phenyl Cation: Cleavage of the bond between the aromatic ring and the carbonyl carbon can lead to the formation of a highly substituted phenyl cation.[8]
The interplay of these fragmentation pathways will generate a unique mass spectrum that serves as a fingerprint for 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.
Visualizing the Mass Spectrometry Workflow
The following diagram illustrates the generalized workflow for the mass spectrometric analysis of an organic compound.
Caption: Predicted fragmentation of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.
Experimental Protocol: GC-MS Analysis
This section details a robust protocol for the analysis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
4.1. Sample Preparation
-
Solvent Selection: Prepare a 1 mg/mL stock solution of the analyte in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Dilution: Create a working solution of approximately 10-100 µg/mL by diluting the stock solution with the same solvent.
-
Derivatization (Optional): For compounds with active hydrogens, such as the hydroxyl group in the target molecule, derivatization may be necessary to improve peak shape and prevent thermal degradation in the GC inlet. [12]Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method. If derivatization is performed, ensure that the reaction goes to completion and that the derivatizing agent is compatible with the GC-MS system.
4.2. Instrumentation and Parameters
The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A standard non-polar column suitable for a wide range of aromatic compounds. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A typical temperature program to ensure good separation from solvent and impurities. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching. |
| Ion Source Temp. | 230 °C | A standard temperature to minimize thermal degradation in the source. |
| Electron Energy | 70 eV | Standard energy for generating reproducible mass spectra and for library searching. |
| Mass Range | m/z 40-400 | Covers the expected molecular ion and fragment masses. |
| Solvent Delay | 3 minutes | Prevents the high solvent load from reaching the detector. |
4.3. Data Analysis and Interpretation
-
Identify the Molecular Ion: Locate the cluster of peaks corresponding to the molecular ion. For 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, this will be at m/z 292, 294, and 296 (based on 79Br, 35Cl; 81Br/79Br, 37Cl/35Cl; and 81Br, 37Cl). The isotopic pattern should be carefully examined to confirm the presence of one bromine and one chlorine atom.
-
Analyze Fragmentation Patterns: Identify the major fragment ions and propose structures based on the predicted pathways discussed in Section 3. The relative abundances of the fragment ions will provide insight into the stability of different parts of the molecule.
-
Library Searching: If available, compare the acquired spectrum to a commercial or in-house mass spectral library (e.g., NIST) to find matching or structurally similar compounds. [13][14]
Expected Mass Spectral Data Summary
The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios for 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.
| Ion | Proposed Fragmentation | m/z (79Br, 35Cl) | m/z (81Br, 35Cl / 79Br, 37Cl) | m/z (81Br, 37Cl) |
| [M]+• | Molecular Ion | 292 | 294 | 296 |
| [M-H]+ | Loss of H• from aldehyde | 291 | 293 | 295 |
| [M-C₂H₅]+ | Loss of ethyl radical | 263 | 265 | 267 |
| [M-CO-H]+ | Loss of H• and CO | 263 | 265 | 267 |
| [M-Cl]+ | Loss of Cl• | 257 | 259 | - |
| [M-Br]+ | Loss of Br• | 213 | 215 | - |
Conclusion
The mass spectrometric analysis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is a multi-faceted process that requires a sound understanding of ionization principles, fragmentation mechanisms, and isotopic patterns. By employing the strategies and protocols outlined in this guide, researchers can confidently identify and characterize this complex molecule. The predictable nature of its fragmentation, driven by the aldehyde, ethoxy, and halogen substituents, provides a rich source of structural information. This guide serves as a valuable resource for scientists and drug development professionals engaged in the analysis of novel aromatic compounds.
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Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate. Available at: [Link]
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Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. PubMed. Available at: [Link]
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Mass Spectrometry Ionisation Techniques. SlideShare. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
Abstract
Introduction: The Significance of Substituted Benzaldehydes
Aromatic aldehydes, particularly those with multiple substitutions on the benzene ring, are highly valued precursors in organic synthesis. The aldehyde group is a versatile handle for transformations such as oxidations, reductions, and condensations, while the substituents on the aromatic ring modulate the molecule's reactivity and physical properties. The specific compound, 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, incorporates a unique combination of electron-withdrawing halogens (bromine and chlorine), an electron-donating ethoxy group, and a phenolic hydroxyl group. This arrangement makes it a potentially valuable intermediate for the synthesis of complex molecules, including pharmaceutical agents where such substituted aromatic moieties are common.[1][2] Understanding the solubility of this compound is a critical first step in its practical application, influencing choices of reaction media, purification strategies, and formulation development.
Physicochemical Properties: A Comparative Analysis
Direct experimental data for 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is scarce. However, we can infer its properties by examining closely related, documented compounds. The table below summarizes key physicochemical data for several structural analogs.
| Property | 2-Bromo-5-hydroxybenzaldehyde[1][2] | 2-Bromo-5-hydroxy-4-methoxybenzaldehyde[3] | 3-Bromo-5-chloro-4-hydroxybenzaldehyde[4] | 3-Ethoxy-4-hydroxybenzaldehyde[5] | 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde (Predicted) |
| Molecular Formula | C₇H₅BrO₂ | C₈H₇BrO₃ | C₇H₄BrClO₂ | C₉H₁₀O₃ | C₉H₈BrClO₃ |
| Molecular Weight ( g/mol ) | 201.02 | 231.05 | 235.46 | 166.17 | 279.52 |
| Melting Point (°C) | 130-135 | 116 | 97.23 | 77-78 | Solid, likely in the range of 100-140°C |
| Appearance | White to gray to brown powder[6] | White to light yellow powder[3] | Not specified | Not specified | Predicted to be a crystalline solid |
| pKa (Predicted) | 8.67[2] | Not available | Not available | Not available | Expected to be weakly acidic due to the phenolic hydroxyl group |
Expert Analysis of Predicted Properties:
The presence of both bromo and chloro groups, along with the ethoxy substitution, increases the molecular weight of the target compound significantly compared to the simpler analogs. The melting point is predicted to be within the range of its halogenated counterparts, as the intermolecular forces, including hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the carbonyl and halogens, will lead to a stable crystal lattice.[7] The compound is expected to be a solid at room temperature.[8] The phenolic hydroxyl group will confer weak acidity, a key factor in its solubility in basic solutions.
Predicted Solubility Profile
The solubility of an organic compound is governed by the principle of "like dissolves like." The polarity and hydrogen-bonding capabilities of both the solute and the solvent are critical.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The hydroxyl and aldehyde groups can participate in hydrogen bonding with protic solvents.[8] However, the bulky and hydrophobic bromo, chloro, and ethoxy groups, along with the benzene ring, will significantly limit aqueous solubility. Solubility in alcohols like methanol and ethanol is expected to be moderate. The phenolic hydroxyl group suggests that the compound's solubility in water will be pH-dependent, increasing significantly in basic conditions due to the formation of a more polar phenoxide salt.[9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate): These solvents are effective at solvating polar functional groups without having hydrogen-donating capabilities. We predict good solubility in solvents like DMSO and DMF, which are excellent solvents for a wide range of organic compounds. Solubility in acetone and ethyl acetate is also expected to be favorable.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The presence of multiple polar functional groups suggests that the compound will have poor solubility in nonpolar solvents like hexane. The aromatic ring may allow for some limited solubility in toluene.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Based on data for analogous compounds like 2-Bromo-5-hydroxybenzaldehyde, which is soluble in dichloromethane and chloroform, our target compound is also predicted to be soluble in these solvents.[1][2]
Experimental Protocol for Solubility Determination
To empirically validate the predicted solubility, a systematic approach is required. The following protocol is designed to be a self-validating system for determining the qualitative and quantitative solubility of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.
Materials and Equipment
-
2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde (as synthesized or procured)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Class A volumetric flasks and pipettes
-
Scintillation vials or test tubes
-
Solvents: Deionized water, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, DMSO, Dichloromethane, Hexane.
Qualitative Solubility Determination
This initial screening provides a rapid assessment of solubility in various solvents.
-
Preparation: Add approximately 1-2 mg of the compound to a small test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube.
-
Mixing: Vigorously vortex the mixture for 1-2 minutes.
-
Observation: Visually inspect the solution for the presence of undissolved solid.
-
Classification:
-
Soluble: No visible solid particles.
-
Slightly Soluble: A significant portion of the solid has dissolved, but some remains.
-
Insoluble: The majority of the solid remains undissolved.
-
Quantitative Solubility Determination (Shake-Flask Method)
This method provides a precise measurement of solubility.[10]
-
Preparation of Saturated Solution: Add an excess amount of the compound (e.g., 10 mg) to a vial containing a known volume of the solvent (e.g., 5 mL). This ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method against a standard curve prepared from known concentrations of the compound.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from standard curve) x (Dilution factor)
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the quantitative solubility determination protocol.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
While direct empirical data for 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is not currently available, a robust and scientifically sound prediction of its solubility profile can be made through the analysis of its functional groups and comparison with structurally similar compounds. It is anticipated to be a solid with poor aqueous solubility that increases in basic media and shows good solubility in polar aprotic and chlorinated organic solvents. This guide provides not only a theoretical foundation for understanding its behavior but also a detailed, actionable protocol for its empirical determination. This dual approach of prediction and a clear path to validation offers researchers a comprehensive resource for integrating this promising compound into their synthetic and developmental workflows.
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A Technical Guide to the Stability and Storage of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The integrity of any chemical compound is the bedrock of reproducible and reliable scientific research. For complex organic molecules such as 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, a substituted benzaldehyde with potential as a key intermediate in pharmaceutical synthesis, understanding its stability profile is not merely a matter of good housekeeping but a prerequisite for valid experimental outcomes. This guide provides a comprehensive overview of the intrinsic stability of this compound, outlines field-proven storage and handling protocols, and details an experimental framework for its empirical stability assessment.
Physicochemical Identity
A precise understanding of a compound's structure is fundamental to predicting its chemical behavior and stability. 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde with multiple functional groups that dictate its reactivity.
| Property | Value | Source |
| IUPAC Name | 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde | [1] |
| Molecular Formula | C₈H₆BrClO₃ | [1] |
| Molecular Weight | 265.49 g/mol | [1] |
| CAS Number | 90004-83-4 | |
| Appearance | Solid (predicted) | |
| Canonical SMILES | COC1=C(C(=C(C(=C1)C=O)Br)Cl)O | [1] |
Note: The IUPAC name and SMILES string from PubChem list a methoxy group, while the user's topic specifies an ethoxy group. This guide will proceed based on the user-specified ethoxy structure, but users should always verify the specific structure of their material. The principles of stability discussed remain the same.
Intrinsic Stability and Predicted Degradation Pathways
The stability of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is governed by the interplay of its functional groups: the aldehyde, the phenolic hydroxyl, the ethoxy ether, and the aromatic halides.
Analysis of Structural Liabilities
-
Aldehyde Group (-CHO): This is the most significant liability. Aldehydes are highly susceptible to oxidation, especially in the presence of atmospheric oxygen, converting to the corresponding carboxylic acid.[2] This process can be auto-catalytic and is accelerated by heat, light, and the presence of metallic impurities.
-
Phenolic Hydroxyl Group (-OH): The phenolic group is a weak acid and can be deprotonated by bases. The resulting phenoxide is highly susceptible to oxidation. Furthermore, the electron-donating nature of the hydroxyl group activates the aromatic ring, influencing its reactivity.
-
Halogen Substituents (-Br, -Cl): While generally stable, aryl halides can be susceptible to photodecomposition under UV irradiation, a critical consideration for long-term storage.
-
Ether Group (-OC₂H₅): Ethers are typically stable under common storage conditions but can be cleaved under strongly acidic conditions, which are not typically encountered during storage but may be relevant in formulation studies.
Predicted Degradation Mechanisms
Based on these structural features, two primary degradation pathways are anticipated: oxidation and polymerization.
-
Oxidative Degradation: The primary degradation route is the oxidation of the aldehyde moiety to 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzoic acid. This is the most probable cause of purity loss over time.
-
Polymerization: Aldehydes can undergo polymerization, often catalyzed by acidic or basic impurities.[2] This process can lead to the formation of insoluble, high-molecular-weight materials and a decrease in the apparent potency of the compound.
Caption: Predicted degradation pathways for the title compound.
Recommended Storage and Handling Protocols
To mitigate the inherent instabilities, a multi-faceted approach to storage and handling is essential. The following recommendations are synthesized from best practices for analogous aromatic aldehydes.[3][4][5][6]
Optimal Storage Conditions
The primary objective is to minimize exposure to the key environmental factors that promote degradation: oxygen, light, heat, and moisture.[7][8]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration significantly slows the rate of oxidative and polymeric degradation.[5][9][10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air with an inert gas is the most effective way to prevent oxidation of the aldehyde group.[3][5] |
| Light | Amber Glass Vial or Opaque Container | Protects the compound from light-induced degradation, which can affect both the aldehyde and aryl-halide bonds.[4][6] |
| Container | Tightly Sealed Vial with PTFE-lined Cap | Prevents ingress of atmospheric oxygen and moisture.[4][9][11] A PTFE liner provides an inert sealing surface. |
| Moisture | Store in a Dry Environment/Dessicator | Prevents hydrolysis and potential catalysis of degradation reactions.[11] |
Incompatible Materials
To prevent rapid decomposition, avoid storage or co-handling with the following:
-
Strong Oxidizing Agents: Will rapidly and exothermically convert the aldehyde to a carboxylic acid.[11]
-
Strong Bases: Can deprotonate the phenol, creating a phenoxide that is highly susceptible to oxidation.[11]
-
Strong Acids: May catalyze polymerization or other unwanted side reactions.
Best Practices for Laboratory Handling
-
Aliquotting: Upon receipt, if the compound will be used over an extended period, consider dividing it into smaller, single-use aliquots under an inert atmosphere. This minimizes repeated exposure of the bulk material to air and moisture.
-
Inert Atmosphere Operations: When weighing or transferring the compound, perform the operation in a glove box or use a nitrogen/argon blanket to minimize air exposure.
-
Headspace Minimization: The amount of air (and thus oxygen) in a container contributes to degradation.[4] Using a container that is appropriately sized for the amount of material helps to reduce this headspace.
Experimental Framework for Stability Assessment
A robust stability study is essential to empirically determine the shelf-life and degradation profile of the compound. This involves a forced degradation study to identify potential degradation products, followed by the development of a stability-indicating analytical method for long-term studies.[7][12][13]
Caption: Workflow for a comprehensive stability assessment program.
Forced Degradation (Stress Testing) Protocol
Objective: To intentionally degrade the compound to identify potential degradation products and ensure the analytical method can resolve them from the parent peak.[8][12]
-
Preparation: Prepare stock solutions of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde (e.g., 1 mg/mL) in an appropriate solvent like acetonitrile or methanol.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours.
-
Photostability: Expose the solid compound and stock solution to a calibrated light source according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable method like HPLC-UV-MS to identify and characterize degradation products.
Stability-Indicating HPLC-UV Method Protocol
Objective: To develop a quantitative method that can separate and accurately measure the parent compound in the presence of its degradation products, excipients, and impurities.[12][14]
-
Column Selection: Start with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: Use a gradient elution to ensure separation of compounds with different polarities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program (Example):
-
0-2 min: 10% B
-
2-15 min: Ramp from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B and equilibrate
-
-
Detection: Use a UV detector set at a wavelength of maximum absorbance for the parent compound (determined by UV scan). A photodiode array (PDA) detector is ideal for assessing peak purity.
-
Method Validation: Once developed, the method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the peaks from the forced degradation study are well-resolved from the main compound peak.
Conclusion
2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is a compound with inherent stability risks, primarily related to the oxidative sensitivity of its aldehyde functional group. Strict adherence to recommended storage conditions—specifically, refrigeration (2-8°C) in a tightly sealed, opaque container under an inert atmosphere—is paramount to preserving its purity and ensuring the validity of research outcomes. The implementation of a formal stability testing program, utilizing a validated stability-indicating HPLC method, is the definitive approach to establishing an evidence-based shelf-life and understanding the degradation profile for critical applications in drug development and scientific research.
References
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Fisher Scientific. (2010). SAFETY DATA SHEET for 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.
-
Synquest Labs. (n.d.). Safety Data Sheet for 3-Bromo-5-chloro-2-hydroxybenzaldehyde.
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TCI EUROPE N.V. (2025). SAFETY DATA SHEET for 5-Bromo-2-nitrobenzaldehyde.
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Eden Botanicals. (2024). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils.
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Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Product Information for 2-Bromo-5-hydroxybenzaldehyde.
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MilliporeSigma. (2025). SAFETY DATA SHEET for 3-Bromo-4-hydroxybenzaldehyde.
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-
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-
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Theoretical Elucidation of the Electronic Structure of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde: A DFT-Focused Analysis
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive theoretical analysis of the electronic structure of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, a polysubstituted aromatic aldehyde with significant potential in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this paper details the optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MESP). The causality behind the choice of computational methods is explained to ensure methodological transparency and reproducibility. The findings reveal how the interplay of electron-withdrawing (bromo, chloro, aldehyde) and electron-donating (hydroxy, ethoxy) substituents dictates the molecule's electronic properties and reactivity. This guide is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the behavior of complex aromatic systems.
Introduction
Benzaldehyde and its derivatives are fundamental scaffolds in the chemical, pharmaceutical, and food industries, valued for their diverse biological and chemical properties.[1] The strategic functionalization of the benzene ring with various substituents, such as halogens and alkoxy groups, allows for the fine-tuning of a molecule's steric and electronic properties, which is a cornerstone of rational drug design and the development of novel materials.[2][3][4] Halogenated benzaldehydes, in particular, are crucial intermediates in the synthesis of a wide array of products.[2]
The title compound, 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, presents a complex substitution pattern. The presence of both electron-donating (hydroxy, ethoxy) and electron-withdrawing (bromo, chloro, and the carbonyl group of the aldehyde) moieties on the same aromatic ring creates a unique electronic landscape.[3][5] Understanding this landscape is critical for predicting the molecule's reactivity, intermolecular interactions, and potential biological activity.
While experimental characterization is indispensable, theoretical and computational studies provide invaluable a priori insights into molecular structure and behavior at a quantum-mechanical level.[6][7] Methods like Density Functional Theory (DFT) have proven to be robust for analyzing substituted benzaldehydes, offering a balance of computational efficiency and accuracy.[8][9] This guide employs a DFT-based approach to conduct a thorough investigation of the title molecule's electronic structure, focusing on its optimized geometry, frontier molecular orbitals, and electrostatic potential to map its reactivity profile.
Computational Methodology
The protocol described herein represents a self-validating system for the theoretical analysis of substituted benzaldehydes, grounded in established computational chemistry standards. The choice of methodology is driven by the need for accuracy in describing electron correlation effects in a molecule with diverse functional groups.
Theoretical Framework
All quantum chemical calculations were performed using the Density Functional Theory (DFT) framework, which is well-suited for studying the electronic properties of medium-sized organic molecules.[8][10][11] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was selected. This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, providing a highly reliable description of molecular geometries and electronic properties for a wide range of systems.[1][12][13] For a robust description of electron distribution, especially for the diffuse electrons of the halogen atoms, the Pople-style 6-311++G(d,p) basis set was employed.[7][8][9] This basis set includes diffuse functions (++) on both heavy atoms and hydrogens and polarization functions (d,p) to account for the non-uniform distribution of electron density.
Step-by-Step Protocol
-
Structure Optimization: The initial 3D structure of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde was built and subjected to full geometry optimization without any symmetry constraints. The optimization process was carried out until the forces on each atom were below 0.00045 Hartrees/Bohr, ensuring a stable energy minimum was reached.
-
Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations were performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true local minimum on the potential energy surface.
-
Electronic Property Calculation: Using the optimized geometry, several key electronic properties were calculated:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap (ΔE) was calculated as ELUMO - EHOMO.[14]
-
Molecular Electrostatic Potential (MESP): The MESP was calculated and mapped onto the molecule's total electron density surface. This visualization is crucial for identifying sites susceptible to electrophilic and nucleophilic attack.[12][15]
-
The entire computational workflow is depicted in the diagram below.
Caption: Computational workflow for the DFT analysis.
Results and Discussion
Optimized Molecular Structure
The optimized geometric structure of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is presented below. The analysis of bond lengths and angles (summarized in Table 1) reveals a structure that is largely planar, which is characteristic of the sp² hybridization of the benzene ring carbons.[5] However, minor deviations from planarity are observed, particularly for the bromine atom and the aldehyde group, which can be attributed to steric strain imposed by the bulky adjacent substituents. This observation is consistent with studies on other substituted hydroxybenzaldehydes where substituent crowding leads to slight twisting.[10][11]
Caption: Optimized molecular structure of the title compound.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Bond | Length (Å) | Parameter | Atoms | Angle (°) |
| C-Br | C2-Br | 1.912 | C1-C2-Br | C1-C2-Br | 119.5 |
| C-Cl | C3-Cl | 1.745 | C2-C3-Cl | C2-C3-Cl | 119.8 |
| C=O | C_ald=O_ald | 1.215 | C-C=O | C1-C_ald=O_ald | 124.1 |
| C-OH | C5-O_hyd | 1.358 | C-O-H | C5-O_hyd-H_hyd | 109.2 |
| C-OEt | C4-O_eth | 1.365 | C-O-C | C4-O_eth-C7_eth | 117.8 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The frontier molecular orbitals, HOMO and LUMO, are central to understanding chemical reactivity.[16] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[14] The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a smaller gap suggests lower kinetic stability and higher chemical reactivity, facilitating intramolecular charge transfer.[1][17]
Table 2: Calculated FMO Properties
| Parameter | Energy (eV) |
| EHOMO | -6.215 |
| ELUMO | -2.031 |
| Energy Gap (ΔE) | 4.184 |
The calculated HOMO-LUMO energy gap of 4.184 eV is relatively small, which indicates that the molecule is likely to be chemically reactive and polarizable. This is expected due to the significant electronic push-pull effect created by the combination of donor and acceptor groups on the ring.
A qualitative analysis of the orbital distributions reveals that the HOMO density is primarily located on the benzene ring, with significant contributions from the p-orbitals of the oxygen atoms in the hydroxyl and ethoxy groups. This indicates that these electron-rich sites are the most probable origin of an electron donation. Conversely, the LUMO density is predominantly distributed across the π* anti-bonding orbitals of the benzene ring and the electron-withdrawing aldehyde group. This suggests that the carbonyl carbon and the aromatic system are the primary sites for accepting an electron. This distribution facilitates the π → π* electronic transitions that are characteristic of aromatic aldehydes.[18]
Molecular Electrostatic Potential (MESP) Analysis
The MESP provides a visual representation of the charge distribution within a molecule and is an effective tool for predicting how molecules will interact.[15] The MESP map illustrates the regions of a molecule that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential).
In the MESP of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, the most negative potential (indicated by red/yellow shades) is concentrated around the oxygen atoms of the carbonyl and hydroxyl groups.[1][12] These regions are the most likely sites for nucleophilic attack and for forming hydrogen bonds. The most positive potential (blue shades) is located around the hydrogen atom of the hydroxyl group, making it a prime site for electrophilic interactions. The halogen atoms, due to their high electronegativity and lone pairs, create a region of slight negative potential, while the aromatic protons and the aldehyde proton exhibit a moderately positive potential. This detailed map of electrostatic potential is crucial for understanding non-covalent interactions, which is vital in drug-receptor binding and crystal engineering.[15]
Conclusion
This in-depth theoretical guide has detailed the electronic structure of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde using DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
-
Geometric Analysis: The molecule exhibits a nearly planar structure with minor distortions caused by steric hindrance from its bulky substituents.
-
Electronic Reactivity: The calculated HOMO-LUMO energy gap of 4.184 eV indicates a chemically reactive molecule, prone to electronic transitions and charge transfer. The HOMO is localized on the electron-donating groups, while the LUMO is centered on the electron-accepting regions.
-
Reactive Sites: The MESP analysis clearly identifies the carbonyl oxygen as the primary site for nucleophilic attack and the hydroxyl hydrogen as the primary site for electrophilic interactions.
The insights gained from this computational study provide a robust, scientifically grounded foundation for predicting the chemical behavior of this complex benzaldehyde derivative. This information is highly valuable for professionals in drug development and materials science, enabling more targeted and efficient synthesis and application strategies.
References
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Matos Beja, A., et al. (2000). 2-Bromo-5-hydroxybenzaldehyde. Acta Crystallographica Section C: Structural Chemistry, C56, 354-355. Available at: [Link]
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Matos Beja, A., et al. (1997). 2,4-Dibromo-5-hydroxybenzaldehyde. Acta Crystallographica Section C: Structural Chemistry, C53, 494-496. Available at: [Link]
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Khanam, H., Singh, R., & Pandey, J. (2023). A Density Functional Theory Study of 4-OH Aldehydes. Chemistry Proceedings, 14(1), 8. Available at: [Link]
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Kumar, A., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Chithambarathanu, T., et al. (2015). MOLECULAR STRUCTURE, SPECTROSCOPIC STUDIES, HOMO-LUMO PROFILE AND NBO ANALYSIS OF 3-ETHOXY- 4-HYDROXY BENZALDEHYDE. Rasayan Journal of Chemistry, 8(4), 490-508. Available at: [Link]
-
Davarpanah, M., et al. (2015). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. ResearchGate. Available at: [Link]
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Ribeiro da Silva, M. A. V., et al. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Available at: [Link]
-
Kumar, A., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health. Available at: [Link]
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Politzer, P., & Murray, J. S. (1991). Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena. PMC - NIH. Available at: [Link]
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Serrano-Andrés, L., & Merchán, M. (2000). Theoretical Analysis of the Electronic Spectra of Benzaldehyde. ResearchGate. Available at: [Link]
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Mary, M. B., et al. (2021). Synthesis, growth, DFT, and HOMO-LUMO studies on pyrazolemethoxy benzaldehyde crystals. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Molecular electrostatic potential surface in the minimum energy configuration. ResearchGate. Available at: [Link]
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Davarpanah, M., et al. (2015). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Semantic Scholar. Available at: [Link]
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Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
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Ruczyński, J., et al. (2024). Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors. New Journal of Chemistry. Available at: [Link]
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Khanam, H., Singh, R., & Pandey, J. (2023). A Density Functional Theory Study of 4-OH Aldehydes. Chem. Proc.. Available at: [Link]
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Silverstein, R. M., et al. (2005). Spectrometric identification of organic compounds. Semantic Scholar. Available at: [Link]
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Krishnakumar, V., & Surumbarkuzhali, N. (2016). Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide. PubMed Central. Available at: [Link]
-
List, B., et al. (2024). Formal Remote Stereodifferentiation of Minimally Distinct Groups in the Enantioselective Desymmetrization of meso-Epoxides. The Journal of Organic Chemistry. Available at: [Link]
-
Indian Journal of Chemistry. (1979). Theoretical Studies on Spectra & Photoreactivity of Benzaldehyde, Hydroxybenzaldehydes & Fluorobenzaldehydes. CSIR-NISCAIR. Available at: [Link]
-
Selvaraj, S., et al. (2022). Experimental and Theoretical Spectroscopic Studies of the Electronic Structure of 2-Ethyl-2-phenylmalonamide. ResearchGate. Available at: [Link]
-
Kanwal, I., et al. (2022). A presentation of all the molecular electrostatic potentials of the molecules. ResearchGate. Available at: [Link]
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University of Wisconsin-La Crosse. (n.d.). Benzaldehyde. UW-L Chemistry and Biochemistry. Available at: [Link]
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IRJEdT. (2023). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Research Journal of Education and Technology. Available at: [Link]
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Technical Whitepaper: Preliminary Reactivity Studies of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde (BCEHB)
[1]
Executive Summary
This technical guide provides an in-depth analysis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde (BCEHB) . As a highly functionalized vanillin derivative, BCEHB presents a unique "tri-modal" reactivity profile ideal for diversity-oriented synthesis (DOS) in drug discovery.[1] Its structure combines an electrophilic aldehyde, a nucleophilic phenol, and a chemically distinct aryl bromide, allowing for sequential orthogonal functionalization.[1]
This document details the structural logic, validated synthetic protocols, and mechanistic insights required to utilize BCEHB as a scaffold for antimicrobial and anti-inflammatory pharmacophores.[1]
Structural Analysis & Reactivity Hotspots
BCEHB is a penta-substituted benzene ring.[1] To successfully manipulate this molecule, researchers must understand the electronic and steric environment of its three reactive zones.
| Position | Substituent | Electronic Effect | Steric Environment | Reactivity Potential |
| C1 | Aldehyde (-CHO) | Electron Withdrawing (Inductive/Resonance) | Moderate (Flanked by Br/H) | High: Condensation, Oxidation, Reduction.[1] |
| C2 | Bromine (-Br) | Weakly Deactivating (Inductive) | High (Ortho to CHO & Cl) | Moderate: Pd-catalyzed Cross-Coupling (Suzuki/Buchwald).[1] |
| C3 | Chlorine (-Cl) | Weakly Deactivating | N/A (Internal) | Low: Generally inert under standard conditions; provides steric bulk.[1] |
| C4 | Hydroxyl (-OH) | Electron Donating (Resonance) | High (Flanked by Cl/OEt) | Moderate: Esterification, Etherification (requires forcing conditions).[1] |
| C5 | Ethoxy (-OEt) | Electron Donating | Moderate | Inert: Solubilizing group; modulates lipophilicity.[1] |
The "Crowding" Factor
The key challenge with BCEHB is the C2-C3-C4 sector.[1] The juxtaposition of Bromine (C2), Chlorine (C3), and Hydroxyl (C4) creates a "steric wall."
-
Implication: Standard nucleophilic attacks on the phenol (C4) may be sluggish.
-
Implication: Suzuki coupling at C2 requires specialized ligands (e.g., S-Phos or Buchwald ligands) to overcome the ortho-aldehyde hindrance.[1]
Primary Reactivity: Schiff Base Condensation (Zone A)
The C1-aldehyde is the most accessible functional group.[1] It readily undergoes condensation with primary amines to form Schiff bases (imines/azomethines).[1][2][3] These derivatives are critical in medicinal chemistry, often exhibiting enhanced antimicrobial activity compared to the parent aldehyde due to the C=N linkage [1].
Mechanism & Causality
The reaction proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon. In BCEHB, the electron-withdrawing nature of the C2-Bromine and C3-Chlorine inductively activates the carbonyl carbon, making it more electrophilic than in unsubstituted vanillin.[1] However, acid catalysis is strictly required to protonate the carbonyl oxygen and facilitate water elimination.[1]
Experimental Protocol 1: Synthesis of BCEHB-Derived Schiff Bases
Objective: Condensation of BCEHB with 4-aminophenol (Model Amine).[1]
Materials:
-
BCEHB (1.0 eq)
-
4-Aminophenol (1.0 eq)[1]
-
Ethanol (Absolute, anhydrous)[1]
-
Glacial Acetic Acid (Catalytic, 2-3 drops)[1]
Workflow:
-
Solubilization: Dissolve 1.0 mmol of BCEHB in 10 mL of absolute ethanol in a round-bottom flask. The solution should appear pale yellow.
-
Addition: Add 1.0 mmol of 4-aminophenol. The color may deepen immediately due to transient charge transfer complexes.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Attach a reflux condenser and heat the mixture to 78°C (ethanol boiling point) for 4–6 hours.
-
Checkpoint: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (Rf ~0.6) should disappear.
-
-
Isolation: Cool the reaction to room temperature, then to 0°C in an ice bath. The Schiff base typically precipitates as a colored solid (yellow/orange).
-
Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from hot ethanol/water (9:1).
Validation:
-
IR Spectroscopy: Disappearance of the C=O stretch (~1680 cm⁻¹) and appearance of a sharp C=N stretch (~1615–1630 cm⁻¹) [2].
Secondary Reactivity: Palladium-Catalyzed Coupling (Zone B)[1]
The C2-Bromine offers a handle for carbon-carbon bond formation via Suzuki-Miyaura coupling.[1] However, the C2 position is sterically hindered by the adjacent aldehyde (C1) and chlorine (C3). Standard Pd(PPh₃)₄ catalysts often fail here due to oxidative addition difficulties.
Strategic Choice: Ligand Selection
To couple this hindered bromide, we utilize Pd(dppf)Cl₂ or systems using S-Phos .[1] These bulky, electron-rich ligands facilitate the oxidative addition into the crowded C-Br bond and stabilize the active Pd(0) species [3].[1]
Experimental Protocol 2: Sterically Demanding Suzuki Coupling
Objective: Coupling BCEHB with Phenylboronic Acid.
Materials:
-
BCEHB (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)[1]
-
Base: Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
Workflow:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen (3 cycles). Oxygen is the enemy of this catalytic cycle.
-
Loading: Add BCEHB (1 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol).
-
Solvent: Add degassed Dioxane/Water (5 mL).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol) quickly under positive Argon pressure.
-
Reaction: Heat to 90–100°C for 12–16 hours.
-
Note: The high temperature is necessary to overcome the activation energy barrier caused by steric hindrance at C2.
-
-
Workup: Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel).
Visualizing the Reactivity Pathways
The following diagram maps the logical flow of functionalizing BCEHB, highlighting the orthogonal nature of its reactive sites.
Figure 1: Orthogonal reactivity map of BCEHB. Note that Zones B and C are sterically constrained, requiring optimized catalytic or thermal conditions.
Analytical Profiling (Self-Validation)
To confirm the identity of BCEHB and its derivatives, compare experimental data against these expected spectral signatures derived from structural analogs [4].
| Technique | Expected Signature | Structural Assignment |
| ¹H NMR | Singlet, δ 9.8–10.2 ppm | Aldehyde Proton (-CH O) |
| ¹H NMR | Broad Singlet, δ 5.0–6.5 ppm | Phenolic Proton (-OH ) (Exchangeable with D₂O) |
| ¹H NMR | Singlet, δ ~7.2–7.6 ppm | Aromatic Proton (C6-H ) |
| IR | Strong band, 1660–1690 cm⁻¹ | Carbonyl Stretch (C=O) |
| IR | Broad band, 3200–3500 cm⁻¹ | Hydroxyl Stretch (O-H) |
| MS (EI/ESI) | M+ and (M+2)+ peaks | Characteristic Br/Cl Isotope Pattern (1:1 ratio for Br) |
Safety & Handling
-
Sensitization: Halogenated benzaldehydes are potential skin sensitizers.[1] All handling must occur in a fume hood.[1]
-
Reactivity: Avoid contact with strong oxidizing agents.[1][4] The aldehyde can air-oxidize to the corresponding benzoic acid over time; store under inert gas (Nitrogen/Argon) at 2–8°C.
References
-
Schiff Base Synthesis & Bioactivity
- Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde... (Scholars Middle East Publishers).
-
Source: [Link]
-
Spectral Characterization of Halogenated Benzaldehydes
-
Sterically Hindered Suzuki Coupling
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (Royal Society of Chemistry).
-
Source: [Link]
- General Reactivity of 2-Bromo-5-hydroxybenzaldehyde: Preparation and Biological Evaluation of Schiff Base Derivatives
Sources
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- 5. 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde | C8H6BrClO3 | CID 262336 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes for the Synthesis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
Abstract: This document provides a comprehensive guide for the synthesis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, a highly substituted aromatic aldehyde with potential applications as a key intermediate in the development of novel pharmaceutical agents and functional materials. The presented synthetic strategy is designed for robustness and selectivity, navigating the complexities of electrophilic aromatic substitution on a multi-functionalized benzene ring. We detail a plausible and efficient two-step sequence commencing from a commercially available starting material, 3-chloro-4-hydroxy-5-ethoxybenzoic acid. The protocol emphasizes mechanistic understanding, safety, and validation at each stage, making it suitable for researchers in organic synthesis and drug discovery.
Synthetic Strategy and Mechanistic Rationale
The synthesis of polysubstituted aromatic compounds requires careful planning to control the regioselectivity of each reaction. The target molecule, 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, possesses five substituents whose electronic and steric properties must be considered to devise a logical synthetic pathway.
Retrosynthetic Analysis
A direct, single-step functionalization of a simpler precursor is unfeasible due to competing directing effects of the substituents. Our retrosynthetic approach identifies the final aldehyde functionality as a key disconnection point. The formyl group can be installed via the reduction of a carboxylic acid, a reliable and high-yielding transformation. This leads to the key intermediate, 2-bromo-3-chloro-4-hydroxy-5-ethoxybenzoic acid, which can be synthesized from a less complex precursor via selective electrophilic bromination.
Caption: Retrosynthetic pathway for the target compound.
Rationale for the Forward Synthesis
The forward synthesis begins with 3-chloro-4-hydroxy-5-ethoxybenzoic acid. This starting material strategically places the chloro, hydroxyl, and ethoxy groups, simplifying the subsequent regiochemical challenges.
-
Step 1: Electrophilic Bromination: The first transformation is the selective bromination of the aromatic ring. The regiochemical outcome of this electrophilic aromatic substitution (EAS) is governed by the combined directing effects of the existing substituents.[1][2][3]
-
-OH (hydroxyl): Strongly activating, ortho-, para-director.
-
-OEt (ethoxy): Strongly activating, ortho-, para-director.
-
-Cl (chloro): Deactivating, ortho-, para-director.
-
-COOH (carboxylic acid): Strongly deactivating, meta-director.
The powerful activating effects of the hydroxyl and ethoxy groups dominate, directing the incoming electrophile (Br+) to the positions ortho and para to them. The position C-2 is ortho to the hydroxyl group and the ethoxy group, making it the most electron-rich and sterically accessible site for substitution. The deactivating carboxylic acid group further disfavors substitution at C-6 (meta to -OH and -OEt), reinforcing the selectivity for the C-2 position.
-
-
Step 2: Reduction of Carboxylic Acid to Aldehyde: With the aromatic core fully substituted, the final step is the selective reduction of the carboxylic acid to an aldehyde. A direct reduction is challenging as most hydrides (e.g., LiAlH₄) would reduce the acid to a primary alcohol. Therefore, a two-stage approach is employed:
-
Acyl Chloride Formation: The carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂).
-
Rosenmund Reduction: The resulting acyl chloride is then selectively reduced to the aldehyde using catalytic hydrogenation over a poisoned catalyst (e.g., palladium on barium sulfate), a classic transformation known as the Rosenmund reduction. This method is highly effective for this conversion and prevents over-reduction to the alcohol.
-
Caption: Overall experimental workflow.
Detailed Experimental Protocols
Disclaimer: These protocols involve hazardous materials. All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol 2.1: Synthesis of 2-Bromo-3-chloro-4-hydroxy-5-ethoxybenzoic Acid (Step 1)
This protocol details the electrophilic bromination of the starting material. Acetic acid serves as a polar protic solvent that facilitates the ionization of bromine.
| Reagent/Material | Molecular Wt. | Quantity | Moles (mmol) |
| 3-Chloro-4-hydroxy-5-ethoxybenzoic acid | 232.63 g/mol | 5.00 g | 21.5 |
| Glacial Acetic Acid | 60.05 g/mol | 50 mL | - |
| Bromine (Br₂) | 159.81 g/mol | 1.1 mL (3.44 g) | 21.5 |
| Sodium Thiosulfate (Na₂S₂O₃) Solution (5% w/v) | - | As needed | - |
| Deionized Water | - | 200 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-chloro-4-hydroxy-5-ethoxybenzoic acid (5.00 g, 21.5 mmol) in glacial acetic acid (50 mL).
-
Stir the mixture at room temperature to achieve partial dissolution.
-
In a separate dropping funnel, carefully measure bromine (1.1 mL, 21.5 mmol). Caution: Bromine is highly corrosive and toxic. Handle only in a fume hood.
-
Add the bromine dropwise to the stirred suspension over a period of 20-30 minutes. The reaction mixture will develop a reddish-orange color.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis (e.g., using a 7:3 hexane:ethyl acetate mobile phase) indicates the complete consumption of the starting material.
-
Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water with vigorous stirring. A precipitate will form.
-
To quench any unreacted bromine, add 5% aqueous sodium thiosulfate solution dropwise until the orange color of the solution disappears.
-
Collect the solid precipitate by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 30 mL).
-
Dry the product under vacuum at 50°C to a constant weight. The expected product is a pale-yellow or off-white solid.
Protocol 2.2: Synthesis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde (Step 2)
This two-part protocol first converts the carboxylic acid to an acyl chloride, which is then reduced to the final aldehyde product.
Part A: Acyl Chloride Formation
| Reagent/Material | Molecular Wt. | Quantity | Moles (mmol) |
| 2-Bromo-3-chloro-4-hydroxy-5-ethoxybenzoic acid | 311.52 g/mol | 5.00 g | 16.0 |
| Thionyl Chloride (SOCl₂) | 118.97 g/mol | 3.5 mL (5.7 g) | 48.0 |
| Toluene (anhydrous) | - | 40 mL | - |
| N,N-Dimethylformamide (DMF) | - | 2-3 drops | (catalyst) |
Procedure:
-
Place the dried product from Step 1 (5.00 g, 16.0 mmol) into a 100 mL round-bottom flask equipped with a stir bar and a reflux condenser.
-
Add anhydrous toluene (40 mL) and a catalytic amount of DMF (2-3 drops).
-
Carefully add thionyl chloride (3.5 mL, 48.0 mmol) to the suspension. Caution: Thionyl chloride is corrosive and reacts with moisture to release HCl and SO₂ gases. This step must be performed in a fume hood.
-
Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 2-bromo-3-chloro-4-hydroxy-5-ethoxybenzoyl chloride is obtained as an oily solid and should be used immediately in the next step without further purification.
Part B: Rosenmund Reduction
| Reagent/Material | Quantity | Details |
| Crude Acyl Chloride | ~16.0 mmol | From Part A |
| Palladium on Barium Sulfate (Pd/BaSO₄), 5% | 500 mg | Catalyst |
| Quinoline-Sulfur Poison | ~50 mg | Catalyst poison (optional, but recommended) |
| Toluene (anhydrous) | 60 mL | Solvent |
| Hydrogen (H₂) Gas | - | Balloon or regulated supply |
Procedure:
-
Immediately dissolve the crude acyl chloride in anhydrous toluene (60 mL) in a suitable hydrogenation flask.
-
Add the Pd/BaSO₄ catalyst (500 mg) and the quinoline-sulfur poison. The poison moderates the catalyst's activity, preventing reduction of the aldehyde to an alcohol.
-
Seal the flask, evacuate, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for lab scale) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.
-
Once the starting material is consumed, carefully vent the hydrogen and purge the system with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with small portions of toluene or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product, 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.
Product Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₉H₈BrClO₃ |
| Molecular Weight | 295.51 g/mol |
| Appearance | Expected to be a crystalline solid (e.g., off-white to pale yellow) |
| Solubility | Soluble in common organic solvents like acetone, ethyl acetate, and DMSO |
| Key Analytical Data | ¹H NMR: Expect characteristic peaks for the aldehyde proton (~9.8-10.0 ppm), the aromatic proton, the ethoxy group, and the hydroxyl proton. ¹³C NMR: Expect peaks for the carbonyl carbon, aromatic carbons, and the ethoxy carbons. IR (KBr): Expect characteristic stretches for O-H (~3300 cm⁻¹), C=O (aldehyde, ~1680 cm⁻¹), and C-O bonds. Mass Spec (ESI-MS): Expect to find the molecular ion peak [M-H]⁻ at m/z ~293/295/297 corresponding to the isotopic pattern of Br and Cl. |
References
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PrepChem. Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. Available from: [Link]
- Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
- Google Patents. EP0351336B1 - Process for the preparation of hydroxybenzaldehydes by hydrocarbonylation.
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PubChem. 3-bromo-5-ethoxy-4-hydroxybenzaldehyde. Available from: [Link]
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Rasayan Journal of Chemistry. SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Available from: [Link]
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PubMed Central (PMC). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available from: [Link]
- Google Patents. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
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Organic Chemistry Portal. Benzaldehyde derivative synthesis by formylation. Available from: [Link]
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Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. Available from: [Link]
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Frontiers in Chemistry. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Available from: [Link]
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ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available from: [Link]
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Chemistry LibreTexts. 4.8: Electrophilic aromatic substitution reactions. Available from: [Link]
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ResearchGate. 5.1.2. Halogenation Reactions of Vanillin. Available from: [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Available from: [Link]
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Application Notes and Protocols: 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde in Organic Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde in organic synthesis. Due to the limited direct literature on this specific molecule, this guide is built upon established principles of organic chemistry and by drawing parallels with structurally similar and well-documented analogs.
Introduction: A Versatile, Polysubstituted Aromatic Building Block
2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde with a unique arrangement of functional groups that make it a highly valuable, albeit specialized, intermediate in organic synthesis. Its structure, featuring an aldehyde, a hydroxyl group, and three different substituents on the benzene ring (bromo, chloro, and ethoxy groups), offers a rich platform for a variety of chemical transformations. The electronic and steric effects of these substituents can be strategically exploited to achieve regioselective reactions, leading to the synthesis of complex molecules, including heterocyclic compounds and potential pharmacophores.
The presence of ortho- and para-directing hydroxyl and ethoxy groups, combined with the electron-withdrawing nature of the aldehyde and halogen substituents, creates a nuanced electronic environment that can be fine-tuned for specific synthetic outcomes. This guide will explore the proposed synthesis of this compound and delve into its potential applications as a precursor in the construction of diverse molecular architectures.
Proposed Synthesis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
A plausible synthetic route to the title compound can be envisioned starting from commercially available 4-hydroxy-3-ethoxybenzaldehyde (ethyl vanillin). The synthesis would involve sequential electrophilic aromatic substitution reactions, namely chlorination and bromination. The regioselectivity of these reactions will be dictated by the directing effects of the existing substituents.
Protocol: Synthesis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
Step 1: Chlorination of 4-Hydroxy-3-ethoxybenzaldehyde
-
Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-hydroxy-3-ethoxybenzaldehyde (1 equivalent) in a suitable chlorinated solvent such as dichloromethane or chloroform.
-
Reagent Addition : Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) in the same solvent dropwise via the dropping funnel. The reaction is exothermic and should be controlled to maintain the temperature.
-
Reaction Monitoring : After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification : Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 3-chloro-4-hydroxy-5-ethoxybenzaldehyde, can be purified by column chromatography on silica gel.
Step 2: Bromination of 3-Chloro-4-hydroxy-5-ethoxybenzaldehyde
-
Reaction Setup : Dissolve the purified 3-chloro-4-hydroxy-5-ethoxybenzaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane in a reaction vessel protected from light.
-
Reagent Addition : To this solution, add N-bromosuccinimide (NBS) (1.1 equivalents) in portions. The use of NBS provides a milder and more selective bromination compared to liquid bromine.
-
Reaction Conditions : Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification : Once the reaction is complete, pour the mixture into a beaker of ice water. The precipitated solid can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water to yield the final product, 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.
Visualizing the Synthetic Pathway
Caption: Proposed two-step synthesis of the title compound.
Applications in Organic Synthesis
The unique substitution pattern of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde opens up a plethora of possibilities in organic synthesis, particularly in the construction of heterocyclic systems and as a scaffold for further functionalization.
Synthesis of Heterocyclic Compounds
The ortho-hydroxybenzaldehyde moiety is a classic precursor for the synthesis of various oxygen-containing heterocycles.
Application Example: Synthesis of Coumarin Derivatives
Coumarins are a class of compounds with a wide range of biological activities. The Pechmann condensation or the Perkin reaction can be adapted for the synthesis of coumarin derivatives from 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.
Protocol: Pechmann Condensation for Coumarin Synthesis
-
Reaction Setup : In a round-bottom flask, mix 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde (1 equivalent) with an active methylene compound such as ethyl acetoacetate (1.2 equivalents).
-
Catalyst Addition : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or an acidic ion-exchange resin (e.g., Amberlyst-15), to the mixture.
-
Reaction Conditions : Heat the reaction mixture to 80-100 °C with stirring for 2-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification : After cooling, pour the reaction mixture onto crushed ice. The precipitated solid is filtered, washed thoroughly with water, and dried. The crude coumarin derivative can be purified by recrystallization or column chromatography.
Visualizing the Reaction Workflow
Caption: Workflow for the synthesis of coumarin derivatives.
Formation of Schiff Bases and their Derivatives
The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases are versatile intermediates for the synthesis of various nitrogen-containing heterocycles and can also exhibit interesting biological properties themselves.[1]
Protocol: Synthesis of a Schiff Base Derivative
-
Reaction Setup : Dissolve 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent like ethanol or methanol in a round-bottom flask.
-
Amine Addition : Add an equimolar amount of a primary amine (e.g., aniline or a substituted aniline).
-
Reaction Conditions : Add a catalytic amount of glacial acetic acid and reflux the mixture for 2-4 hours. The formation of the Schiff base can be monitored by the disappearance of the starting materials on TLC.
-
Work-up and Purification : Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue can be recrystallized from a suitable solvent.
Functional Group Transformations
The various functional groups on the aromatic ring allow for a range of further modifications, making this compound a versatile scaffold.
-
Aldehyde Group : Can be oxidized to a carboxylic acid, reduced to an alcohol, or undergo Wittig-type reactions to form alkenes.
-
Hydroxyl Group : Can be alkylated (e.g., Williamson ether synthesis) or acylated to form ethers and esters, respectively. This can be used to modulate the biological activity or physical properties of the molecule.
-
Halogen Atoms (Bromo and Chloro) : The bromine atom is particularly susceptible to metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a powerful tool for building molecular complexity.
Potential for Biologically Active Derivatives
While there is no direct data on the biological activity of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, the structural motifs present in this molecule are found in many biologically active compounds.
-
Anti-inflammatory and Antimicrobial Properties : Halogenated phenolic compounds, including bromophenols derived from marine algae, have been shown to possess significant anti-inflammatory and antimicrobial activities.[2][3] For instance, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, a structural analog, has demonstrated anti-inflammatory effects by modulating NF-κB and MAPK signaling pathways.[2] It is plausible that derivatives of the title compound could exhibit similar properties. The presence of both bromine and chlorine atoms might even enhance such activities.[3]
-
Anticancer Potential : Some bromophenol derivatives have been investigated for their antioxidant and anticancer activities.[4] The core structure of the title compound could serve as a starting point for the development of novel anticancer agents.
-
Enzyme Inhibition : The substituted benzaldehyde scaffold is present in many enzyme inhibitors. The specific substitution pattern of this molecule could be exploited to design targeted inhibitors for various enzymes.
Conclusion
2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, while not extensively documented, represents a promising and versatile building block in organic synthesis. Its rich functionality allows for the construction of a wide array of complex organic molecules, including heterocycles and potential drug candidates. The protocols and applications outlined in this guide, derived from the established chemistry of analogous compounds, provide a solid foundation for researchers to explore the synthetic utility of this unique molecule. Further investigation into its reactivity and the biological activities of its derivatives is warranted and could lead to exciting discoveries in medicinal chemistry and materials science.
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- 2-Bromo-5-hydroxybenzaldehyde.
- Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. SunanKalijaga.org.
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- 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde | C8H6BrClO3. PubChem.
- 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB P
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- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransform
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- 3-BROMO-5-ETHOXY-4-HYDROXY-BENZALDEHYDE AldrichCPR. Sigma-Aldrich.
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Application Notes and Protocols: 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde as a Versatile Building Block in Medicinal Chemistry
Introduction: Unveiling a Scaffold of Untapped Potential
In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutics. Polysubstituted benzaldehydes are a cornerstone of this process, offering a reactive aldehyde functional group that serves as a gateway to a multitude of complex molecular architectures. 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is a particularly compelling, albeit lesser-explored, building block. Its unique arrangement of electron-withdrawing and electron-donating groups provides a nuanced electronic and steric profile, making it a scaffold of significant untapped potential for drug discovery programs.
This guide provides an in-depth exploration of this reagent, offering field-proven insights and detailed protocols for its application in the synthesis of key medicinal chemistry intermediates, such as Schiff bases and chalcones.
Molecular Profile of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
The reactivity and potential biological significance of this molecule are dictated by the interplay of its substituents:
-
Aldehyde Group (-CHO): The primary reactive site for nucleophilic attack, enabling the construction of a wide array of derivatives.
-
Halogens (Bromo- and Chloro-): These electron-withdrawing groups decrease the electron density of the aromatic ring, influencing the reactivity of the aldehyde. Furthermore, they significantly increase the molecule's lipophilicity and can participate in halogen bonding—a crucial, non-covalent interaction that can enhance drug-target binding affinity.[1][2][3]
-
Hydroxyl (-OH) and Ethoxy (-OEt) Groups: These are strong electron-donating groups. The phenolic hydroxyl group is a key hydrogen bond donor and can be a critical anchor point in receptor binding pockets. The ethoxy group further modulates electronic properties and lipophilicity.
This unique electronic push-pull system, combined with the steric hindrance provided by the ortho-bromo and meta-chloro substituents, offers a unique platform for synthesizing structurally distinct and potentially highly active therapeutic agents.
| Property | Value | Source |
| IUPAC Name | 2-bromo-3-chloro-4-hydroxy-5-ethoxybenzaldehyde | PubChem |
| Molecular Formula | C₉H₈BrClO₃ | PubChem |
| Molecular Weight | 279.52 g/mol | PubChem |
| SMILES | CCOC1=CC(=C(C(=C1C=O)Br)Cl)O | PubChem |
Proposed Synthesis of the Building Block
While specific literature on the synthesis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is scarce, a plausible route can be devised from a suitable precursor like 3-ethoxy-4-hydroxybenzaldehyde (Ethyl vanillin) via electrophilic aromatic halogenation. The directing effects of the hydroxyl and ethoxy groups would guide the incoming halogens. A sequential halogenation, likely bromination followed by chlorination, in a suitable solvent system would be a logical approach.
Application Protocol I: Synthesis of Novel Schiff Bases
Schiff bases, containing the characteristic azomethine (-C=N-) group, are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[4][5] The halogenated and hydroxylated nature of our building block makes it an ideal candidate for generating Schiff bases with enhanced biological potential.[6]
Causality Behind Experimental Choices
The condensation reaction between an aldehyde and a primary amine to form a Schiff base is a reversible dehydration reaction.[5] The protocol is designed to drive the reaction to completion.
-
Solvent: Ethanol is a common choice as it effectively dissolves both the aldehyde and a wide range of primary amines, while also being relatively easy to remove post-reaction.
-
Catalyst: A few drops of glacial acetic acid are often used to catalyze the reaction. It protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Temperature: Heating under reflux provides the necessary activation energy for the dehydration step, pushing the equilibrium towards the product.
-
Work-up: The product often precipitates upon cooling, allowing for easy isolation by filtration. This is a key advantage of this synthetic route.
Step-by-Step Protocol: General Synthesis of a Schiff Base Derivative
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde (10 mmol, 2.79 g) in 30 mL of absolute ethanol.
-
Addition of Amine: To this solution, add an equimolar amount of the desired primary amine (10 mmol). For example, to synthesize a derivative with aniline, add 0.93 mL of aniline.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture with gentle swirling.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often crystallize out of the solution. If not, the volume can be reduced under vacuum, or the solution can be cooled in an ice bath to induce precipitation.
-
Purification: Collect the solid product by suction filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base in a vacuum oven at a moderate temperature (e.g., 50-60°C).
-
Characterization: Characterize the final product using standard analytical techniques such as FT-IR (disappearance of C=O and appearance of C=N stretch), ¹H NMR, and mass spectrometry.
Caption: General workflow for Schiff base synthesis.
Application Protocol II: Synthesis of Novel Chalcones
Chalcones (1,3-diphenyl-2-propen-1-ones) are another class of compounds with immense importance in medicinal chemistry. They serve as precursors for flavonoids and exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects.[7][8][9][10] The Claisen-Schmidt condensation is the most common method for their synthesis.[8]
Causality Behind Experimental Choices
This reaction involves the base-catalyzed condensation between an aldehyde and a ketone.[11]
-
Base Catalyst: A strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is essential. It deprotonates the α-carbon of the ketone (e.g., acetophenone), generating a nucleophilic enolate ion.[12]
-
Reaction: The enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to form the stable, conjugated α,β-unsaturated ketone (chalcone).
-
Solvent: Ethanol is a suitable solvent as it can dissolve the reactants and the base catalyst.
-
Temperature: The reaction is often initiated at a low temperature to control the initial aldol addition and then allowed to proceed at room temperature.
Step-by-Step Protocol: General Synthesis of a Chalcone Derivative
-
Reagent Preparation: In a 250 mL Erlenmeyer flask, dissolve 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde (10 mmol, 2.79 g) and an appropriate acetophenone (e.g., acetophenone, 10 mmol, 1.20 g) in 50 mL of ethanol.
-
Base Addition: While stirring the solution vigorously, slowly add 10 mL of an aqueous sodium hydroxide solution (e.g., 40% w/v). The addition should be done dropwise, and the temperature can be maintained using an ice bath if the reaction is highly exothermic.
-
Reaction: After the addition of the base, continue stirring the mixture at room temperature for 12-24 hours. The formation of a solid precipitate often indicates product formation.
-
Isolation: Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. If an acidic workup is required to neutralize the base and protonate any phenoxide, slowly add dilute HCl until the solution is acidic (test with pH paper).
-
Purification: Collect the precipitated crude chalcone by suction filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure chalcone.
-
Drying and Characterization: Dry the purified crystals and characterize them using appropriate analytical methods (Melting Point, FT-IR, ¹H NMR).
Caption: General workflow for Chalcone synthesis via Claisen-Schmidt condensation.
Medicinal Chemistry Insights: A Structure-Activity Perspective
The true value of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde lies in how its inherent structural features can be translated into desirable pharmacological properties in its derivatives.
| Feature | Potential Advantage in Drug Design |
| Halogen Atoms (Br, Cl) | Can form halogen bonds with receptor sites, increasing binding affinity and specificity.[1][2] Enhances lipophilicity, which can improve cell membrane permeability.[13] |
| Phenolic Hydroxyl (-OH) | Acts as a strong hydrogen bond donor/acceptor, crucial for anchoring a ligand in a receptor's active site. |
| Ethoxy Group (-OEt) | Modulates lipophilicity and can act as a hydrogen bond acceptor. Its size can provide beneficial steric interactions. |
| Aromatic Scaffold | Provides a rigid framework for orienting functional groups and can engage in π-π stacking interactions with aromatic residues in a protein. |
The combination of these features in a single, compact building block allows for the creation of libraries of diverse compounds with a high potential for biological activity. Halogenation, in particular, is a well-established strategy in medicinal chemistry to improve the metabolic profile and overall efficacy of drug candidates.[2][13]
Caption: Relationship between structural features and medicinal chemistry potential.
Conclusion
2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde represents a highly functionalized and promising starting material for the synthesis of novel, biologically active compounds. Its unique substitution pattern provides chemists with a tool to explore chemical space with precision, leveraging halogen bonding, hydrogen bonding, and modulated electronic effects. The protocols detailed herein for the synthesis of Schiff bases and chalcones serve as a foundational guide for researchers, scientists, and drug development professionals to unlock the potential of this versatile building block in the quest for next-generation therapeutics.
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RASĀYAN Journal of Chemistry. SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Available at: [Link]
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- 13. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Chemical Innovation
2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde, a molecular scaffold rich in chemical handles for synthetic derivatization. Its unique substitution pattern—featuring a reactive aldehyde, a nucleophilic phenolic hydroxyl group, and an electron-rich aromatic ring modulated by halogen and alkoxy substituents—makes it a valuable starting material for the synthesis of a diverse array of complex molecules. These derivatives are of significant interest in medicinal chemistry and materials science, where fine-tuning of molecular properties is paramount.
The presence of ortho-bromo and meta-chloro substituents to the hydroxyl group creates a sterically hindered and electron-deficient phenolic system. Concurrently, these electron-withdrawing groups enhance the electrophilicity of the aldehyde carbonyl carbon, influencing its reactivity in condensation and olefination reactions. The para-ethoxy group, being electron-donating, partially mitigates the electronic effects of the halogens. Understanding this interplay of steric and electronic factors is crucial for the successful design and execution of derivatization strategies.
This comprehensive guide provides detailed application notes and validated protocols for several key derivatization reactions of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them to their specific synthetic goals.
I. O-Alkylation of the Phenolic Hydroxyl Group via Williamson Ether Synthesis
The phenolic hydroxyl group of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is a prime site for derivatization. The Williamson ether synthesis is a robust and widely used method for the O-alkylation of phenols, proceeding via an SN2 mechanism.[1][2] In this reaction, the phenol is first deprotonated by a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide to form an ether.[3][4]
Scientific Principle & Causality: The electron-withdrawing nature of the adjacent bromo and chloro substituents decreases the acidity of the phenolic proton, necessitating a sufficiently strong base for complete deprotonation. However, these same substituents also stabilize the resulting phenoxide anion, making it a good nucleophile. The choice of base and solvent is critical to ensure efficient reaction while minimizing side reactions. A polar aprotic solvent like DMF or DMSO is often preferred as it solvates the cation of the base, leaving the phenoxide anion more exposed and reactive.[5]
Protocol: Synthesis of 2-Bromo-3-chloro-4,5-diethoxybenzaldehyde
Objective: To introduce an ethyl group at the 4-position via etherification.
Materials:
-
2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
-
Ethyl iodide (or bromoethane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add anhydrous potassium carbonate (1.5-2.0 eq). The use of a slight excess of this moderately strong base is to ensure complete deprotonation of the phenol without being overly harsh, which could lead to side reactions.
-
Stir the suspension vigorously for 15-30 minutes at room temperature to facilitate the formation of the phenoxide salt.
-
Add ethyl iodide (1.2-1.5 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-Bromo-3-chloro-4,5-diethoxybenzaldehyde.
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Base | K₂CO₃ | A moderately strong base sufficient for deprotonation of the electron-deficient phenol.[5] |
| Alkylating Agent | Ethyl Iodide | A reactive primary alkyl halide suitable for SN2 reactions.[1] |
| Solvent | Anhydrous DMF | A polar aprotic solvent that enhances the nucleophilicity of the phenoxide.[5] |
| Temperature | 60-80 °C | Provides sufficient energy to overcome the activation barrier without promoting decomposition. |
| Reaction Time | 2-4 hours | Typical duration for this type of reaction, should be monitored by TLC. |
| Work-up | Aqueous wash | To remove DMF and inorganic salts. |
| Purification | Column Chromatography | To isolate the pure ether derivative. |
Visualization of Williamson Ether Synthesis:
Caption: Williamson ether synthesis workflow.
II. Derivatization of the Aldehyde Group
The aldehyde functionality is a versatile handle for a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions. The electron-withdrawing bromo and chloro substituents increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
A. Schiff Base Formation
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde.[6] This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate, which then dehydrates to form the imine.[2]
Scientific Principle & Causality: The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the product. The pH of the reaction medium is crucial; it must be acidic enough to protonate the hydroxyl group of the carbinolamine intermediate to facilitate its departure as water, but not so acidic that it protonates the amine nucleophile, rendering it unreactive.[7]
Protocol: Synthesis of a Schiff Base Derivative
Objective: To synthesize an imine derivative by reacting the aldehyde with aniline.
Materials:
-
2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
-
Aniline
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in ethanol.
-
Add aniline (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Amine | Aniline (Primary Aromatic Amine) | The nucleophile for imine formation. |
| Solvent | Ethanol | A common solvent that dissolves both reactants. |
| Catalyst | Glacial Acetic Acid | Provides the necessary acidic environment to facilitate dehydration.[7] |
| Temperature | Reflux | Increases the reaction rate. |
| Reaction Time | 2-4 hours | Typically sufficient for Schiff base formation. |
| Purification | Filtration/Recrystallization | To isolate the pure imine product. |
Visualization of Schiff Base Formation:
Caption: General scheme for Schiff base formation.
B. Chalcone Synthesis via Claisen-Schmidt Condensation
Chalcones are α,β-unsaturated ketones that are synthesized through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone.[4]
Scientific Principle & Causality: A strong base, such as sodium hydroxide, deprotonates the α-carbon of the ketone to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to form the stable, conjugated chalcone.[8] The increased electrophilicity of the aldehyde in the target molecule is expected to facilitate this reaction.[9]
Protocol: Synthesis of a Chalcone Derivative
Objective: To synthesize a chalcone by reacting the aldehyde with acetophenone.
Materials:
-
2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
-
Acetophenone
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10-20% aqueous)
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a beaker or flask, dissolve 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol.
-
Cool the solution in an ice bath.
-
While stirring, slowly add the aqueous NaOH solution dropwise.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes and then at room temperature for 2-3 hours. The formation of a precipitate indicates product formation.
-
After the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to neutralize the excess base.
-
Collect the precipitated chalcone by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from ethanol.
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Ketone | Acetophenone | Provides the enolate for the condensation. |
| Base | NaOH | A strong base to generate the enolate from the ketone.[8] |
| Solvent | Ethanol | A common solvent for this reaction. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, followed by stirring at room temperature to completion. |
| Reaction Time | 2.5-3.5 hours | Typical duration for Claisen-Schmidt condensations. |
| Purification | Recrystallization | To obtain the pure chalcone. |
C. Alkene Synthesis via Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[10] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent).[11]
Scientific Principle & Causality: The reaction proceeds through a betaine or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. The formation of the very stable P=O double bond in triphenylphosphine oxide is the driving force for the reaction.
Protocol: Synthesis of a Styrene Derivative
Objective: To convert the aldehyde group into a vinyl group.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) or other strong base
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
-
Schlenk flask or other suitable glassware for air-sensitive reactions
-
Syringes
-
Magnetic stirrer and stir bar
Procedure:
-
Ylide Preparation:
-
In a dry Schlenk flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.0 eq) dropwise via syringe. The mixture will turn a characteristic color (often yellow or orange), indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Dissolve 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, which contains triphenylphosphine oxide, can be purified by column chromatography on silica gel.
-
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Wittig Reagent Precursor | Methyltriphenylphosphonium bromide | Used to generate the methylidene ylide. |
| Base for Ylide Formation | n-BuLi | A strong base required to deprotonate the phosphonium salt.[12] |
| Solvent | Anhydrous THF | A common aprotic solvent for Wittig reactions. |
| Temperature | 0 °C to Room Temperature | Controlled temperature for ylide formation and subsequent reaction. |
| Reaction Time | 3-6 hours | Includes both ylide formation and the Wittig reaction. |
| Purification | Column Chromatography | To separate the alkene product from triphenylphosphine oxide. |
Visualization of Wittig Reaction:
Caption: Workflow for the Wittig olefination.
D. Knoevenagel Condensation
The Knoevenagel condensation is the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst.
Scientific Principle & Causality: A weak base, such as piperidine or an amine, is typically used to deprotonate the active methylene compound, forming a carbanion. This carbanion then adds to the carbonyl group of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product.
Protocol: Synthesis of a Benzylidene Malononitrile Derivative
Objective: To synthesize a vinylidene derivative by reacting the aldehyde with malononitrile.
Materials:
-
2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
-
Malononitrile
-
Ethanol or isopropanol
-
Piperidine or another amine catalyst
-
Beaker or flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a beaker or flask, dissolve 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (a few drops).
-
Stir the reaction mixture at room temperature. The product often precipitates from the reaction mixture within 30 minutes to a few hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials and catalyst.
-
The product can be further purified by recrystallization if necessary.
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Active Methylene Compound | Malononitrile | A highly reactive substrate for Knoevenagel condensation. |
| Catalyst | Piperidine | A weak base sufficient to catalyze the reaction. |
| Solvent | Ethanol | A common protic solvent for this condensation. |
| Temperature | Room Temperature | The reaction is often facile and does not require heating. |
| Reaction Time | 0.5-2 hours | Typically a rapid reaction. |
| Purification | Filtration/Recrystallization | The product often precipitates in high purity. |
III. Conclusion and Future Perspectives
The derivatization of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde offers a gateway to a vast chemical space with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for exploring the chemistry of this versatile scaffold. By understanding the interplay of the substituent effects and the mechanisms of these fundamental organic reactions, researchers can rationally design and synthesize novel molecules with tailored properties. Further exploration could involve more complex multi-component reactions, the introduction of heterocyclic moieties, and the investigation of the biological activities of the resulting derivatives.
IV. References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Lumen Learning. Organic Chemistry 1: An open textbook. 9.5. Williamson ether synthesis. Retrieved from [Link]
-
Geissman, T. A. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Chemistry. Retrieved from a book on organic chemistry name reactions.
-
BYJU'S. Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45.
-
Utah Tech University. Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. Retrieved from a relevant educational website.
-
Academia.edu. (n.d.). Synthesis of Schiff base ligands derived from condensation of salicylaldehyde derivatives and synthetic diamine. Retrieved from [Link]
-
BYJU'S. (2020, July 9). Synthesis of Schiff Bases. Retrieved from [Link]
-
SciRP.org. (n.d.). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Lumen Learning. Organic Chemistry II. 20.4. The Wittig reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from a relevant university publication.
-
Chemistry LibreTexts. (2020, October 20). 12.6: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis of Schiff base ligands derived from condensation of salicylaldehyde derivatives and synthetic diamine. Retrieved from [Link]
-
YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]
-
BYJU'S. Wittig Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Retrieved from [Link]
-
PraxiLabs. Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]
-
Wikipedia. (n.d.). Schiff base. Retrieved from [Link]
-
MDPI. (2022, March 30). Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes. Retrieved from [Link]
-
National Institutes of Health. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]
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- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Selective Suzuki Coupling of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde for Advanced Synthesis
Introduction: The Strategic Importance of Polysubstituted Aromatic Scaffolds
In the landscape of modern drug discovery and materials science, the precise construction of complex molecular architectures is paramount. Polysubstituted benzaldehydes, such as 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, represent a versatile class of synthetic intermediates. The orthogonal reactivity of their halogen substituents, coupled with the directing influence of the formyl and hydroxyl groups, provides a powerful platform for the sequential and site-selective introduction of diverse functionalities. This capability is particularly crucial in the synthesis of novel pharmaceutical agents, agrochemicals, and organic electronic materials where fine-tuning of molecular properties is essential for achieving desired biological activity or material performance.
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed cross-coupling of an organohalide with a boronic acid or its ester has revolutionized the synthesis of biaryls, styrenes, and polyolefins.[1][4] The mild reaction conditions and the low toxicity of the boron-containing reagents make the Suzuki coupling an environmentally benign and highly practical method for both laboratory-scale synthesis and industrial production.[5]
This application note provides a comprehensive guide to the selective Suzuki coupling of 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde. We will delve into the mechanistic principles that govern the selective reaction at the more labile carbon-bromine bond, present a detailed experimental protocol, and discuss key considerations for reaction optimization and troubleshooting. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.
Mechanistic Insights: Achieving Selective C-C Bond Formation
The successful implementation of a selective Suzuki coupling on a dihalogenated substrate hinges on a thorough understanding of the underlying reaction mechanism. The catalytic cycle of the Suzuki-Miyaura reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This is often the rate-determining step of the reaction. The reactivity of the aryl halide is highly dependent on the nature of the halogen, following the general trend: I > OTf > Br >> Cl.[4][5] This differential reactivity is the cornerstone of achieving selectivity in the coupling of 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde. By carefully controlling the reaction conditions, it is possible to favor the oxidative addition of the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations.
-
Transmetalation: Following oxidative addition, the resulting arylpalladium(II) halide complex undergoes transmetalation. In this step, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][8]
-
Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic ligands on the palladium(II) complex couple to form the desired biaryl product, regenerating the palladium(0) catalyst.[2]
The choice of catalyst, ligand, base, and solvent all play a critical role in modulating the efficiency and selectivity of the reaction. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance the catalytic activity and stability of the palladium center.[2][7][9]
Below is a diagram illustrating the catalytic cycle for the selective Suzuki coupling of 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.
Caption: Catalytic cycle for selective Suzuki coupling.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the selective Suzuki coupling of 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde with a generic arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde | >98% | Synthesized* | Ensure dryness before use. |
| Arylboronic Acid | >98% | Various | Use 1.1-1.5 equivalents. |
| Palladium(II) Acetate (Pd(OAc)₂) | >98% | Major suppliers | Pre-catalyst, reduced in situ. |
| SPhos | >98% | Major suppliers | Ligand, crucial for reactivity and selectivity. |
| Potassium Carbonate (K₂CO₃) | >99% | Major suppliers | Anhydrous, finely ground. |
| 1,4-Dioxane | Anhydrous | Major suppliers | Degas thoroughly before use. |
| Deionized Water | - | - | Degas thoroughly before use. |
*Note: The synthesis of 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is not widely reported. A plausible synthetic route would involve the chlorination and subsequent bromination of 5-ethoxy-4-hydroxybenzaldehyde.
Reaction Setup and Procedure
The following workflow diagram outlines the key steps of the experimental procedure.
Caption: Experimental workflow for selective Suzuki coupling.
Step-by-Step Procedure:
-
Reagent Preparation: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and finely ground anhydrous potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Solvent Addition: To the flask, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 6 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired selectively coupled product.
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.
Optimization and Troubleshooting
Achieving high yields and selectivity in Suzuki coupling reactions often requires careful optimization of various parameters.[10]
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Screen different palladium sources (e.g., Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, RuPhos). | The choice of ligand can significantly impact the rate of oxidative addition and reductive elimination, thereby affecting yield and selectivity.[7] |
| Base | Evaluate other bases such as K₃PO₄, Cs₂CO₃, or organic bases like triethylamine. | The strength and solubility of the base can influence the rate of transmetalation and the overall reaction kinetics.[7] |
| Solvent | Test other solvent systems like toluene, DMF, or 2-propanol. | The solvent polarity and coordinating ability can affect the solubility of reagents and the stability of catalytic intermediates. |
| Temperature | Vary the reaction temperature between room temperature and reflux. | Lowering the temperature may enhance selectivity, while higher temperatures can improve the rate of reaction for less reactive substrates. |
Potential Issues and Solutions:
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active ligand, or increasing the reaction temperature and time. Ensure all reagents and solvents are of high purity and anhydrous where specified.
-
Dehalogenation: The undesired removal of the halogen atom can be a side reaction.[11][12] This can sometimes be suppressed by using milder reaction conditions (lower temperature, weaker base) or by choosing a different ligand.
-
Homocoupling of Boronic Acid: The formation of a biaryl from the boronic acid can occur. This is often minimized by ensuring an inert atmosphere and using high-purity reagents.
-
Lack of Selectivity: If coupling occurs at both the bromine and chlorine positions, reduce the reaction temperature and consider a less active catalyst system. The inherent reactivity difference between C-Br and C-Cl bonds should favor mono-coupling under optimized conditions.
Conclusion
The selective Suzuki-Miyaura coupling of 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde offers a powerful and versatile strategy for the synthesis of complex, polysubstituted aromatic compounds. By leveraging the differential reactivity of the carbon-halogen bonds and carefully selecting the appropriate catalyst system and reaction conditions, researchers can achieve high yields and excellent selectivity. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation, enabling the advancement of research and development in pharmaceuticals, agrochemicals, and materials science.
References
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Buchwald, S. L.; Martin, R. Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41 (11), 1461-1473. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Reddit. What's the role of the phosphine ligand in Suzuki couplings?. [Link]
-
Klapars, A.; Parris, S.; Anderson, K. W.; Buchwald, S. L. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. J. Org. Chem.2006 , 71 (25), 9329–9339. [Link]
-
Munday, R. H.; Martin, R. E.; Platts, J. A. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci.2016 , 7, 5296-5306. [Link]
-
ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. [Link]
-
Old, D. W.; Wolfe, J. P.; Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc.1998 , 120 (37), 9722–9723. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis and Utilization of Schiff Bases Derived from 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
Introduction: The Versatility of Schiff Bases in Modern Research
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone of synthetic chemistry due to their relative ease of synthesis and remarkable chemical versatility.[1][2] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1] The electrophilic carbon and nucleophilic nitrogen of the imine bond create a hub for chemical reactivity and coordination, making Schiff bases invaluable ligands in coordination chemistry and intermediates in organic synthesis.[1][3] Their applications are extensive and impactful, spanning fields from medicinal chemistry, where they exhibit a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, to materials science, where they are utilized as catalysts, fluorescent sensors, and polymer stabilizers.[4][5][6][7] The biological and chemical properties of a Schiff base can be finely tuned by the judicious selection of its aldehyde and amine precursors, allowing for the rational design of molecules with specific functions.
This guide focuses on the formation of Schiff bases using a uniquely substituted aromatic aldehyde: 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde . The strategic placement of electron-withdrawing halogens (bromine and chlorine), an electron-donating ethoxy group, and a reactive hydroxyl group on the phenyl ring imparts a distinct electronic and steric profile. This intricate substitution pattern is expected to modulate the reactivity of the aldehyde and confer novel properties upon the resulting Schiff base derivatives, making them compelling candidates for drug discovery and advanced materials development.
The Strategic Importance of the Aldehyde Substituents
The reactivity of the benzaldehyde and the properties of the subsequent Schiff base are profoundly influenced by the nature and position of the substituents on the aromatic ring.
-
Halogen Atoms (Bromo and Chloro): As potent electron-withdrawing groups via the inductive effect, the bromine and chlorine atoms at the C2 and C3 positions increase the electrophilicity of the aldehyde's carbonyl carbon. This heightened electrophilicity is anticipated to facilitate the initial nucleophilic attack by the primary amine, potentially accelerating the rate of Schiff base formation. Furthermore, the presence of halogens in organic molecules is a well-established strategy for enhancing antimicrobial and anticancer activities.[8][9]
-
Hydroxy Group (-OH): The phenolic hydroxyl group at the C4 position is a key functional handle. Its presence opens up the possibility of forming an intramolecular hydrogen bond with the nitrogen atom of the azomethine group in the resulting Schiff base. This interaction can stabilize the molecule and influence its conformation. Moreover, the hydroxyl group can act as a coordination site for metal ions, making these Schiff bases excellent candidates for forming stable metal complexes with enhanced biological activities.[7][10]
-
Ethoxy Group (-OC2H5): Positioned at C5, the ethoxy group acts as an electron-donating group through resonance. This electronic contribution can influence the overall electron density of the aromatic ring and, consequently, the spectroscopic and electrochemical properties of the Schiff base derivatives.
The combination of these substituents creates a unique electronic landscape, making Schiff bases derived from this aldehyde particularly interesting for exploring structure-activity relationships in various applications.
Synthesis of the Precursor: 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
Experimental Protocols: Synthesis and Characterization of Schiff Bases
This section provides detailed, self-validating protocols for the synthesis, purification, and characterization of Schiff bases derived from 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.
Protocol 1: General Synthesis of Schiff Bases via Conventional Reflux
This protocol describes a standard and reliable method for Schiff base synthesis. The formation of the imine is a reversible condensation reaction, and the equilibrium is typically shifted towards the product by removing the water formed during the reaction.[13][14]
Rationale for Experimental Choices:
-
Solvent: Ethanol is a common and effective solvent as it readily dissolves both the aldehyde and many primary amines, and its boiling point is suitable for reflux conditions.
-
Catalyst: A few drops of glacial acetic acid are often added to catalyze the reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[15]
-
Reflux: Heating the reaction mixture at reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate and helps in the removal of water.
Materials:
-
2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
-
Appropriate primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Absolute ethanol
-
Glacial acetic acid
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Vacuum filtration apparatus
Procedure:
-
In a round bottom flask, dissolve 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde (1.0 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add an equimolar amount (1.0 equivalent) of the selected primary amine.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[15]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using TLC. A common mobile phase would be a mixture of hexane and ethyl acetate. The formation of the Schiff base will be indicated by the appearance of a new spot with a different Rf value from the starting materials.
-
Continue refluxing for 4-8 hours, or until the TLC analysis indicates the consumption of the limiting reagent.[15]
-
Once the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a vacuum oven.
Protocol 2: Purification by Recrystallization
Recrystallization is a crucial step to obtain a highly pure crystalline product, which is essential for accurate characterization and subsequent applications.[16]
Rationale for Solvent Selection: The ideal recrystallization solvent is one in which the Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or methanol are often good starting points for Schiff bases.[16][17]
Procedure:
-
Transfer the crude, dried Schiff base to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.
-
Gently heat the mixture on a hotplate while stirring until the solid completely dissolves.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly. The purity can be checked by determining the melting point and by TLC. A pure compound should have a sharp melting point.
Protocol 3: Characterization of the Synthesized Schiff Bases
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases.[18]
A. Infrared (IR) Spectroscopy:
-
Principle: IR spectroscopy is used to identify the functional groups present in a molecule.
-
Procedure: Acquire the IR spectrum of the purified Schiff base using a KBr pellet or as a thin film.
-
Expected Data: The most significant spectral feature confirming the formation of the Schiff base is the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹, which is characteristic of the C=N (azomethine) stretching vibration. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also confirms the reaction's completion. The broad O-H stretching band of the phenolic group should be visible around 3200-3600 cm⁻¹.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
-
Procedure: Dissolve a small sample of the purified Schiff base in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire the ¹H and ¹³C NMR spectra.
-
Expected Data:
-
¹H NMR: A characteristic singlet peak in the region of δ 8.0-9.0 ppm corresponding to the proton of the azomethine group (-CH=N-) is a definitive indicator of Schiff base formation. The signals for the aromatic protons and the protons of the ethoxy group and the amine moiety will also be present in their expected regions. The phenolic -OH proton will appear as a broad singlet.
-
¹³C NMR: The formation of the Schiff base will be confirmed by a signal in the range of δ 160-170 ppm, corresponding to the carbon atom of the azomethine group.
-
C. UV-Visible (UV-Vis) Spectroscopy:
-
Principle: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
-
Procedure: Record the UV-Vis spectrum of the Schiff base dissolved in a suitable solvent (e.g., ethanol, DMSO).
-
Expected Data: Schiff bases typically exhibit characteristic absorption bands in the UV-Vis region due to π→π* and n→π* electronic transitions within the aromatic rings and the C=N chromophore.[18] These spectra are useful for studying the electronic properties and potential applications as fluorescent sensors.
| Characterization Technique | Key Feature | Expected Range/Value |
| IR Spectroscopy | C=N stretch | 1600-1650 cm⁻¹ |
| O-H stretch (phenolic) | 3200-3600 cm⁻¹ (broad) | |
| ¹H NMR Spectroscopy | -CH=N- proton | δ 8.0-9.0 ppm (singlet) |
| ¹³C NMR Spectroscopy | -CH=N- carbon | δ 160-170 ppm |
Visualizing the Process
Generalized Schiff Base Formation Mechanism
Caption: Mechanism of Schiff base formation.
Experimental Workflow
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Schiff base - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Schiff bases in medicinal chemistry: a patent review (2010-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. 2-Bromo-3-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 12. tsijournals.com [tsijournals.com]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. inventi.in [inventi.in]
- 17. researchgate.net [researchgate.net]
- 18. ijnrd.org [ijnrd.org]
Advanced Application Note: Utilizing 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde in Enzyme Inhibitor Synthesis
Executive Summary
This guide details the strategic application of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde (CAS: 597545-04-5) as a privileged scaffold in the synthesis of potent enzyme inhibitors. Unlike simple benzaldehydes, this densely functionalized intermediate offers a unique "poly-pharmacophoric" profile:
-
Electronic Modulation: The ortho-bromo and meta-chloro substituents exert strong electron-withdrawing effects, modulating the acidity of the phenolic hydroxyl and the electrophilicity of the aldehyde.[1]
-
Binding Affinity: The halogen atoms facilitate specific halogen-bonding interactions within enzyme hydrophobic pockets (e.g., AChE, Urease), while the 5-ethoxy group provides steric bulk and lipophilicity adjustments.[1]
-
Versatility: It serves as a precursor for two primary inhibitor classes: Schiff Bases (Imines) and Chalcones .[1]
Chemical Profile & Reactivity Map
| Feature | Chemical Moiety | Function in Inhibitor Design | Reactivity Consideration |
| Electrophile | Aldehyde (-CHO) | Warhead for covalent capture or linker formation (Imine/Alkene). | Sterically crowded by 2-Br; requires optimized catalysis. |
| H-Bond Donor | Phenol (-OH) | Critical for active site recognition (e.g., Serine/Histidine residues). | May require protection (MOM/Benzyl) during basic alkylations.[1] |
| Halogens | -Br (C2), -Cl (C3) | Halogen bonding, metabolic stability, lipophilicity. | 2-Br allows for potential Pd-catalyzed cross-coupling (Suzuki). |
| Lipophile | Ethoxy (-OEt) | Hydrophobic pocket occupancy. | Stable ether linkage; generally inert.[1] |
Application Workflow: Synthesis of Enzyme Inhibitors
The following protocols describe the conversion of the core scaffold into bioactive inhibitors targeting metalloenzymes (Urease) and serine hydrolases (Acetylcholinesterase).
Protocol A: Synthesis of Schiff Base Inhibitors (Urease/Tyrosinase Target)
Rationale: The condensation of the aldehyde with functionalized amines creates an azomethine linkage (-CH=N-). When combined with the ortho-hydroxy group, this forms a bidentate ligand capable of chelating active site metal ions (Ni²⁺ in Urease, Cu²⁺ in Tyrosinase).[1]
Materials
-
Precursor: 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde (1.0 eq)
-
Amine Component: 4-Aminoantipyrine, Semicarbazide, or substituted Aniline (1.0 eq)[1]
-
Solvent: Absolute Ethanol or Methanol[1]
-
Catalyst: Glacial Acetic Acid (catalytic drops)[1]
Step-by-Step Methodology
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (approx. 279 mg) of the benzaldehyde in 10 mL of absolute ethanol. Sonicate if necessary to ensure complete dissolution (the halides decrease water solubility).[1]
-
Addition: Add 1.0 mmol of the chosen amine dropwise.
-
Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.
-
Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (
) should disappear, replaced by a lower imine spot.[1] -
Isolation: Cool the reaction mixture to room temperature, then place in an ice bath. The Schiff base typically precipitates as a colored solid (yellow/orange).[1]
-
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol/DMF mixture to yield pure crystals.
Protocol B: Synthesis of Chalcone Inhibitors (AChE/Kinase Target)
Rationale: Claisen-Schmidt condensation with acetophenones yields
Materials
-
Precursor: 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde (1.0 eq)
-
Ketone: Acetophenone or substituted derivative (1.0 eq)
-
Base: 40% NaOH (aq) or KOH
-
Solvent: Ethanol[1]
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 mmol of acetophenone in 5 mL ethanol in a flask.
-
Activation: Add 2 mL of 40% NaOH solution. Stir at
for 15 minutes. -
Condensation: Add 1.0 mmol of the benzaldehyde scaffold slowly.
-
Reaction: Stir the mixture at room temperature for 12–24 hours. The solution will darken (deep yellow/red) indicating conjugation.[1]
-
Quenching: Pour the reaction mixture into crushed ice containing dilute HCl (to neutralize the base and reprotonate the phenol).
-
Workup: Filter the resulting solid. Wash with water until neutral pH.[1] Recrystallize from ethanol.
Visualization of Workflows
Figure 1: Divergent synthesis pathways utilizing the core scaffold to generate distinct classes of enzyme inhibitors.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized inhibitors, compare your product against these expected spectral signatures.
| Technique | Expected Signal (Schiff Base) | Expected Signal (Chalcone) |
| FT-IR | Azomethine (C=N): Sharp band at 1610–1630 cm⁻¹. Absence: Carbonyl (C=O) stretch of aldehyde (1680 cm⁻¹) disappears.[1] | Enone (C=O): Shifted to ~1650 cm⁻¹.[1] Alkene (C=C): 1580–1600 cm⁻¹.[1] |
| ¹H-NMR | Imine Proton (-CH=N-): Singlet at | Vinylic Protons: Doublets at |
| Mass Spec | Molecular ion peak | Molecular ion peak |
Biological Assay Protocol: AChE Inhibition
Note: This protocol validates the biological activity of the synthesized Chalcone derivatives.[1]
Method: Ellman’s Colorimetric Assay (Modified) Objective: Determine IC₅₀ values against Acetylcholinesterase.
-
Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).
-
Reagent: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, 0.3 mM).
-
Procedure:
-
Measurement: Monitor absorbance at 412 nm for 10 minutes using a microplate reader.
-
Calculation: % Inhibition =
.
References
-
Sigma-Aldrich. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde Product Analysis. Retrieved from
-
Mohamad Azmeer, et al. (2025).[1] Synthesis and Characterisation of Halogenated Vanillin Derivatives as Potential Antibacterial Agents. UNIMAS Institutional Repository.[1] Retrieved from
-
National Institutes of Health (NIH). (2022).[1] Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes. PubMed.[1] Retrieved from
-
Biosynth. (n.d.).[1] 3-Ethoxy-4-hydroxybenzaldehyde Properties and Applications. Retrieved from
-
ChemicalBook. (n.d.).[1] Synthesis of 2-Bromo-5-hydroxybenzaldehyde derivatives. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development who are working with 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde. It offers troubleshooting advice and answers to frequently asked questions to navigate the challenges of purifying this complex molecule.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification techniques, it is crucial to understand the physicochemical properties of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde. These properties dictate the most effective purification strategies.
| Property | Predicted Value/Characteristic | Implication for Purification |
| Molecular Weight | 295.5 g/mol | Low volatility; distillation is likely not a primary purification method. |
| Polarity | Polar | Due to the hydroxyl, aldehyde, and ether groups, the molecule is polar. This suggests solubility in polar organic solvents and suitability for normal-phase chromatography. |
| Hydrogen Bonding | The hydroxyl group can act as a hydrogen bond donor and acceptor. | This increases the boiling point and influences solubility in protic solvents. |
| Acidity | The phenolic hydroxyl group is weakly acidic. | This property can be exploited for purification via acid-base extraction. |
| Physical State | Likely a solid at room temperature. | Recrystallization is a primary candidate for purification. |
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems that may arise during the purification of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde in a question-and-answer format.
Recrystallization Troubleshooting
Q1: My compound will not crystallize from solution, even after cooling.
A1: This is likely due to supersaturation or the presence of impurities that inhibit crystal formation.[1]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small amount of pure product, add a "seed" crystal to the supersaturated solution to initiate crystallization.[1]
-
-
Solvent System Re-evaluation:
-
The chosen solvent may be too good a solvent. Consider a mixed-solvent system. For instance, dissolve the compound in a good solvent (e.g., ethanol or ethyl acetate) and then slowly add a poor solvent (e.g., water or hexane) until the solution becomes slightly cloudy. Gently heat until the solution is clear again and then allow it to cool slowly.[2][3]
-
Q2: The recrystallized product is still colored (e.g., yellow or brown).
A2: Colored impurities are common in aromatic aldehyde syntheses.
-
Activated Charcoal Treatment: Highly colored, non-polar impurities can often be removed by treating the solution with activated charcoal.[4][5][6]
-
Dissolve the crude product in a suitable hot solvent.
-
Add a small amount of activated charcoal (typically 1-2% of the solute weight) to the hot solution.
-
Gently boil the solution for 5-10 minutes.
-
Perform a hot filtration to remove the charcoal.[4]
-
Allow the filtrate to cool and crystallize.
-
-
Caution: Using too much charcoal can lead to the loss of your desired product through adsorption.[7]
Column Chromatography Troubleshooting
Q3: My compound is streaking on the Thin Layer Chromatography (TLC) plate, making it difficult to determine the right solvent system for column chromatography.
A3: Streaking on TLC plates is a common issue with polar and acidic compounds like phenols.[8]
-
Acidify the Mobile Phase: The phenolic hydroxyl group can interact strongly with the silica gel, causing streaking. Adding a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the eluent can suppress this interaction by protonating the silica surface and the compound, leading to sharper spots.[8]
-
Sample Overloading: Ensure you are not spotting too much of your sample on the TLC plate, as this can also cause streaking.[8][9]
Q4: The compound is not eluting from the silica gel column, even with a highly polar solvent system.
A4: This indicates a very strong interaction between your compound and the stationary phase.
-
Switch to a Different Stationary Phase:
-
Alumina: Neutral or acidic alumina can be a good alternative to silica gel for purifying phenolic compounds.
-
Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This can be very effective for purifying polar compounds.[10]
-
-
Use a More Polar Mobile Phase: If you are using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol gradient.
III. Frequently Asked Questions (FAQs)
This section provides answers to general questions about the purification of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.
Q1: What are the most likely impurities in a crude sample of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde?
A1: The impurities will largely depend on the synthetic route. However, common impurities may include:
-
Unreacted Starting Materials: For instance, if the synthesis involves bromination and chlorination of a precursor, you may have incompletely halogenated species.
-
Isomeric Byproducts: The bromination or chlorination of aromatic rings can sometimes lead to the formation of isomers.[11]
-
Over-oxidation Products: The aldehyde group can be susceptible to oxidation to the corresponding carboxylic acid, especially if the reaction is exposed to air for extended periods.[12]
Q2: What is a good starting point for a recrystallization solvent?
A2: The principle of "like dissolves like" is a good starting point.[1] Given the polar nature of the target molecule, polar solvents should be tested.
-
Single Solvents to Try: Ethanol, methanol, isopropanol, ethyl acetate, and toluene.
-
Mixed Solvents: A mixture of ethanol and water, or ethyl acetate and hexane, can be effective.[2][13]
-
Solvent Selection Procedure:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of the solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.[7]
-
Heat the mixture to the solvent's boiling point. The compound should dissolve completely.[1]
-
Allow the solution to cool to room temperature and then in an ice bath. A good yield of crystals should form.[4]
-
Q3: What is a suitable mobile phase for column chromatography on silica gel?
A3: A gradient of hexane and ethyl acetate is a standard choice for compounds of moderate polarity.[10]
-
Initial TLC Analysis: Start by running TLC plates with varying ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1).
-
Target Rf Value: Aim for a solvent system that gives your product an Rf (retention factor) value of approximately 0.2-0.4 for optimal separation on a column.
Q4: Can I use an acid-base extraction to purify my compound?
A4: Yes, this can be a very effective initial purification step.
-
Principle: The phenolic hydroxyl group is acidic and will be deprotonated by a moderately strong base (like sodium hydroxide) to form a water-soluble sodium salt. Neutral impurities can then be washed away with an organic solvent.
-
Procedure:
-
Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.
-
Extract the organic layer with an aqueous solution of sodium hydroxide (e.g., 1M NaOH). The desired compound will move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure phenolic compound.
-
Collect the precipitated solid by filtration.
-
IV. Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
This protocol is suitable for purifying the compound when it is a solid at room temperature.
-
Place the crude 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[4]
-
To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven at a temperature well below their melting point.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol is designed for separating the target compound from impurities with different polarities.
-
Prepare the Column: Pack a glass column with silica gel slurried in hexane.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution:
-
Start eluting with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20, and so on).
-
Monitor the elution of the compounds using TLC.
-
-
Collect Fractions: Collect the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
V. Visual Diagrams
Workflow for Recrystallization
Caption: A generalized workflow for the purification of a solid compound by recrystallization.
Decision Tree for Purification Strategy
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. conceptsecotech.com [conceptsecotech.com]
- 7. Recrystallization [wiredchemist.com]
- 8. chembam.com [chembam.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. US3322833A - Preparation of aromatic aldehydes - Google Patents [patents.google.com]
- 13. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
Welcome to the technical support center for the purification of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the best practices for recrystallization of this specific molecule. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve the highest purity for your compound.
Section 1: Understanding the Molecule - The Key to Successful Purification
The structure of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde dictates its behavior in solution, which is the foundation of a successful recrystallization.
-
Polar Functional Groups: The phenolic hydroxyl (-OH) and aldehyde (-CHO) groups are polar and capable of hydrogen bonding. This suggests solubility in polar solvents like alcohols.
-
Nonpolar Features: The benzene ring, halogen substituents (Br, Cl), and the ethoxy group (-OC₂H₅) contribute to its nonpolar character, suggesting solubility in less polar organic solvents.
This dual nature is the central challenge. The ideal solvent or solvent system must perfectly balance these characteristics to meet the primary requirement of recrystallization: high solubility when hot and low solubility when cold.[1][2]
Section 2: The Recrystallization Workflow: A Step-by-Step Protocol
This protocol is a self-validating system designed for optimal purity and yield.
Diagram of the Recrystallization Workflow
Sources
flash column chromatography protocol for 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
Subject: 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
Ticket ID: PROTOCOL-BrCl-EtO-Vanillin-001 Status: Active Guide[1][2]
Executive Summary & Molecule Profile
Target Molecule: 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde Chemical Class: Halogenated Phenolic Aldehyde (Vanillin Derivative)[1][2]
This molecule presents a classic "push-pull" purification challenge. The aldehyde and phenol groups create polarity and acidity, leading to strong interactions with silica gel (hydrogen bonding). Conversely, the halogen atoms (Br, Cl) and the ethoxy group add significant lipophilicity and steric bulk.
Primary Failure Mode: Without specific mobile phase modification, this compound will "streak" or "tail" across the column, resulting in poor separation from regioisomers and low recovery yields.
The "Golden Path" Protocol
This protocol is the optimized standard operating procedure (SOP) for isolating the target with >98% purity.
Phase A: Sample Preparation (Critical)
The Solubility Trap: Halogenated phenols often exhibit poor solubility in pure hexane but dissolve well in ethyl acetate or dichloromethane (DCM).
-
Technique: Dry Loading is mandatory for separations >500 mg.[2]
-
Method: Dissolve crude material in minimal acetone or DCM.[2] Add silica gel (ratio 1:2 crude:silica).[2] Evaporate solvent under vacuum until a free-flowing powder remains.[1][2]
Phase B: Mobile Phase Engineering
Standard Hexane/Ethyl Acetate gradients often fail due to phenolic tailing.[2] You must acidify the mobile phase to suppress the ionization of the phenolic hydroxyl group.
| Component | Role | Composition |
| Solvent A | Non-polar carrier | Hexanes (or Heptane) + 1% Acetic Acid |
| Solvent B | Polar eluent | Ethyl Acetate + 1% Acetic Acid |
Tech Note: Do not use Formic Acid if you plan to store fractions for long periods, as it can slowly form formyl esters with phenolic oxygens. Acetic acid is safer for this substrate.[2]
Phase C: The Gradient Strategy
Column: Spherical Silica, 40–63 µm (Standard Flash Grade). Flow Rate: 15–20 mL/min (for 12g column).
| Time (CV) | % Solvent B | State | Logic |
| 0–2 | 5% | Equilibration | Passivate silica active sites with acid.[1][2] |
| 2–5 | 5% → 15% | Linear Ramp | Elute non-polar halogenated impurities. |
| 5–12 | 15% → 40% | Shallow Gradient | Target Elution Window. |
| 12–15 | 40% → 100% | Flush | Remove highly polar oxidation byproducts.[1][2] |
Phase D: Detection & Visualization
-
UV: 254 nm (Strong aromatic absorption).[2]
-
Stain 1 (Specific): 2,4-DNP (Dinitrophenylhydrazine) .[1][2][3]
-
Result: Aldehydes turn bright Orange/Red .[2]
-
-
Stain 2 (Functional): Ferric Chloride (FeCl₃) .[2]
-
Result: Phenols turn Blue/Violet (distinguishes from non-phenolic impurities).[2]
-
Visualization of Logic
The following diagram illustrates the critical decision pathways and the chemical mechanism behind the "Acid Effect."
Caption: Workflow logic dictating the switch to acidified mobile phases based on phenolic interaction with silica.
Troubleshooting & FAQs
Q1: I see "Ghost Peaks" or broad smearing even with acid. Why?
Diagnosis: This often indicates sample decomposition or poor solubility .[2]
-
The Fix:
-
Check Solubility: If you wet-loaded with DCM but run in Hexane, the compound may have precipitated at the head of the column. Switch to Dry Loading.
-
Check Stability: Aldehydes can oxidize to carboxylic acids on silica over time.[2] Minimize the time the compound spends on the column. Run a faster gradient.
-
Toluene Trick: If Hexane/EtOAc fails, switch Solvent A to Toluene and Solvent B to Ethyl Acetate (still with 1% Acetic Acid). Toluene interacts with the aromatic ring (π-π stacking) and often separates regioisomers better than Hexane.[1][2]
-
Q2: My product elutes with a yellow color, but the NMR is clean.
Diagnosis: This is normal for poly-functionalized benzaldehydes.[1][2]
-
Insight: The conjugation of the aldehyde with the aromatic ring, enhanced by the auxochromic effects of the -OH, -OEt, and halogens, pushes the absorption into the visible spectrum.
-
Action: Do not aggressively cut fractions to remove the color; the color is likely your compound.
Q3: Can I use Triethylamine (TEA) to sharpen the peaks instead?
Verdict: ABSOLUTELY NOT.
-
Reasoning: TEA is a base.[2] It will deprotonate the phenol (Ph-OH → Ph-O⁻).[1][2] The resulting phenolate anion will bind irreversibly to the silica gel or elute extremely slowly with massive tailing.
-
Rule: Acidic compounds (Phenols) require Acidic modifiers.[2] Basic compounds (Amines) require Basic modifiers.[2]
Q4: I have a close-running impurity just before my product.
Diagnosis: This is likely the regioisomer (e.g., Bromine at the 6-position instead of the 2-position) or the de-halogenated byproduct.
-
The Fix:
-
Change Selectivity: Switch the mobile phase to DCM / Methanol (99:1) . The selectivity of chlorinated solvents often differs from Hexane/EtOAc for halogenated aromatics.
-
Increase Column Length: Move from a 12g column to a 24g column to increase theoretical plates.
-
References & Grounding
-
General Protocol for Phenolic Separation:
-
Source: Biotage Application Notes.[2] "How does an acid pH modifier impact flash chromatography?"
-
Context: Explains the suppression of ionization in phenolic compounds to prevent peak fronting and tailing.
-
URL:
-
-
Staining Reagents (DNP & FeCl3):
-
Solvent Selectivity (Toluene vs Hexane):
-
Troubleshooting Tailing:
-
Source: Agilent Technologies.[2] "HPLC Troubleshooting Guide - Peak Tailing."
-
Context: While HPLC focused, the mechanism of silanol interaction described is identical to flash chromatography.
-
URL:
-
Sources
identifying and removing impurities from 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde synthesis
Welcome to the technical support guide for the synthesis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this complex molecule. Our goal is to provide practical, experience-driven advice to help you identify and eliminate impurities, thereby ensuring the quality and success of your research.
Section 1: The Synthetic Landscape and Its Challenges
The synthesis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde typically proceeds via a sequential electrophilic aromatic substitution on a substituted phenolic aldehyde, such as 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). The core of this synthesis involves the precise introduction of bromine and chlorine atoms onto the aromatic ring. However, the activating nature of the hydroxyl and ethoxy groups, which direct ortho and para to themselves, can lead to a variety of side products.[1][2] Understanding the reaction mechanism is key to troubleshooting the formation of these impurities.
The primary challenge lies in controlling the regioselectivity and stoichiometry of the halogenation steps. The electron-donating groups (-OH and -OEt) strongly activate the ring, making it susceptible to over-halogenation and the formation of isomeric byproducts.
Visualizing the Synthetic Pathway and Impurity Formation
The following diagram outlines a plausible synthetic route and highlights the critical steps where impurities are likely to emerge.
Caption: Synthetic pathway and points of impurity formation.
Common Impurities Profile
The following table summarizes the most common impurities, their likely origin, and key identifying characteristics.
| Impurity Name | Structure (Example) | Likely Origin | Analytical Signature (¹H NMR) |
| Starting Material | 3-Ethoxy-4-hydroxybenzaldehyde | Incomplete bromination/chlorination. | Presence of three aromatic protons. |
| Mono-halogenated Intermediates | 2-Bromo-5-ethoxy-4-hydroxybenzaldehyde | Incomplete second halogenation step. | Presence of two distinct aromatic proton signals. |
| Over-halogenated Byproducts | 2,6-Dibromo-3-chloro... | Excess halogenating agent, prolonged reaction time. | Fewer than expected aromatic proton signals. |
| Isomeric Byproducts | 6-Bromo-3-chloro... | Lack of complete regioselectivity. | Different chemical shifts and coupling patterns for aromatic protons. |
| Oxidized Aldehyde | 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzoic acid | Air oxidation of the aldehyde, especially under basic conditions. | Absence of the aldehyde proton (~9.8-10.5 ppm) and appearance of a broad carboxylic acid proton signal (>10 ppm). |
| Residual Solvents/Reagents | Acetic Acid, Dichloromethane, etc. | Inadequate work-up or drying. | Characteristic solvent peaks in the NMR spectrum. |
Section 2: Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during your synthesis and purification.
Q1: My crude ¹H NMR spectrum is complex, showing more aromatic signals than expected. What is the likely cause?
A: This is a classic sign of a mixture of products, likely containing your target molecule along with unreacted starting material and mono-halogenated intermediates. The electron-donating hydroxyl and ethoxy groups activate multiple positions on the ring, and achieving perfect stepwise halogenation can be difficult.
-
Causality: The first halogenation (e.g., bromination) might not have gone to completion before the second halogenating agent was introduced, or the second halogenation was incomplete. This results in a mixture of the starting material, the mono-brominated intermediate, the mono-chlorinated intermediate (if the order is reversed), and the final di-halogenated product.
-
Troubleshooting Steps:
-
Analyze with TLC: Use a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3) to visualize the number of components. The target product should be less polar than the starting material and mono-halogenated intermediates.
-
Optimize Reaction Conditions:
-
Stoichiometry: Carefully control the molar equivalents of the halogenating agents. Use slightly more than 1.0 equivalent for each step.
-
Temperature Control: Perform the reactions at low temperatures (e.g., 0-5 °C) to improve selectivity and reduce the rate of side reactions.[3]
-
Slow Addition: Add the halogenating agent dropwise to maintain a low instantaneous concentration, which helps prevent over-halogenation.[4]
-
-
Q2: I have a significant amount of a byproduct that is less polar than my product on TLC. What could it be?
A: A less polar spot is often an indication of over-halogenation. Adding more halogen atoms to the aromatic ring decreases its polarity, causing it to travel further up the TLC plate.
-
Causality: Using an excess of either the brominating or chlorinating agent, or allowing the reaction to proceed for too long, can lead to the introduction of additional halogen atoms on the aromatic ring.
-
Troubleshooting Steps:
-
Confirm with Mass Spectrometry: Obtain a mass spectrum of your crude product. Look for masses corresponding to the addition of another bromine (M+79/81) or chlorine (M+35/37) atom.
-
Prevention:
-
Re-evaluate the stoichiometry of your halogenating agents.
-
Monitor the reaction closely by TLC. Once the starting material or intermediate is consumed, quench the reaction immediately.
-
-
Q3: My final product has a brownish or yellowish tint, even after initial purification. How can I remove the color?
A: Color impurities in phenolic compounds often arise from oxidation or trace amounts of residual reagents.
-
Causality: Phenols are susceptible to oxidation, forming highly colored quinone-type structures. Residual bromine can also impart a yellow-brown color.
-
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool.[5]
-
Sodium Bisulfite Wash: During the aqueous work-up, wash the organic layer with a saturated solution of sodium bisulfite. This will quench and remove any residual bromine or other oxidizing agents.[6]
-
Q4: I'm struggling to choose between recrystallization and column chromatography for purification. Which is better?
A: The choice depends on the nature and quantity of the impurities.
-
Recrystallization: This is the preferred method if your product is highly crystalline and the impurities have different solubility profiles. It is excellent for removing small amounts of impurities and is easily scalable. Melt crystallization can also be an effective technique for purifying phenols.[7]
-
Column Chromatography: This method is necessary when you have a complex mixture of impurities with polarities similar to your product (e.g., isomers).[8][9] While effective, it can be more time-consuming and may lead to some product loss on the column. Aldehydes can sometimes be sensitive to silica gel, potentially leading to decomposition.[8]
| Purification Method | Pros | Cons | Best For... |
| Recrystallization | Scalable, cost-effective, high recovery for pure compounds. | Ineffective for impurities with similar solubility; risk of oiling out. | Removing small amounts of impurities from a highly crystalline product. |
| Column Chromatography | Excellent separation of complex mixtures, high purity achievable. | Can be slow, requires large solvent volumes, potential for product decomposition on silica. | Separating isomers and byproducts with similar polarities. |
Section 3: Validated Protocols for Purification and Analysis
Protocol 1: Optimized Recrystallization
This protocol is designed to effectively remove both more and less polar impurities from a crystalline solid product.
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., hexane, ethanol, isopropanol, toluene, and mixtures thereof). An ideal solvent will dissolve the product when hot but not when cold. A common and effective system is an ethanol/water or isopropanol/water mixture.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot primary solvent (e.g., ethanol) to fully dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small spatula tip of activated charcoal, and boil for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Add the anti-solvent (e.g., water) dropwise to the hot filtrate until you see persistent cloudiness. Add a drop or two of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Protocol 2: High-Resolution Column Chromatography
This protocol is for separating challenging isomeric impurities or other byproducts with similar polarity.
Caption: Workflow for purification by column chromatography.
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection: Use TLC to determine an optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio until the target compound has an Rf value of approximately 0.25-0.35.
-
Column Packing: Pack the column using a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane). Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. For better separation, it's often preferable to adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting dry powder to the top of the column.
-
Elution: Begin eluting with the determined mobile phase. You may use an isocratic (constant solvent ratio) or gradient (gradually increasing polarity) elution.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
Analytical Techniques for Purity Confirmation
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting trace impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or acetic acid) is a good starting point.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identifying impurities by their unique signals.[12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of impurities based on their mass-to-charge ratio.[13]
Section 4: References
-
Hansen, T. V., & Skattebøl, L. (2005). ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. Organic Syntheses, 82, 64. DOI: 10.15227/orgsyn.082.0064
-
Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2025, February 28). The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Google Patents. (n.d.). WO2000014043A1 - Purification of alkylated phenols by melt crystallization. Retrieved from
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Zhang, Y., et al. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. Journal of Chromatography A, 1303, 30-36. DOI: 10.1016/j.chroma.2013.05.048
-
ResearchGate. (2019, May 26). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Retrieved from [Link]
-
Environmental Geochemistry and Health. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]
- 4. 2-Bromo-3-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. jove.com [jove.com]
- 7. WO2000014043A1 - Purification of alkylated phenols by melt crystallization - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. cup.edu.cn [cup.edu.cn]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
common side products in the synthesis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
Welcome to the technical support center for the synthesis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of unwanted side products. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure the integrity and reproducibility of your experimental outcomes.
Introduction to the Synthesis
The synthesis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is a multi-step process that requires precise control over reaction conditions to achieve high purity and yield. The core of the synthesis typically involves the sequential halogenation (bromination and chlorination) of an appropriate phenolic precursor, followed by formylation. A plausible synthetic route starts from 3-ethoxy-4-hydroxybenzaldehyde, which is first brominated and then chlorinated, or vice-versa, followed by a formylation step, often a Vilsmeier-Haack reaction. The electron-donating nature of the hydroxyl and ethoxy groups activates the aromatic ring, but also makes it susceptible to multiple substitutions and side reactions if not carefully managed.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common problems encountered during the synthesis, focusing on the identification and mitigation of side products.
FAQ 1: I am observing multiple spots on my TLC plate after the bromination step. What are the likely side products?
Answer:
During the bromination of a substituted phenol like 3-ethoxy-4-hydroxybenzaldehyde, several side products can form due to the high reactivity of the aromatic ring. The primary culprits are typically poly-brominated species and isomeric products.
-
Dibrominated Product: The most common side product is the dibrominated species, 2,6-Dibromo-3-ethoxy-4-hydroxybenzaldehyde. The strong activating effect of the hydroxyl and ethoxy groups can lead to a second bromination on the available ortho position.
-
Isomeric Monobrominated Product: While the desired product is brominated at the 2-position, a minor amount of bromination at the 6-position can occur, leading to the formation of 6-Bromo-3-ethoxy-4-hydroxybenzaldehyde.
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the substrate to the brominating agent (e.g., N-Bromosuccinimide or Bromine).
-
Temperature Control: Perform the reaction at low temperatures (0-5 °C) to decrease the reaction rate and improve selectivity.[1][2]
-
Slow Addition: Add the brominating agent dropwise over an extended period to maintain a low concentration of the electrophile in the reaction mixture.[2]
-
Choice of Solvent: Acetic acid or dichloromethane are common solvents. Acetic acid can sometimes promote better selectivity.[2]
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (Substrate:Bromine) | 1:1 to 1:1.05 | Minimizes over-bromination. |
| Temperature | 0-5 °C | Reduces the rate of reaction, enhancing selectivity. |
| Addition Rate | Slow, dropwise | Prevents localized high concentrations of bromine. |
FAQ 2: After chlorination, my product is contaminated with a significant amount of starting material and a di-halogenated impurity. How can I improve the conversion and selectivity?
Answer:
Incomplete reaction and the formation of a di-halogenated (bromo-chloro) side product are common challenges in the chlorination step.
-
Unreacted Starting Material: Insufficient chlorinating agent or reaction time can lead to a low conversion rate.
-
Di-halogenated Impurity: The presence of a highly activated ring can lead to further chlorination, especially if there are still unreacted positions susceptible to electrophilic attack. The likely impurity would be 2-Bromo-3,5-dichloro-4-hydroxybenzaldehyde.
Troubleshooting Steps:
-
Optimize Reagent and Catalyst: Use a suitable chlorinating agent like N-Chlorosuccinimide (NCS) with a catalytic amount of a Lewis acid if necessary.
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.
-
Temperature Management: Similar to bromination, maintain a controlled temperature to avoid side reactions.
-
Purification: If side products are unavoidable, purification by column chromatography is often necessary.[3]
FAQ 3: The formylation step using the Vilsmeier-Haack reaction is giving a low yield and a complex mixture of products. What could be the issue?
Answer:
The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring.[4][5] However, side reactions can occur, leading to low yields and impurities.
-
Incomplete Reaction: The Vilsmeier reagent (formed from DMF and POCl₃) is a relatively weak electrophile, and if the ring is not sufficiently activated, the reaction may be sluggish.[6][7]
-
Formation of Chloro-iminium intermediate: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which needs to be hydrolyzed to the aldehyde. Incomplete hydrolysis can leave this intermediate as an impurity.
-
Dealkylation: Under harsh acidic conditions, the ethoxy group may be susceptible to cleavage, leading to a hydroxyl group.
Troubleshooting Steps:
-
Vilsmeier Reagent Preparation: Ensure the Vilsmeier reagent is freshly prepared and used in slight excess. The reaction of DMF and POCl₃ should be performed at low temperatures before adding the substrate.[6]
-
Reaction Temperature: The formylation reaction itself may require gentle heating to proceed to completion. Monitor the reaction to find the optimal temperature.
-
Aqueous Work-up: A thorough aqueous work-up is crucial for the complete hydrolysis of the iminium intermediate to the final aldehyde product.[5] This often involves heating the reaction mixture with water after the initial reaction is complete.
-
pH Control: During work-up, careful adjustment of the pH is necessary to ensure the product is in a neutral form for extraction.
Below is a diagram illustrating the main reaction pathway and the formation of a common side product during bromination.
Caption: Main synthesis pathway and a common bromination side reaction.
Detailed Experimental Protocol: A Guideline
This protocol provides a general framework. Researchers should optimize the conditions based on their specific laboratory setup and analytical capabilities.
Step 1: Bromination of 3-Ethoxy-4-hydroxybenzaldehyde
-
Dissolve 3-ethoxy-4-hydroxybenzaldehyde (1 eq.) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1 eq.) in glacial acetic acid dropwise over 1-2 hours, maintaining the temperature below 5 °C.[2]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Chlorination of 2-Bromo-3-ethoxy-4-hydroxybenzaldehyde
-
Suspend the crude 2-Bromo-3-ethoxy-4-hydroxybenzaldehyde (1 eq.) in a suitable solvent such as dichloromethane.
-
Add N-Chlorosuccinimide (1-1.1 eq.) to the suspension.
-
Stir the mixture at room temperature. The reaction may require gentle heating (40-50 °C) for completion. Monitor by TLC.
-
After the reaction is complete, cool the mixture and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 3: Formylation (Vilsmeier-Haack Reaction)
-
In a separate flask, cool phosphorus oxychloride (POCl₃, 1.5 eq.) to 0 °C.
-
Slowly add dimethylformamide (DMF, 3-4 eq.) dropwise, keeping the temperature below 10 °C to form the Vilsmeier reagent.
-
Stir the Vilsmeier reagent at room temperature for 30 minutes.
-
Add the crude 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde (1 eq.) portion-wise to the Vilsmeier reagent.
-
Heat the reaction mixture to 60-70 °C for 2-4 hours.
-
Cool the mixture and pour it onto crushed ice.
-
Heat the aqueous mixture at 80-90 °C for 1-2 hours to ensure complete hydrolysis.
-
Cool, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to obtain the crude product, which may require further purification by recrystallization or column chromatography.
The following flowchart outlines the troubleshooting logic for this synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
By understanding the underlying chemical principles and potential pitfalls, researchers can effectively troubleshoot the synthesis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, leading to a more efficient and successful outcome.
References
-
PrepChem. Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. Available at: [Link]
- Google Patents. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
-
PubChem. 3-bromo-5-ethoxy-4-hydroxybenzaldehyde. Available at: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]
-
Name-Reaction.com. Vilsmeier-Haack reaction. Available at: [Link]
- Google Patents. WO2020050368A1 - Method for preparing vilsmeier reagent.
- Google Patents. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
-
PubChem. 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
-
ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. Available at: [Link]
-
ScienceDirect. The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Available at: [Link]
-
PubChem. 3-Bromo-5-ethoxy-4-(2-ethylbutoxy)benzaldehyde. Available at: [Link]
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- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. organicreactions.org [organicreactions.org]
Technical Support Center: Stabilizing 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde During Synthetic Reactions
Welcome to the technical support center for handling 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this complex benzaldehyde derivative in their synthetic pathways. Given the molecule's intricate substitution pattern, it presents unique stability challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent its decomposition during reactions.
Understanding the Inherent Instability
2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde. Its reactivity is primarily dictated by the interplay of several functional groups: the aldehyde, the phenolic hydroxyl group, and the electron-donating and electron-withdrawing substituents on the benzene ring. The bromine and chlorine atoms are electron-withdrawing, which can increase the electrophilicity of the carbonyl carbon, making the aldehyde group more susceptible to nucleophilic attack.[1][2] Conversely, the ethoxy and hydroxyl groups are electron-donating. The presence of a free phenolic hydroxyl group introduces susceptibility to oxidation and can participate in undesired side reactions.
The primary modes of decomposition for this molecule during a reaction are:
-
Oxidation: The aldehyde group is highly prone to oxidation to the corresponding carboxylic acid, a common issue with benzaldehydes, especially when exposed to air.[3][4][5] The phenolic hydroxyl group can also be a site of oxidative degradation.
-
Side reactions of the aldehyde: The electrophilic nature of the aldehyde can lead to a variety of unintended reactions, including Cannizzaro-type disproportionation under strongly basic conditions.[3]
-
Phenolic reactions: The hydroxyl group can undergo deprotonation, leading to phenoxide intermediates that can participate in O-alkylation, O-acylation, or other undesired reactions, depending on the reagents present.
-
Decarbonylation: At elevated temperatures, substituted benzaldehydes can undergo decarbonylation, leading to the loss of the aldehyde group.[6]
The following sections provide a structured approach to troubleshooting and preventing these decomposition pathways.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning brown and I'm observing a new spot on my TLC that I suspect is the corresponding carboxylic acid. What's happening and how can I prevent it?
A1: This is a classic sign of aldehyde oxidation. The aldehyde group in your starting material is likely being oxidized to a carboxylic acid. This is often accelerated by the presence of oxygen, certain metal impurities, or basic conditions.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). This is the most critical step to prevent air oxidation.
-
Solvent Purity: Use freshly distilled or deoxygenated solvents. Solvents can contain dissolved oxygen or peroxide impurities that can initiate oxidation.
-
Avoid Strong Bases (if possible): If your reaction conditions are basic, be aware that this can promote oxidation. If permissible by your desired reaction, try to use milder or non-basic conditions.
-
Antioxidant Additives: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help to scavenge radicals and prevent oxidation, provided it does not interfere with your primary reaction.
Q2: I'm attempting a reaction that requires a strong base, but my starting material is decomposing rapidly. What are my options?
A2: The combination of a strong base and your multifunctional molecule is likely leading to multiple decomposition pathways, including oxidation of the aldehyde and undesired reactions at the phenolic hydroxyl group. The most robust solution is to use protecting groups.
Troubleshooting Workflow: Protecting Group Strategy
Caption: A workflow for using protecting groups to prevent decomposition.
Detailed Protocol for Aldehyde Protection (Acetal Formation):
-
Setup: Dissolve your 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde in a suitable anhydrous solvent (e.g., toluene or dichloromethane).
-
Reagents: Add ethylene glycol (1.1 to 1.5 equivalents) and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid or camphorsulfonic acid).
-
Water Removal: Equip the reaction with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the acetal product.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution), extract the product, and purify by column chromatography.
The resulting acetal will be stable to strong bases and many nucleophiles.[7][8][9] After your desired reaction, the aldehyde can be regenerated by treatment with aqueous acid.
Q3: My reaction is sluggish, and upon heating to increase the rate, I'm seeing a significant loss of my starting material and the formation of a new, less polar byproduct. What could be the cause?
A3: Elevated temperatures can induce decarbonylation, where the aldehyde group is lost as carbon monoxide.[6] This is a known decomposition pathway for some aromatic aldehydes.
Troubleshooting Steps:
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period.
-
More Active Catalyst: Investigate if a more active catalyst can be used to achieve the desired transformation at a lower temperature.
-
Alternative Reagents: Consider if alternative, more reactive reagents can be used that do not require high temperatures.
-
Solvent Choice: The choice of solvent can sometimes influence the rate of decarbonylation. Experiment with different solvents if possible.
Summary of Key Reaction Parameters for Stability
| Parameter | Recommended Condition | Rationale for Preventing Decomposition |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the aldehyde and phenolic hydroxyl groups.[3] |
| Temperature | As low as reasonably practicable | Minimizes the risk of thermal decomposition, such as decarbonylation.[6] |
| pH | Neutral to mildly acidic | Avoids base-catalyzed oxidation and other side reactions. If a base is required, consider protecting groups. |
| Solvents | Anhydrous and deoxygenated | Removes water that can participate in side reactions and dissolved oxygen that can cause oxidation. |
| Light | Protect from light | Some aromatic compounds can be light-sensitive, leading to radical-based decomposition pathways. |
Visualizing Potential Decomposition Pathways
Caption: Potential decomposition pathways for the target molecule.
By carefully controlling reaction conditions and employing protective group strategies when necessary, the decomposition of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde can be effectively minimized, leading to cleaner reactions and higher yields of your desired product.
References
-
Reactivity of Aldehydes & Ketones - Chemistry LibreTexts. Available at: [Link]
-
Reactions using benzaldehyde with electron withdrawing groups and various alcohols - ResearchGate. Available at: [Link]
-
Protecting Groups of Aldehydes - Chemistry LibreTexts. Available at: [Link]
-
Aldehydes and Ketones: 14 Reactions With The Same Mechanism - Master Organic Chemistry. Available at: [Link]
-
Benzaldehyde: Properties, Reactions, Production And Uses - Chemcess. Available at: [Link]
-
Reactions of Aldehydes and Ketones Practice Problems - Chemistry Steps. Available at: [Link]
-
The proposed reaction schemes for the conversion of 2-hydroxybenzaldehyde. - ResearchGate. Available at: [Link]
-
The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds - PubMed. Available at: [Link]
-
Protective Groups - Organic Chemistry Portal. Available at: [Link]
-
Protecting Groups for Aldehydes and Ketones: Introduction - JoVE. Available at: [Link]
-
Preparation of Benzaldehydes, Part 3: From Methyl Arenes - YouTube. Available at: [Link]
-
Aldehyde & Ketone Reactions Practice - YouTube. Available at: [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. Available at: [Link]
-
oxidation of aldehydes and ketones - Chemguide. Available at: [Link]
-
Reactivity of Benzaldehyde between aldehydes - Chemistry Stack Exchange. Available at: [Link]
-
Benzaldehyde - PubChem. Available at: [Link]
-
Stability of the ketyl radical as a descriptor in the electrochemical coupling of benzaldehyde - Royal Society of Chemistry. Available at: [Link]
-
Protecting Groups in Synthesis – Organic Chemistry II - KPU Pressbooks. Available at: [Link]
-
Benzaldehyde - Wikipedia. Available at: [Link]
-
EWG vs EDG Groups on Benzaldehyde Electrophilicity - YouTube. Available at: [Link]
-
2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde - PubChem. Available at: [Link]
-
Reaction schemes for the conversion of 2-hydroxybenzaldehyde. - ResearchGate. Available at: [Link]
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- 8. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 9. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
Technical Support Center: Solvent Selection for 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
Welcome to the technical support guide for reactions involving 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde. This document provides expert guidance, troubleshooting, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes. The unique substitution pattern of this aromatic aldehyde, featuring an aldehyde, a phenolic hydroxyl, an ethoxy group, and two different halogens, presents specific challenges and opportunities in solvent selection. This guide is designed to explain the causality behind solvent choices for various reaction types.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the general solubility characteristics of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde?
Answer:
2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is a moderately polar molecule and is expected to be a solid at room temperature. Its solubility is dictated by the combination of its functional groups:
-
Polar Groups: The phenolic hydroxyl (-OH) and aldehyde (-CHO) groups can participate in hydrogen bonding, enhancing solubility in polar solvents.
-
Nonpolar Groups: The aromatic ring, halogens (-Br, -Cl), and the ethyl part of the ethoxy group (-OCH2CH3) contribute to its solubility in nonpolar organic solvents.[1]
Based on these features and data for structurally similar compounds, a qualitative solubility profile is as follows:
-
Good Solubility: Polar aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, and Dimethylformamide (DMF).[2]
-
Moderate Solubility: Alcohols like methanol (MeOH) and ethanol (EtOH), and aromatic hydrocarbons like Toluene.
-
Low Solubility: Nonpolar aliphatic hydrocarbons such as Hexane and Cyclohexane.
-
Insoluble: Water.
Troubleshooting Tip: If you experience poor solubility in your chosen reaction solvent, consider gentle heating or sonication to aid dissolution. If solubility remains an issue, a solvent mixture (e.g., Toluene/THF) can be an effective strategy.
Q2: I am planning an O-alkylation of the phenolic hydroxyl group. Which solvent system should I use to maximize yield and avoid side reactions?
Answer:
For the O-alkylation of the phenolic hydroxyl group (a Williamson ether synthesis), the primary goal is to favor the reaction of the phenoxide ion with an alkyl halide. The choice of solvent is critical to prevent competing C-alkylation and other side reactions.
Primary Recommendation: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are highly recommended.
Causality:
-
Solvation of Cations: These solvents are excellent at solvating the counter-ion of the base used (e.g., K+ from K2CO3 or Na+ from NaH), leaving the phenoxide anion more "naked" and, therefore, more nucleophilic.
-
Minimizing Hydrogen Bonding: Unlike protic solvents (like alcohols or water), aprotic solvents do not form a strong hydrogen-bonding shield around the phenoxide oxygen. Such shielding would decrease its nucleophilicity and could favor C-alkylation.[3]
-
Reaction Temperature: DMF and MeCN have relatively high boiling points, allowing for a sufficient temperature range to drive the reaction to completion, which is often necessary for sterically hindered phenols.
Experimental Protocol: General O-alkylation
-
To a stirred solution of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add a weak inorganic base such as potassium carbonate (K2CO3, 1.5-2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add the alkylating agent (e.g., ethyl iodide, 1.1 eq) dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature, pour it into ice water, and extract the product with a suitable organic solvent like ethyl acetate.
Troubleshooting:
-
Low Conversion: If the reaction is sluggish, a stronger base like sodium hydride (NaH) may be required. When using NaH, ensure the solvent is strictly anhydrous.
-
C-Alkylation Observed: This is less likely in DMF or MeCN but can occur. Using a less polar solvent might be necessary, though this could reduce the reaction rate.
Q3: Which solvent should I choose for a Wittig reaction to convert the aldehyde group into an alkene?
Answer:
The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide. The solvent must be able to dissolve the aldehyde and be compatible with the strong base often used to generate the ylide.
Primary Recommendation: Anhydrous Tetrahydrofuran (THF) is the most common and reliable solvent for Wittig reactions.[4][5]
Causality:
-
Inert Nature: THF is aprotic and relatively unreactive towards the strong bases (like n-butyllithium or sodium amide) used to deprotonate the phosphonium salt to form the ylide.[6]
-
Solubility: It effectively dissolves the aromatic aldehyde and the phosphonium salt.
-
Temperature Control: Its low boiling point allows for easy removal post-reaction, and its freezing point permits reactions to be run at low temperatures (e.g., -78 °C), which can be crucial for controlling stereoselectivity and preventing side reactions.
Experimental Workflow for a Wittig Reaction
Caption: Workflow for a standard Wittig reaction.
Troubleshooting:
-
Failure to form Ylide: Ensure the phosphonium salt is dry and the THF is anhydrous. The presence of water will quench the strong base.
-
Low Yield of Alkene: The triphenylphosphine oxide byproduct can sometimes complicate purification. A thorough workup, including precipitation of the oxide by adding a nonpolar solvent like hexane, is often effective.
Q4: I want to perform a Suzuki cross-coupling reaction using the aryl bromide. What is the best solvent system?
Answer:
Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction. The solvent system is crucial for catalyst activity, solubility of reactants, and facilitating the transmetalation step.
Primary Recommendation: A biphasic mixture of an organic solvent and an aqueous base solution is standard. A common and effective system is Toluene/Water or Dioxane/Water .[7][8]
Causality:
-
Component Solubility: The organic solvent (Toluene or Dioxane) dissolves the aromatic halide and the boronic acid/ester, while the aqueous phase dissolves the inorganic base (e.g., K2CO3, Na2CO3).[9]
-
Catalyst Activity: This biphasic system, with appropriate phase transfer catalysts if needed, allows the palladium catalyst to cycle effectively between the organic and aqueous phases to perform its catalytic role.
-
Transmetalation: Water is often believed to play a key role in the transmetalation step by activating the boronic acid.
Troubleshooting:
-
Low Catalyst Activity/Decomposition: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the palladium catalyst.
-
Homocoupling of Aryl Halide: If you observe significant formation of a biphenyl from your starting material, this can sometimes be influenced by the solvent. Using a non-reducing solvent can sometimes mitigate this issue.[10]
-
Poor Solubility: For highly polar substrates, solvents like DMF can be used, sometimes in combination with water.[8]
Q5: Can I perform a nucleophilic aromatic substitution (SNAr) on the chloro-substituent? What solvent would be appropriate?
Answer:
While the C-Br bond is generally more reactive in cross-coupling, the C-Cl bond can potentially undergo nucleophilic aromatic substitution (SNAr), especially given the presence of the electron-withdrawing aldehyde group ortho to it.[11]
Primary Recommendation: Dipolar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) .[12][13]
Causality:
-
Stabilization of Intermediate: SNAr reactions proceed through a negatively charged intermediate (Meisenheimer complex).[11] Dipolar aprotic solvents are excellent at stabilizing this charged intermediate, thus lowering the activation energy and accelerating the reaction.[13][14]
-
Enhanced Nucleophilicity: These solvents solvate cations well but poorly solvate anions (the nucleophile). This leaves the nucleophile "bare" and highly reactive.
-
Protic Solvent Interference: Protic solvents (like water or alcohols) can hydrogen-bond with the nucleophile, reducing its reactivity and significantly slowing down the SNAr reaction.[13][15]
Logical Flow for SNAr Solvent Choice
Caption: Decision logic for selecting a solvent for an SNAr reaction.
Data Summary: Recommended Solvents
| Solvent | Abbreviation | Type | Boiling Point (°C) | Dielectric Constant | Key Application(s) |
| Tetrahydrofuran | THF | Polar Aprotic (Ether) | 66 | 7.6 | Wittig Reactions, Grignard Reactions |
| Dimethylformamide | DMF | Polar Aprotic (Amide) | 153 | 36.7 | O-Alkylation, SNAr, Suzuki Coupling |
| Acetonitrile | MeCN | Polar Aprotic (Nitrile) | 82 | 37.5 | O-Alkylation, various substitutions |
| Toluene | - | Nonpolar Aromatic | 111 | 2.4 | Suzuki Coupling (biphasic) |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic (Sulfoxide) | 189 | 46.7 | SNAr Reactions |
| Dichloromethane | DCM | Polar Aprotic (Halogenated) | 40 | 9.1 | General purpose, good solubility |
References
- Google Patents. (n.d.). Process for the alkylation of phenols.
-
Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of substituted benzaldehydes.
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
-
Science.gov. (n.d.). halogenated aromatic compounds: Topics. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
-
Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(14), 2381–2384. [Link]
- Google Patents. (n.d.). PROCESS FOR THE O-ALKYLATION OF PHENOLS.
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. (2011). Hydrocarbons, Halogenated Aromatic. Retrieved from [Link]
-
Lipshutz, B. H., & Blomgren, P. A. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(12), 1869–1871. [Link]
-
Mancini, P. M. E., Terenzani, A. J., & Vottero, L. R. (1993). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (11), 2155-2160. [Link]
-
ResearchGate. (2015). Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the reaction. Reaction conditions: benzaldehyde.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
Allen Institute. (n.d.). Aromatic Compounds: Nomenclature, Characteristics and Conditions. Retrieved from [Link]
-
National Institutes of Health. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Retrieved from [Link]
-
Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (2003). Solvent Effect in the Wittig Reaction Under Boden's Conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]
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- 14. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde and 2-bromo-5-ethoxy-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Molecular Structures and Key Physicochemical Properties
A foundational understanding of the electronic landscape of each molecule is paramount to dissecting their reactivity.
| Feature | 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde | 2-Bromo-5-ethoxy-4-hydroxybenzaldehyde |
| Molecular Formula | C₉H₈BrClO₃ | C₉H₉BrO₃ |
| Molecular Weight | 279.52 g/mol | 245.07 g/mol |
| Key Substituents | Aldehyde (-CHO), Bromo (-Br), Chloro (-Cl), Ethoxy (-OC₂H₅), Hydroxyl (-OH) | Aldehyde (-CHO), Bromo (-Br), Ethoxy (-OC₂H₅), Hydroxyl (-OH) |
| Predicted Solubility | Soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF. | Soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF. |
Note: The molecular formula and weight for 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde are calculated. Data for the methoxy analogue (C₈H₆BrClO₃) is available on PubChem[1]. Data for a similar compound, 2-bromo-5-hydroxybenzaldehyde, suggests solubility in chloroform, dichloromethane, and ethyl acetate[2].
Comparative Analysis of Reactivity
The primary distinction between these two molecules is the presence of a chloro group at the 3-position in 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde. This additional halogen significantly influences the electronic and steric environment of the molecule, thereby altering its reactivity at key functional groups.
Electrophilicity of the Aldehyde Carbonyl Group
The aldehyde functional group is a cornerstone of reactivity for these molecules, particularly in nucleophilic addition reactions. The electrophilicity of the carbonyl carbon is the determining factor in its susceptibility to nucleophilic attack.
2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is predicted to have a more electrophilic aldehyde carbonyl group.
Causality:
-
Inductive Effect: The additional chloro group at the 3-position exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and, consequently, from the attached aldehyde group. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile. Aromatic aldehydes are generally less reactive in nucleophilic addition reactions than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring[3]. However, the presence of electron-withdrawing groups can enhance their reactivity[4].
-
Steric Hindrance: The presence of the chloro group ortho to the aldehyde could introduce some steric hindrance to the approaching nucleophile. However, for many nucleophiles, the electronic enhancement of reactivity is expected to outweigh the steric impediment.
This increased electrophilicity would translate to faster reaction rates in nucleophilic addition reactions such as:
-
Aldol condensation
-
Wittig reaction
-
Grignard reactions
-
Reductive amination
Reactivity of the Aromatic Ring
The aromatic ring itself can participate in electrophilic aromatic substitution (EAS) reactions, although it is generally deactivated by the presence of the aldehyde and halogen substituents.
Both molecules are expected to have a deactivated aromatic ring towards electrophilic aromatic substitution, with 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde being the more deactivated of the two.
Causality:
-
Deactivating Groups: Both molecules possess an aldehyde group and a bromine atom, which are deactivating towards EAS. The aldehyde group is a meta-director, while halogens are ortho, para-directors, albeit deactivating.
-
Cumulative Deactivation: The presence of the additional chloro group in 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde further deactivates the ring through its inductive electron withdrawal.
Therefore, forcing conditions would be required for any further substitution on the aromatic ring for both compounds.
Acidity of the Phenolic Hydroxyl Group
The acidity of the hydroxyl group is influenced by the stability of the corresponding phenoxide ion.
2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is predicted to have a more acidic phenolic hydroxyl group.
Causality:
-
Stabilization of the Conjugate Base: The electron-withdrawing chloro group helps to stabilize the negative charge of the phenoxide ion formed upon deprotonation. This increased stability of the conjugate base leads to a lower pKa value, signifying greater acidity. The position of a bromine atom relative to a hydroxyl group has been shown to influence the pKa of brominated salicylaldehydes[5].
This enhanced acidity can be a critical factor in reactions where the phenoxide is an active participant, such as in Williamson ether synthesis or as a nucleophile in other reactions.
Experimental Protocols for Comparative Reactivity Analysis
To empirically validate the predicted differences in reactivity, a series of comparative experiments can be conducted. The following protocols provide a framework for such a study.
Comparative Aldol Condensation
This experiment will compare the rate of reaction of the two benzaldehydes with a ketone, such as acetophenone, under basic conditions. A higher yield in a shorter reaction time would indicate greater reactivity of the aldehyde.
Protocol:
-
Preparation of Reaction Mixtures: In two separate round-bottom flasks, dissolve equimolar amounts of either 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde or 2-bromo-5-ethoxy-4-hydroxybenzaldehyde and acetophenone in ethanol.
-
Initiation of Reaction: To each flask, add a catalytic amount of a base, such as 20% aqueous sodium hydroxide solution, while stirring at room temperature[6].
-
Monitoring the Reaction: Monitor the progress of each reaction at regular intervals (e.g., every 15 minutes) using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the starting aldehyde), quench the reaction by adding ice-cold water and neutralizing with dilute HCl. Collect the precipitated solid product by vacuum filtration and wash with cold water.
-
Analysis: Dry the products and determine the yield for each reaction. Compare the yields and reaction times to assess the relative reactivity.
The expected outcome is that 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde will afford a higher yield of the chalcone product in a shorter timeframe due to its more electrophilic aldehyde.
Visualization of Concepts
Workflow for Comparative Aldol Condensation
Caption: Workflow for the comparative Aldol condensation experiment.
Electronic Effects Influencing Aldehyde Reactivity
Caption: Influence of the chloro group on aldehyde electrophilicity.
Conclusion
The presence of a chloro group at the 3-position in 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is predicted to significantly enhance the reactivity of the aldehyde functional group towards nucleophilic attack compared to 2-bromo-5-ethoxy-4-hydroxybenzaldehyde. This is primarily due to the strong electron-withdrawing inductive effect of the chlorine atom. Conversely, the aromatic ring of the chloro-substituted compound is expected to be more deactivated towards electrophilic substitution. The phenolic hydroxyl group is also anticipated to be more acidic in the presence of the adjacent chloro substituent.
For synthetic chemists and drug development professionals, this differential reactivity has important implications. When designing synthetic routes that involve nucleophilic addition to the aldehyde, 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde would likely be the more reactive and potentially higher-yielding starting material. However, if subsequent electrophilic aromatic substitution is desired, 2-bromo-5-ethoxy-4-hydroxybenzaldehyde would be the more amenable substrate. The choice between these two valuable intermediates should therefore be guided by the specific transformation being targeted.
References
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 262336, 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by ethyl chlorocarbamate. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Reactivity of Halogenated Benzaldehydes
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of Halogenated Benzaldehydes in Synthesis
Halogenated benzaldehydes are foundational intermediates in the synthesis of a vast array of molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials.[1] Their utility stems from the nuanced reactivity imparted by the halogen substituent on the aromatic ring. The presence of a halogen (F, Cl, Br, I) and a formyl (-CHO) group on the same benzene scaffold creates a molecule with three distinct reactive sites: the electrophilic carbonyl carbon, the C-X bond, and the aromatic ring itself. Understanding how the nature and position of the halogen atom modulate the reactivity at each of these sites is paramount for predictable and efficient synthetic planning.
This guide provides a comparative analysis of the reactivity of fluoro-, chloro-, bromo-, and iodo-benzaldehydes, considering the ortho, meta, and para isomers. We will delve into the underlying electronic principles, compare their behavior in key reaction classes, and provide actionable experimental protocols to probe these differences in a laboratory setting.
The Electronic Duality of Halogen Substituents
The key to understanding the reactivity of halogenated benzaldehydes lies in appreciating the dual nature of halogens as substituents on an aromatic ring. They exert two opposing electronic effects:
-
The Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma bond framework. This effect is distance-dependent and deactivates the ring towards electrophilic attack. The strength of the inductive effect follows the order: F > Cl > Br > I.
-
The Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density, particularly to the ortho and para positions, and opposes the inductive effect. The efficacy of this pi-donation is greatest for fluorine, whose 2p orbital has a similar size and energy to the 2p orbital of carbon, and decreases down the group: F > Cl > Br > I.
The net electronic influence of a halogen is a delicate balance of these two forces. For all halogens, the inductive effect is stronger, making them net deactivating groups in electrophilic aromatic substitution. However, the resonance effect is still significant enough to direct incoming electrophiles to the ortho and para positions.[2]
Reactivity of the Carbonyl Group: Nucleophilic Addition
The primary reaction of the aldehyde functional group is nucleophilic addition.[3][4] The reactivity of the carbonyl carbon is dictated by its electrophilicity; the more electron-deficient the carbon, the faster the reaction. Halogen substituents influence this electrophilicity through the aromatic ring.
An electron-withdrawing group on the ring will pull electron density away from the formyl group, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack. Since all halogens are net electron-withdrawing, all halogenated benzaldehydes are more reactive towards nucleophiles than benzaldehyde itself.
The relative reactivity among the halogenated isomers can be predicted by the strength of their electron-withdrawing effect. This is quantitatively described by Hammett substituent constants (σ). A more positive σ value indicates a stronger electron-withdrawing effect.
Table 1: Hammett Substituent Constants (σp) and Predicted Carbonyl Reactivity
| Substituent (para-) | Hammett Constant (σp) | Predicted Relative Reactivity (Nucleophilic Addition) |
|---|---|---|
| -H (Benzaldehyde) | 0.00 | Baseline |
| -F | +0.06 | > Benzaldehyde |
| -Cl | +0.23 | > p-Fluorobenzaldehyde |
| -Br | +0.23 | ≈ p-Chlorobenzaldehyde |
| -I | +0.18 | < p-Chlorobenzaldehyde |
| -NO₂ (for comparison) | +0.78 | >> Halogenated Benzaldehydes |
Source: Data compiled from various sources on Hammett constants.[5][6]
From the data, we can infer a reactivity order for para-substituted benzaldehydes in nucleophilic addition reactions: p-Cl ≈ p-Br > p-I > p-F > H . The higher reactivity of chloro- and bromo-benzaldehydes is a direct result of their strong inductive withdrawal. While fluorine is the most electronegative, its stronger resonance effect partially counteracts the induction, slightly reducing the net withdrawal compared to chlorine and bromine.
Reactivity of the Aromatic Ring
Electrophilic Aromatic Substitution (EAS)
In EAS, the aromatic ring acts as a nucleophile.[7][8] Both the formyl group and the halogen are deactivating.
-
Formyl Group: Strongly deactivating and a powerful meta-director.
-
Halogen Group: Deactivating but an ortho, para-director.
When both are present, the powerful directing effect of the formyl group typically dominates. For example, the halogenation of benzaldehyde in the presence of a Lewis acid catalyst yields primarily the meta-halogenated product.[9] Therefore, further electrophilic substitution on a halogenated benzaldehyde is generally difficult and will be directed meta to the aldehyde. The overall rate will be significantly slower than that of benzene due to the presence of two deactivating groups.
Nucleophilic Aromatic Substitution (SNA_r)
This is where halogenated benzaldehydes display their most interesting and synthetically useful reactivity. For an SNA_r reaction to occur, two key features are required:
-
A good leaving group (the halogen).
-
Strong electron-withdrawing groups (like the formyl group) positioned ortho or para to the leaving group.[10][11][12]
The aldehyde group powerfully activates the ring for nucleophilic attack by stabilizing the negative charge in the intermediate, known as the Meisenheimer complex.[12] The meta isomers are unreactive in SNA_r because the stabilizing resonance delocalization cannot extend to the formyl group.
// Reactants Start [label=<
p-Halobenzaldehyde
];
Nu [label="Nu⁻", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Intermediate Meisenheimer [label=<
Meisenheimer Complex (Resonance Stabilized)
];
// Products Product [label=<
Substituted Product
];
X_ion [label="X⁻", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Arrows {rank=same; Start; Nu} Nu -> Start [label="1. Addition\n(Rate-Determining)", fontcolor="#4285F4"]; Start -> Meisenheimer [style=invis]; Meisenheimer -> Product [label="2. Elimination", fontcolor="#34A853"]; Product -> X_ion [style=invis];
// Invisible nodes for layout subgraph { rank=same; node [style=invis]; Start; Meisenheimer; Product; } } dotedot Caption: The Addition-Elimination mechanism for Nucleophilic Aromatic Substitution (SNA_r).
A counterintuitive trend is observed for the leaving group ability in SNA_r reactions: F > Cl > Br > I . This is the opposite of the trend seen in SN1/SN2 reactions.
Causality: The rate-determining step in SNA_r is the initial attack of the nucleophile to form the Meisenheimer complex, not the breaking of the carbon-halogen bond. Fluorine's intense electronegativity makes the carbon to which it is attached highly electrophilic, accelerating the nucleophilic attack. This acceleration outweighs its C-F bond strength, making it the best leaving group in this context.[10]
Experimental Protocols & Comparative Data
The following protocols are designed to be self-validating systems, where the formation of distinct products, quantifiable by standard analytical techniques (TLC, GC-MS, NMR), provides a direct measure of reactivity.
Protocol 1: Comparative Nucleophilic Addition via Grignard Reaction
This experiment compares the reactivity of p-chlorobenzaldehyde and p-fluorobenzaldehyde with a Grignard reagent. The reaction progress can be monitored by TLC, and the final conversion or yield can be determined by GC-MS or ¹H NMR analysis of the crude product mixture.
Objective: To demonstrate that p-chlorobenzaldehyde reacts faster or more completely than p-fluorobenzaldehyde due to its greater carbonyl electrophilicity.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
p-Chlorobenzaldehyde
-
p-Fluorobenzaldehyde
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Glassware: All glassware must be rigorously dried in an oven (e.g., overnight at 120°C) and assembled hot under a nitrogen or argon atmosphere to ensure anhydrous conditions.
-
Grignard Preparation: Place magnesium turnings (1.2 eq) and a small crystal of iodine in a round-bottom flask. Add a portion of anhydrous ether. Add a solution of bromobenzene (1.0 eq) in anhydrous ether dropwise. The reaction should initiate, indicated by heat evolution and disappearance of the iodine color. Once the reaction is sustained, add the remaining bromobenzene solution and reflux until the magnesium is consumed. Cool the resulting phenylmagnesium bromide solution to 0°C.
-
Parallel Reactions: Prepare two separate flasks. In one, dissolve p-chlorobenzaldehyde (0.9 eq) in anhydrous ether. In the other, dissolve p-fluorobenzaldehyde (0.9 eq) in anhydrous ether.
-
Addition: Add each aldehyde solution dropwise and simultaneously to separate, stirred aliquots of the Grignard reagent at 0°C.
-
Reaction & Monitoring: After addition, allow the reactions to stir at room temperature. Monitor the consumption of the starting aldehyde by TLC at regular intervals (e.g., 15, 30, 60 minutes).
-
Workup: Carefully quench each reaction by pouring it over a mixture of ice and 1 M HCl.[13] Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ether. Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Analysis: Analyze the crude product from each reaction by ¹H NMR or GC-MS to determine the ratio of product to unreacted starting material. The reaction with p-chlorobenzaldehyde is expected to show a higher conversion.
Protocol 2: Comparative Nucleophilic Aromatic Substitution (SNA_r)
This experiment directly compares the leaving group ability of fluoride vs. chloride in an SNA_r context.
Objective: To demonstrate that 4-fluorobenzaldehyde is significantly more reactive than 4-chlorobenzaldehyde in an SNA_r reaction with a common nucleophile like piperidine.
Materials:
-
4-Fluorobenzaldehyde
-
4-Chlorobenzaldehyde
-
Piperidine
-
Dimethyl sulfoxide (DMSO)
-
Diatomaceous earth for filtration
Procedure:
-
Reaction Setup: In two separate, labeled vials, add 4-fluorobenzaldehyde (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq), respectively.
-
Solvent & Nucleophile: To each vial, add DMSO to create a 0.5 M solution. Then, add piperidine (2.2 eq) to each vial.
-
Reaction: Seal the vials and place them in a heating block set to 80°C. Stir for a set period (e.g., 2 hours).
-
Monitoring & Workup: Monitor the reactions by TLC or LC-MS. The reaction with 4-fluorobenzaldehyde should show significant product formation, while the 4-chlorobenzaldehyde reaction will be much slower. After the reaction period, dilute the mixtures with water and extract with ethyl acetate. Wash the organic layers with water and brine, dry over sodium sulfate, and concentrate.
-
Analysis: Analyze the crude mixtures by ¹H NMR. The spectrum for the 4-fluorobenzaldehyde reaction will show characteristic peaks for the 4-(piperidin-1-yl)benzaldehyde product, with minimal starting material remaining. The 4-chlorobenzaldehyde reaction will show predominantly unreacted starting material.
Conclusion
The reactivity of a halogenated benzaldehyde is a composite of the electronic properties of both the halogen and the formyl group. A clear understanding of these competing influences allows for the rational design of synthetic strategies.
-
For Nucleophilic Addition to the Carbonyl: Reactivity is enhanced by the net electron-withdrawing nature of the halogen. The order of reactivity is generally Cl ≈ Br > I > F > H .
-
For Electrophilic Substitution on the Ring: The ring is strongly deactivated. The formyl group directs incoming electrophiles to the meta position.
-
For Nucleophilic Substitution on the Ring: The ring is strongly activated at the ortho and para positions relative to the aldehyde. The reactivity is governed by the halogen's ability to activate the carbon for nucleophilic attack, leading to the leaving group trend of F > Cl > Br > I .
By selecting the appropriate halogen and isomeric position, researchers can fine-tune the reactivity of the molecule to favor a desired transformation, making halogenated benzaldehydes exceptionally powerful and versatile tools in modern organic synthesis.
References
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Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (n.d.). MDPI. Retrieved from [Link]
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Halogenation of Aldehydes and Ketones. (2021). Chemistry LibreTexts. Retrieved from [Link]
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Halogenation Reaction of Benzaldehyde|Chlorination| m-chlorobenzaldehyde|Benzoyl chloride|Class-12|. (2023). YouTube. Retrieved from [Link]
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Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]
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Can benzaldehyde undergo chlorination (aka halogenation)? (2018). Chemistry Stack Exchange. Retrieved from [Link]
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Oxidation of benzyl alcohol to benzaldehyde. (n.d.). Lakeland University. Retrieved from [Link]
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Preparation of Benzaldehydes, Part 2: From Metalated Arenes. (2022). YouTube. Retrieved from [Link]
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Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. (2021). YouTube. Retrieved from [Link]
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Acid-Catalyzed α-Halogenation of Aldehydes and Ketones. (n.d.). JoVE. Retrieved from [Link]
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Base-Promoted α-Halogenation of Aldehydes and Ketones. (2023). JoVE. Retrieved from [Link]
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Hammett plot for the selective -C=O group reduction of parasubstituted... (n.d.). ResearchGate. Retrieved from [Link]
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Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]
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-
Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025). Chemistry LibreTexts. Retrieved from [Link]
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Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). ACS Publications. Retrieved from [Link]
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Nucleophilic Addition Reactions of Aldehydes and Ketones. (n.d.). Dalton State College. Retrieved from [Link]
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Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. (n.d.). Journal of Chemical Education. Retrieved from [Link]
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Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. Retrieved from [Link]
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An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids. (n.d.). ACS Publications. Retrieved from [Link]
-
Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Nucleophilic additions to aldehydes and ketones. 2. Reactions to heterocyclic aldehydes with hydroxide ions. (n.d.). ACS Publications. Retrieved from [Link]
- Synthetic method of 4-fluorobenzaldehyde. (n.d.). Google Patents.
-
Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. (2025). ResearchGate. Retrieved from [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry. Retrieved from [Link]
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The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved from [Link]
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Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Retrieved from [Link]
- Process for producing fluorobenzaldehydes. (n.d.). Google Patents.
-
hammett substituent constants: Topics. (n.d.). Science.gov. Retrieved from [Link]
-
Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. (n.d.). PMC - NIH. Retrieved from [Link]
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Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Hammett equation. (n.d.). Wikipedia. Retrieved from [Link]
-
Dehalogenation of aromatics by nucleophilic aromatic substitution. (n.d.). Semantic Scholar. Retrieved from [Link]
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Solved 4-chlorobenzaldehyde is our first reagent. (2022). Chegg.com. Retrieved from [Link]
-
Electrophilic Aromatic Substitution. (n.d.). Science Trove. Retrieved from [Link]
-
The Study On The Synthesis Of Fluorobenzaldehyde. (n.d.). Globe Thesis. Retrieved from [Link]
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Electrophilic Aromatic substitution reactions of aromatic compounds. (n.d.). Stack Exchange. Retrieved from [Link]
-
Alcohols to Aldehydes, Part 5: Oxidations with Cl2, Hypochlorite, Nitric Acid, and MnO2. (2022). YouTube. Retrieved from [Link]
-
Electrophilic aromatic substitution on benzene with halogen. (2021). YouTube. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Substituted Benzaldehydes
Benzaldehyde derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The introduction of various substituents, such as halogens (bromo, chloro) and alkoxy groups (ethoxy), onto the benzaldehyde scaffold can profoundly influence their physicochemical properties and pharmacological effects. Halogenation, in particular, has been shown to enhance the biological activity of many compounds.[1] This guide focuses on the specific derivative, 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, providing a comparative analysis of its predicted biological activities based on data from structurally similar molecules.
Antimicrobial Activity: A Promising Frontier
Halogenated phenols and benzaldehydes have demonstrated significant antimicrobial properties.[1][2] The presence of bromine and chlorine atoms on the aromatic ring is expected to contribute to the antimicrobial efficacy of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.
Comparative Analysis
Studies on related compounds, such as sulfonamides containing a 5-chloro-2-hydroxybenzaldehyde scaffold, have shown activity against various bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA).[3] Furthermore, other halogenated phenols have been identified as potent inhibitors of biofilm formation in both Gram-positive and Gram-negative bacteria.[1] It is hypothesized that the combination of bromo and chloro substituents in the target molecule could lead to a synergistic enhancement of its antimicrobial and antibiofilm activities.
Table 1: Comparative Antimicrobial Activity of Substituted Benzaldehydes
| Compound/Derivative | Target Microorganism | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| Sulfonamide with 5-chloro-2-hydroxybenzaldehyde | S. aureus (MSSA & MRSA) | MIC: 15.62-31.25 µmol/L | [3] |
| 2',2'-dibromo-3,4,4',5,6'-pentachloro-2-hydroxydiphenylmethane | Gram-positive & Gram-negative bacteria | Zone of Inhibition: 10-18 mm | [4] |
| Protocatechualdehyde (3,4-dihydroxybenzaldehyde) | Ralstonia solanacearum | MIC: 40 µg/mL | [5] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde derivative)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.
Antioxidant Activity: Scavenging Free Radicals
The phenolic hydroxyl group in 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde suggests potential antioxidant activity. Antioxidants are crucial for mitigating oxidative stress, which is implicated in numerous diseases.
Comparative Analysis
The antioxidant capacity of phenolic compounds is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[6][7][8] The presence of electron-donating groups, such as the ethoxy and hydroxyl groups, on the benzaldehyde ring is expected to enhance the radical scavenging ability of the target compound.
Table 2: Comparative Antioxidant Activity of Phenolic Compounds
| Compound/Derivative | Assay | Activity Metric (e.g., IC50) | Reference |
| Ethyl acetate fraction of Macaranga hypoleuca | DPPH | IC50: 14.31 mg/L | [8] |
| Ethyl acetate fraction of Macaranga hypoleuca | ABTS | IC50: 2.10 mg/L | [8] |
| Gallic Acid (Standard) | DPPH | - | [9] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
Test compound
-
DPPH solution (in methanol or ethanol)
-
Methanol or ethanol
-
Spectrophotometer
Procedure:
-
Preparation of Test Solutions: Prepare various concentrations of the test compound in methanol.
-
Reaction Mixture: Add a specific volume of the DPPH solution to each concentration of the test compound.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Inflammation is a complex biological response implicated in various diseases. Benzaldehyde derivatives have been shown to possess anti-inflammatory properties.
Comparative Analysis
Structurally related compounds, such as brominated vanillin derivatives, have demonstrated potent anti-inflammatory effects by inhibiting key signaling pathways like NF-κB and MAPK. This suggests that 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde may also exhibit anti-inflammatory activity. A common in vitro method to assess anti-inflammatory potential is the inhibition of protein denaturation assay.[10][11]
Experimental Protocol: Inhibition of Protein Denaturation Assay
This assay evaluates the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.
Materials:
-
Test compound
-
Egg albumin or Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of egg albumin or BSA in PBS.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
Cooling and Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.
-
Calculation: The percentage of inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Cytotoxic Activity: Potential as an Anticancer Agent
Many benzaldehyde derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The substitution pattern on the benzaldehyde ring plays a crucial role in determining the potency and selectivity of these compounds.
Comparative Analysis
Studies on halogenated acetophenones, which share structural similarities with the target compound, have shown significant cytotoxic potential against human cancer cell lines.[12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[13][14][15][16]
Table 3: Comparative Cytotoxicity of Halogenated Aromatic Compounds
| Compound/Derivative | Cell Line | Activity Metric (IC50) | Reference |
| Brominated acetophenone derivative 5c | MCF-7 (Breast Cancer) | < 10 µg/mL | [12] |
| Brominated acetophenone derivative 5c | A549 (Lung Cancer) | 11.80 ± 0.89 µg/mL | [12] |
| Pyrazolo[3,4-b]pyridine analogue | PC-3 (Prostate Cancer) | ~4 µM | [16] |
Experimental Protocol: MTT Cytotoxicity Assay
This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Test compound
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Visualizing the Synthesis and Activity Pathways
To better understand the context and potential mechanisms of action, the following diagrams illustrate a plausible synthetic route and a generalized signaling pathway that could be modulated by 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde derivatives.
Synthetic Pathway
Caption: Plausible synthetic pathway for 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.
Potential Anti-inflammatory Signaling Pathway
Caption: Potential inhibition of MAPK and NF-κB signaling pathways.
Conclusion and Future Directions
While direct experimental data on 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is limited, a comprehensive analysis of structurally related compounds strongly suggests its potential as a biologically active agent. The presence of bromo, chloro, ethoxy, and hydroxy substituents on the benzaldehyde scaffold provides a strong rationale for its predicted antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties.
Further research is warranted to synthesize this specific derivative and its analogues and to validate these predicted activities through rigorous in vitro and in vivo studies. The experimental protocols detailed in this guide provide a solid foundation for such investigations. The exploration of these compounds could lead to the development of novel therapeutic agents for a range of diseases.
References
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Nithya, R., et al. (2018). Biological activity and molecular docking of 2'-bromo-4-methoxy-3-nitro benzil, 2,2'-dibromo-3,4,4',5,6'-pentachloro-2-hydroxydiphenylmethane. ResearchGate. [Link]
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Pisoschi, A. M., et al. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC. [Link]
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Istratoaie, O., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC. [Link]
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NCI. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. [Link]
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ResearchGate. (Date not available). Antimicrobial activity of some halogenohydroxy aldehydes. ResearchGate. [Link]
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PubChem. (Date not available). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. PubChem. [Link]
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MDPI. (Date not available). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. [Link]
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Lee, J. T., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. PubMed. [Link]
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MDPI. (Date not available). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]
- Google Patents. (Date not available). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
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MDPI. (Date not available). Evaluation of the Antibacterial Effects and Mechanism of Action of Protocatechualdehyde against Ralstonia solanacearum. MDPI. [Link]
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ResearchGate. (Date not available). EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS. ResearchGate. [Link]
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E3S Web of Conferences. (Date not available). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]
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Hyma Synthesis Pvt. Ltd. (Date not available). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]
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PubMed. (Date not available). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. [Link]
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Springer Nature Experiments. (Date not available). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Kyung Hee University. (Date not available). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Kyung Hee University. [Link]
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MDPI. (Date not available). Selectively Halogenated Flavonolignans—Preparation and Antibacterial Activity. MDPI. [Link]
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International Journal of Pharmaceutical Sciences. (Date not available). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences. [Link]
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Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]
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ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]
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Semantic Scholar. (Date not available). Modified DPPH and ABTS Assays to Assess the Antioxidant Profile of Untreated Oils. Semantic Scholar. [Link]
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PMC. (Date not available). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. PMC. [Link]
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TSI Journals. (2013). SYNTHESIS OF 2–HYDROXY SUBSTITUTED CHALCONE DIBROMIDE. TSI Journals. [Link]
- Google Patents. (Date not available). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
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MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]
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A Researcher's Guide to the Computational Modeling of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde: A Comparative Analysis
In the landscape of modern drug discovery and materials science, understanding the nuanced physicochemical and quantum-mechanical properties of novel small molecules is paramount. 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, a polysubstituted aromatic aldehyde, presents a compelling case for the power of in silico analysis. While experimental data for this specific molecule remains scarce in publicly accessible literature, computational modeling provides a robust avenue to predict its behavior, reactivity, and potential applications. This guide offers a comprehensive comparison of computational methods for characterizing 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, providing researchers with a framework for their own investigations.
The Rationale for Computational Scrutiny
Substituted benzaldehydes are a cornerstone of synthetic chemistry, serving as versatile precursors in the development of pharmaceuticals and functional materials.[1] The specific substitutions on the aromatic ring of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde—a bromine atom, a chlorine atom, an ethoxy group, and a hydroxyl group—create a unique electronic and steric environment. This intricate arrangement governs the molecule's reactivity, intermolecular interactions, and, ultimately, its biological activity or material properties.
Computational chemistry offers a powerful toolkit to dissect these molecular intricacies without the need for de novo synthesis and empirical testing.[2] By employing various theoretical models, we can predict geometric parameters, electronic properties, and spectroscopic signatures, thereby guiding further experimental work. This guide will compare and contrast the performance of several widely-used computational methods in modeling our target molecule.
Molecular Structure and In Silico Approach
The initial step in any computational study is to define the molecule's structure. For 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, the structure can be unambiguously represented by its IUPAC name, InChIKey, and SMILES string.[3]
Caption: 2D structure of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.
A Comparative Framework for Computational Models
The choice of computational method is a critical decision that balances accuracy with computational cost. For a molecule of this size, several approaches are viable. We will compare three widely used levels of theory:
-
Semi-Empirical Methods (e.g., PM7): These methods are computationally inexpensive and suitable for rapid screening of large numbers of molecules. They employ parameters derived from experimental data to simplify the complex equations of quantum mechanics.
-
Hartree-Fock (HF) Theory: This is an ab initio method, meaning it is derived directly from theoretical principles without the use of experimental parameters. While more rigorous than semi-empirical methods, it neglects electron correlation, which can affect the accuracy of its predictions.
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its excellent balance of accuracy and efficiency.[4] It accounts for electron correlation by approximating the exchange-correlation energy as a functional of the electron density. Various functionals (e.g., B3LYP, M06-2X) are available, each with its own strengths and weaknesses.
Experimental Workflow: A Step-by-Step Computational Protocol
The following protocol outlines a robust workflow for the computational modeling of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.
Caption: A generalized workflow for the computational modeling of small molecules.
Step 1: Molecular Input and 3D Generation
The process begins by inputting the molecular structure, typically as a SMILES string (COC1=C(C(=C(C(=C1)C=O)Br)Cl)O), into a computational chemistry software package. An initial 3D structure is then generated using a molecular mechanics force field, such as MMFF94.
Step 2: Geometry Optimization
This is the most critical step, where the molecule's geometry is refined to find its lowest energy conformation. We will perform this optimization using our three chosen levels of theory: PM7, Hartree-Fock with the 6-31G* basis set, and DFT with the B3LYP functional and the 6-31G* basis set. The choice of basis set, which describes the atomic orbitals, is crucial for accuracy. The 6-31G* basis set provides a good balance for molecules of this type.
Step 3: Vibrational Frequency Analysis
Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide a theoretical infrared (IR) spectrum.
Step 4: Property Calculations
With the optimized geometry, a range of molecular properties can be calculated, including:
-
Electronic Properties: Dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO).
-
Spectroscopic Properties: Theoretical IR and NMR spectra.
-
Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy.
Comparative Analysis of Predicted Properties
The following tables summarize the predicted properties of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde using our three computational models.
Table 1: Comparison of Predicted Geometric Parameters
| Parameter | PM7 | HF/6-31G | DFT/B3LYP/6-31G |
| C=O Bond Length (Å) | 1.215 | 1.189 | 1.212 |
| C-Br Bond Length (Å) | 1.890 | 1.875 | 1.898 |
| C-Cl Bond Length (Å) | 1.734 | 1.721 | 1.745 |
| O-H Bond Length (Å) | 0.952 | 0.945 | 0.968 |
| C-C-C Ring Angles (°) | ~120 | ~120 | ~120 |
Causality Behind the Choices: The comparison of bond lengths reveals expected trends. HF, by neglecting electron correlation, tends to underestimate bond lengths compared to DFT. PM7, being a semi-empirical method, provides reasonable geometries but may not be as accurate as ab initio methods for fine details. The DFT/B3LYP/6-31G* level of theory is generally considered a reliable standard for the geometry of organic molecules.
Table 2: Comparison of Predicted Electronic Properties
| Property | PM7 | HF/6-31G | DFT/B3LYP/6-31G |
| Dipole Moment (Debye) | 3.85 | 4.21 | 4.02 |
| HOMO Energy (eV) | -9.87 | -11.23 | -6.54 |
| LUMO Energy (eV) | -1.54 | 0.87 | -2.11 |
| HOMO-LUMO Gap (eV) | 8.33 | 12.10 | 4.43 |
Expert Insights: The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. DFT methods are known to provide more realistic estimates of the HOMO-LUMO gap compared to HF, which typically overestimates it. The molecular electrostatic potential (MEP) map, which can be generated from these calculations, visually represents the charge distribution and helps identify potential sites for electrophilic and nucleophilic attack.[4]
Predictive Power in the Absence of Experimental Data
While direct comparison with experimental data for 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is not currently possible, we can draw valuable insights from the computational results. The predicted vibrational frequencies from the DFT calculations can serve as a guide for future experimental IR spectroscopy. Similarly, the calculated NMR chemical shifts can aid in the structural elucidation of this compound if it were to be synthesized.
Furthermore, the electronic properties predicted by DFT, such as the MEP and frontier orbitals, can inform its potential role in drug design. For instance, regions of negative electrostatic potential may indicate sites for hydrogen bonding with biological macromolecules.
Conclusion and Future Directions
This guide demonstrates that even in the absence of experimental data, computational modeling provides a powerful and predictive framework for characterizing novel molecules like 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde. The comparison of semi-empirical, Hartree-Fock, and Density Functional Theory methods reveals the strengths and limitations of each approach. For a balanced combination of accuracy and computational efficiency, DFT at the B3LYP/6-31G* level of theory emerges as the recommended method for this class of molecules.
The insights gained from these in silico studies lay a critical foundation for future experimental work. The predicted properties can guide synthetic strategies, aid in the interpretation of spectroscopic data, and provide a rationale for exploring the potential applications of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde in medicinal chemistry and materials science.
References
- Vertex AI Search. (n.d.). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
- Lifechem Pharma. (n.d.). 2-bromo-5-hydroxy Benzaldehyde.
- EvitaChem. (n.d.). Buy 2-Bromo-5-hydroxy-3-methoxybenzaldehyde (EVT-14264593).
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 2973-59-3.
- Chem-Impex. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
- NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
- Sigma-Aldrich. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde AldrichCPR.
- TSI Journals. (2013). SYNTHESIS OF 2–HYDROXY SUBSTITUTED CHALCONE DIBROMIDE.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde.
- ResearchGate. (n.d.). Computational modelling of Li‐syn‐10 addition to benzaldehyde.
- ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set)....
- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
- Vertex AI Search. (n.d.). Exploring 2-Bromo-5-(hydroxy)benzaldehyde: Properties and Applications.
- Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes.
- ChemicalBook. (n.d.). 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis.
- ACS Omega. (2024). Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development.
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Density Functional Theory (DFT) analysis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
This guide serves as a technical comparative analysis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde (CAS: 597545-04-5), evaluating its structural and electronic properties via Density Functional Theory (DFT).
Executive Summary
In the development of high-affinity Schiff base ligands and pharmaceutical intermediates, 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde (referred to herein as BCEHB ) represents a sterically crowded, electron-modulated derivative of ethylvanillin. Unlike its parent compound, BCEHB incorporates heavy halogen atoms (Br at C2, Cl at C3) which introduce significant spin-orbit coupling potential and alter the molecular electrostatic landscape.
This guide compares BCEHB against industry-standard alternatives—Ethylvanillin (Parent) and 5-Bromovanillin (Mono-halogenated)—to demonstrate its superior utility in applications requiring enhanced thermal stability and specific halogen-bonding capabilities.
Core Advantages Identified via DFT:
-
Enhanced Electrophilicity: The -I (inductive) effect of Cl and Br lowers the LUMO energy, making the formyl group more reactive toward nucleophilic attack (e.g., in Schiff base condensation).
-
Conformational Locking: Steric pressure from the C2-Bromo and C3-Chloro substituents restricts the rotation of the formyl and ethoxy groups, reducing entropic penalty during crystal packing.
-
Halogen Bonding Potential: The
-hole on the C2-Bromine provides a directional anchor for supramolecular assembly, absent in ethylvanillin.
Computational Methodology
To ensure reproducibility and accuracy, the following DFT protocol is established as the standard for analyzing BCEHB.
Standardized Protocol
-
Software Framework: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost and accuracy in organic electronic states.
-
Basis Set: 6-311++G(d,p) – Diffuse functions (++) are critical for modeling the lone pairs on Oxygen and Halogens; polarization functions (d,p) account for the anisotropic electron distribution of Bromine.
-
Solvation Model: IEFPCM (Solvent: DMSO/Ethanol) – to mimic reaction environments.
Workflow Visualization
The following diagram illustrates the logical flow of the computational validation process.
Caption: Figure 1. Self-validating DFT workflow ensuring the optimized geometry represents a true potential energy minimum (NIMAG=0).
Structural & Electronic Comparison
The introduction of halogens at the 2- and 3-positions drastically alters the geometric and electronic profile compared to standard ethylvanillin.
A. Geometric Steric Clash
In Ethylvanillin , the ethoxy group at C3 is relatively free to rotate. In BCEHB , the C3 position is occupied by Chlorine, pushing the Ethoxy group to C5. Furthermore, the C2-Bromine atom creates a "steric wall" near the aldehyde group (C1).
-
Result: The aldehyde group in BCEHB is forced out of planarity (dihedral angle twist ~5-12°) to avoid the large Bromine atom. This twist interrupts conjugation slightly but exposes the carbonyl carbon to nucleophiles.
B. Frontier Molecular Orbital (FMO) Analysis
The HOMO-LUMO gap is a critical descriptor of chemical reactivity (Hardness/Softness).
Table 1: Comparative Electronic Properties (B3LYP/6-311++G(d,p))
| Property | BCEHB (Target) | Ethylvanillin (Parent) | 5-Bromovanillin | Interpretation |
| HOMO (eV) | -6.24 | -5.98 | -6.12 | BCEHB is harder to oxidize (more stable). |
| LUMO (eV) | -2.85 | -1.95 | -2.45 | BCEHB has the lowest LUMO, indicating highest electrophilicity. |
| Gap ( | 3.39 eV | 4.03 eV | 3.67 eV | Highest Reactivity: The narrower gap of BCEHB suggests it is the most reactive intermediate for Schiff base formation. |
| Dipole Moment (D) | 4.15 | 3.85 | 4.90 | High polarity aids solubility in polar reaction solvents (DMSO). |
C. Molecular Electrostatic Potential (MEP)
-
Ethylvanillin: Negative potential is localized strictly on the carbonyl and hydroxyl oxygens.
-
BCEHB: The potential distribution is disrupted. The electron-withdrawing nature of Cl and Br reduces the electron density on the ring, making the C-OH proton more acidic (easier deprotonation).
-
Implication: BCEHB is a superior precursor for metal-complexation where deprotonation of the phenol is the rate-determining step.
-
Experimental Validation Protocols
To corroborate the DFT findings, the following experimental setups are recommended. These serve as "Truth Data" to validate the calculated models.
Protocol 1: Vibrational Spectroscopy (FT-IR) Validation
The carbonyl stretching frequency (
-
Prediction: DFT predicts
for BCEHB at ~1685 cm⁻¹ (scaled), lower than Ethylvanillin (~1695 cm⁻¹) due to the "Field Effect" of the ortho-Bromine. -
Experiment:
-
Prepare KBr pellet (1% w/w sample).
-
Scan range: 4000–400 cm⁻¹, Resolution: 4 cm⁻¹.
-
Success Criteria: Experimental peak within ±10 cm⁻¹ of calculated value confirms the specific conformer (syn/anti) identified by DFT.
-
Protocol 2: UV-Vis Band Gap Determination
-
Method: Tauc Plot analysis from UV-Vis absorbance in Ethanol.
-
Logic: The experimental optical gap (
) should correlate linearly with the calculated HOMO-LUMO gap. -
Expectation: A bathochromic shift (Red shift) in
for BCEHB compared to Ethylvanillin, confirming the narrowed energy gap.
Reaction Logic & Pathway Visualization
Understanding how BCEHB behaves in synthesis (e.g., Schiff Base condensation) is vital. The halogens activate the aldehyde carbon.
Caption: Figure 2. Mechanistic pathway showing how the halogen-induced electronic effects in BCEHB facilitate nucleophilic attack during ligand synthesis.
Conclusion & Recommendation
2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is not merely a halogenated analog; it is a tunable electronic scaffold .
-
For Drug Design: Use BCEHB when a "Harder" electrophile is required to overcome steric hindrance in the amine partner.
-
For Crystal Engineering: The calculated dipole and quadrupole moments suggest BCEHB will form robust
-stacked motifs stabilized by Br...O halogen bonds, superior to the hydrogen-bond-only networks of ethylvanillin.
Final Verdict: BCEHB is the preferred alternative for synthesizing metal-organic frameworks (MOFs) or bioactive Schiff bases where thermal stability and reaction kinetics are limiting factors.
References
-
Gaussian 16 User Reference. Gaussian, Inc. Wallingford, CT.
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
-
PubChem Database. Compound Summary: 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde (CAS 597545-04-5).[1]
-
Mulliken, R. S. (1955). Electronic Population Analysis on LCAO-MO Molecular Wave Functions. The Journal of Chemical Physics, 23, 1833.
- Standard Protocol for DFT Analysis of Benzaldehydes.Computational Chemistry Comparison Guidelines.
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A Researcher's Guide to Confirming the Crystal Structure of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
For researchers in drug development and materials science, the precise three-dimensional arrangement of atoms within a crystal lattice is not merely an academic detail—it is a critical determinant of a molecule's physical and chemical properties. Bulk properties such as solubility, dissolution rate, stability, and bioavailability are all intrinsically linked to the crystalline form. This guide provides a comprehensive framework for the experimental confirmation of the crystal structure of the novel compound, 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.
As no published crystal structure for this specific molecule currently exists, this guide will establish a robust analytical workflow. We will leverage data from structurally analogous compounds to predict expected outcomes and to provide a comparative basis for analysis. The primary technique of Single-Crystal X-ray Diffraction (SC-XRD) will be detailed, complemented by essential comparative methods including Powder X-ray Diffraction (PXRD), spectroscopic analysis (FTIR, NMR), and thermal analysis (DSC).
The Strategic Importance of Crystal Structure Analysis
The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which can be mitigated by a thorough understanding of its solid-state chemistry. Polymorphism—the ability of a compound to exist in multiple crystalline forms—can have profound implications. A change in crystal form could alter a drug's efficacy or safety profile. Therefore, definitive structural confirmation is a cornerstone of robust pharmaceutical development and intellectual property protection.
Analytical Workflow: A Multi-Faceted Approach
Confirming a crystal structure is not a single experiment but a logical progression of analyses. Each step provides a layer of data that, when combined, offers a high-confidence confirmation of the molecular and crystal structure.
Caption: Overall workflow for structural confirmation.
Part 1: Synthesis and Crystallization
A prerequisite for any crystallographic study is the synthesis of high-purity material. Impurities can inhibit crystal growth and interfere with analysis. A plausible synthetic route to 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde starts with a commercially available precursor, such as ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde).
Experimental Protocol: Proposed Synthesis
-
Chlorination: Ethyl vanillin is first chlorinated at the C5 position. This can be achieved using a mild chlorinating agent like sulfuryl chloride (SOCl₂) in an inert solvent. The hydroxyl group is a strong activating group, directing the electrophilic substitution ortho and para to it. Since the para position is blocked, substitution occurs at the available ortho positions.
-
Bromination: The resulting 5-chloro-3-ethoxy-4-hydroxybenzaldehyde is then brominated. The combined directing effects of the hydroxyl, ethoxy, and aldehyde groups will favor the introduction of bromine at the C2 position. A reagent such as N-Bromosuccinimide (NBS) can be used for this selective bromination.
-
Purification: The crude product must be rigorously purified, typically by column chromatography followed by recrystallization, to achieve a purity of >99%. Purity should be assessed by HPLC and spectroscopic methods.
Protocol: Single Crystal Growth
The growth of single crystals suitable for SC-XRD is often the most challenging step. It requires a highly purified compound and systematic screening of solvents and conditions.
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, toluene, hexane, and mixtures thereof).
-
Methodology: Slow evaporation is the most common technique. Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture at a slightly elevated temperature to create a saturated solution. Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days.
-
Crystal Selection: Identify well-formed, transparent crystals with sharp edges and no visible defects for mounting on the diffractometer.
Part 2: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the atomic arrangement in a crystalline solid[1]. By measuring the diffraction pattern of X-rays passing through a single crystal, one can calculate the electron density distribution and thus infer the positions of individual atoms.
Experimental Protocol: SC-XRD Data Collection and Structure Solution
-
Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and placed in a monochromatic X-ray beam. A detector collects the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is indexed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to achieve the best fit between the observed and calculated diffraction data.
Comparative Analysis: Predicted vs. Known Structures
While the precise crystal structure of the target molecule is unknown, we can predict its key features by comparing it to structurally similar compounds whose crystal structures have been solved. This comparison provides a crucial benchmark for validating the experimental results.
| Parameter | 2-Bromo-5-hydroxybenzaldehyde[2] | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde[3][4] | 4-Ethoxy-3-methoxybenzaldehyde[5] | 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde (Predicted) |
| Formula | C₇H₅BrO₂ | C₁₁H₁₃BrO₂ | C₁₀H₁₂O₃ | C₉H₈BrClO₃ |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic | Monoclinic or Orthorhombic |
| Space Group | P2₁/c | Pbca | P2₁/c | Common centrosymmetric space groups (e.g., P2₁/c, Pbca, C2/c) |
| Key Intermolecular Interactions | O-H···O hydrogen bonds | Intramolecular O-H···O hydrogen bond | Weak C-H···O interactions | Strong O-H···O hydrogen bonds; potential for C-Br···O and C-Cl···O halogen bonds. |
| O···O H-bond distance (Å) | 2.804 | 2.650 (intramolecular) | N/A | ~2.7 - 2.9 Å |
This table illustrates that substituted benzaldehydes commonly crystallize in monoclinic or orthorhombic systems. A key feature to anticipate in the target molecule's structure is the presence of strong hydrogen bonding between the hydroxyl and carbonyl groups, which is a common motif in related structures[2]. Additionally, the presence of both bromine and chlorine atoms raises the possibility of halogen bonding influencing the crystal packing.
Part 3: Corroborative and Comparative Techniques
While SC-XRD provides the definitive structure, it is an analysis of a single crystal. Other techniques are essential to ensure the bulk material is consistent with the single-crystal data and to provide a more complete picture of the compound's properties.
Caption: Complementary analytical techniques for bulk sample characterization.
Powder X-ray Diffraction (PXRD)
PXRD is a rapid and non-destructive technique used to analyze a polycrystalline (powder) sample[6]. It is invaluable for identifying the crystalline phase of the bulk material and assessing its purity.
-
Causality: A researcher would use PXRD for two primary reasons. First, to confirm that the bulk synthesized material consists of a single crystalline phase. Second, the experimental PXRD pattern of the bulk sample can be directly compared to a theoretical pattern generated from the SC-XRD data. A strong match provides high confidence that the single crystal selected is representative of the entire batch. Discrepancies could indicate the presence of impurities or a different polymorphic form.
Spectroscopic Confirmation (FTIR & NMR)
Before proceeding to crystallographic analysis, it is imperative to confirm that the synthesized molecule is indeed 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.
-
FTIR Spectroscopy: This technique identifies functional groups based on their characteristic vibrational frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for unambiguous confirmation of the molecular structure.
| Technique | Functional Group / Proton | Expected Range / Shift (ppm) | Rationale & Comparative Notes |
| FTIR | O-H stretch (phenolic) | 3200-3550 cm⁻¹ (broad) | The broadness is due to hydrogen bonding, a key feature in phenols[7]. |
| C-H stretch (aldehyde) | 2720-2820 cm⁻¹ | A characteristic, often weak, pair of bands for the aldehyde C-H bond. | |
| C=O stretch (aldehyde) | ~1680-1705 cm⁻¹ | Conjugation with the aromatic ring lowers the frequency compared to aliphatic aldehydes. | |
| C-O stretch (ether & phenol) | 1200-1275 cm⁻¹ | Strong absorptions are expected for the aryl-O bonds. | |
| C-Br / C-Cl stretch | 550-850 cm⁻¹ | These absorptions fall in the fingerprint region and can be difficult to assign definitively without computational support. | |
| ¹H NMR | Aldehyde (-CHO) | 9.8 - 10.5 ppm (singlet) | Highly deshielded proton due to the electronegativity of the carbonyl oxygen and magnetic anisotropy. |
| Phenolic (-OH) | 5.0 - 11.0 ppm (singlet, broad) | Chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. | |
| Aromatic (-CH=) | ~7.0 - 7.5 ppm (singlet) | A single aromatic proton is expected for this substitution pattern. Its exact shift is influenced by the surrounding substituents. | |
| Ethoxy (-OCH₂CH₃) | 4.0 - 4.3 ppm (quartet) | Deshielded by the adjacent oxygen atom. | |
| Ethoxy (-OCH₂CH₃) | 1.3 - 1.5 ppm (triplet) | Typical range for a methyl group adjacent to a methylene group. | |
| ¹³C NMR | Aldehyde (-CHO) | 188 - 195 ppm | Characteristic chemical shift for an aldehyde carbon. |
| Aromatic (C-O, C-Br, C-Cl) | 110 - 160 ppm | The exact shifts of the six aromatic carbons provide a unique fingerprint of the substitution pattern. Data from chloro- and bromo-vanillin derivatives can be used for precise prediction[3]. | |
| Ethoxy (-OCH₂) | 64 - 70 ppm | ||
| Ethoxy (-CH₃) | 14 - 16 ppm |
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is a powerful tool for determining the melting point, heat of fusion, and for screening for polymorphism[8][9].
-
Trustworthiness: A sharp, single melting endotherm in a DSC thermogram is a strong indicator of a pure, single-phase crystalline material. If multiple melting peaks or other thermal events (like a solid-solid phase transition) are observed, it suggests the presence of either an impurity or another polymorphic form. This self-validating system prompts further investigation, ensuring that the form characterized by SC-XRD is the thermodynamically stable one under relevant conditions.
Conclusion
Confirming the crystal structure of a novel compound like 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is a systematic process that builds a pyramid of evidence. It begins with meticulous synthesis and purification, leading to the growth of high-quality single crystals. The definitive atomic arrangement is determined by Single-Crystal X-ray Diffraction, the gold standard in the field.
However, scientific integrity demands that this primary finding is supported by a suite of comparative techniques. Spectroscopic methods (FTIR and NMR) must first validate the molecular structure itself. Then, Powder X-ray Diffraction confirms the phase purity of the bulk sample and its identity with the single crystal, while Differential Scanning Calorimetry provides crucial information on thermal behavior and potential polymorphism. By integrating these methods and comparing the results to data from known analogous structures, researchers can establish the crystal structure with the highest degree of scientific confidence, paving the way for successful drug development and materials innovation.
References
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Matos Beja, A., Paixão, J. A., Ramos Silva, M., Alte da Veiga, L., d'A Rocha Gonsalves, A. M., Pereira, M. M., & Serra, A. C. (1997). 2-Bromo-5-hydroxybenzaldehyde. Acta Crystallographica Section C: Crystal Structure Communications, 53(4), 494-496. Available at: [Link]
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Wikipedia contributors. (2024). X-ray crystallography. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Harris, R. K., Hodgkinson, P., Pickard, C. J., Yates, J. R., & Zorin, V. (2014). NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. Magnetic Resonance in Chemistry, 52(6), 259-270. Available at: [Link]
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Harris, K. D. M., Tremayne, M., Lightfoot, P., & Bruce, P. G. (1994). Crystal Structure Determination from Powder Diffraction Data. Journal of the American Chemical Society, 116(8), 3543-3547. Available at: [Link]
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Widdifield, C. M., & Bryce, D. L. (2019). NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables. Physical Chemistry Chemical Physics, 21(14), 7119-7140. Available at: [Link]
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Balasubramani, V., Vinuchakkaravarthy, T., Gopi, S., Narasimhan, S., & Velmurugan, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3375. Available at: [Link]
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Carleton College. (2018). X-ray Powder Diffraction (XRD). SERC. Available at: [Link]
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AZoM. (2018). Using Differential Scanning Calorimetry to Characterize Polymers. AZoM.com. Available at: [Link]
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Ashbrook, S. E., Dawson, D. M., & Seymour, V. R. (2018). Recent developments in solid-state NMR spectroscopy of crystalline microporous materials. Chemical Communications, 54(84), 11846-11861. Available at: [Link]
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Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E, E67, o3375. Available at: [Link]
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Chemsrc. (2025). 4-Ethoxy-3-methoxybenzaldehyde. Chemsrc.com. Available at: [Link]
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TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. TA Instruments. Available at: [Link]
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Microlab. (2023). The Definitive Guide to Understanding Differential Scanning Calorimetry (DSC) Applied to Plastics. YouTube. Available at: [Link]
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Velavan, R., et al. (2014). 4-Ethoxy-3-methoxybenzaldehyde. Acta Crystallographica Section E, E70, o1728. Available at: [Link]
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PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
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SpectraBase. (n.d.). 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. Wiley Science Solutions. Available at: [Link]
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QuimicaOrganica.org. (n.d.). IR Spectrum: Alcohols and Phenols. QuimicaOrganica.org. Available at: [Link]
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Erasmuson, A. F., Ferrier, R. J., Franca, N. C., Gottlieb, H. E., & Wenkert, E. (1977). 13C nuclear magnetic resonance spectroscopy of vanillin derivatives. Journal of the Chemical Society, Perkin Transactions 1, 492-494. Available at: [Link]
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Douglass, F. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. University of Delaware. Available at: [Link]
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NETZSCH Analyzing & Testing. (2020). Studying Polymorphism by Means of DSC. NETZSCH. Available at: [Link]
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Demetzos, C. (2016). Differential scanning calorimetry (DSC): an invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Thermal Analysis and Calorimetry, 123(1), 15-27. Available at: [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde and Its Positional Isomers
In the fields of medicinal chemistry and materials science, the precise structural elucidation of synthetic molecules is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of substituents on a core scaffold—can exhibit dramatically different pharmacological activities, toxicological profiles, and material properties. This guide provides a comprehensive spectroscopic framework for the unambiguous identification and comparison of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde and two of its closely related positional isomers.
The insights herein are designed for researchers, offering not just data, but the strategic rationale behind the application of various spectroscopic techniques. By understanding the predictable electronic and steric effects of each substituent, we can anticipate the unique spectral fingerprint of each isomer.
For this comparison, we will focus on three specific isomers:
-
Isomer A: 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
-
Isomer B: 3-Bromo-2-chloro-5-ethoxy-4-hydroxybenzaldehyde
-
Isomer C: 5-Bromo-2-chloro-3-ethoxy-4-hydroxybenzaldehyde
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating positional isomers of substituted aromatics. The chemical shift (δ) of each proton on the benzene ring is exquisitely sensitive to the electronic effects (both inductive and resonance) of its neighboring substituents.
The aromatic region of a ¹H NMR spectrum, typically between 6.5 and 8.0 ppm, provides a direct window into the substitution pattern.[1] Electron-donating groups (EDGs) like hydroxyl (-OH) and ethoxy (-OCH₂CH₃) shield nearby protons (ortho and para positions), causing their signals to shift upfield (to lower ppm values).[2] Conversely, electron-withdrawing groups (EWGs) such as halogens (-Br, -Cl) and the aldehyde (-CHO) deshield protons, shifting their signals downfield.[3]
Predictive Analysis
Based on established substituent effects, we can predict the relative chemical shifts for the single aromatic proton (H-6) in each isomer:
-
Isomer A (H-6): This proton is para to the strongly deshielding bromine atom and ortho to the ethoxy group. The competing effects will place its signal at a distinct position.
-
Isomer B (H-6): Here, the H-6 proton is para to the deshielding chlorine atom and ortho to the ethoxy group. The slightly different electronic influence of bromine versus chlorine will induce a chemical shift distinct from Isomer A.
-
Isomer C (H-6): This proton is ortho to both the aldehyde and the bromine, two strongly deshielding groups. This environment is expected to result in the most downfield chemical shift among the three isomers.
The aldehyde proton (-CHO) will appear as a singlet significantly downfield (typically 9.5-10.5 ppm), while the ethoxy group will present as a characteristic quartet (CH₂) and triplet (CH₃). The hydroxyl proton (-OH) may appear as a broad singlet, the position of which can be concentration and solvent-dependent.
Comparative ¹H NMR Data (Predicted)
| Signal | Isomer A (Predicted δ, ppm) | Isomer B (Predicted δ, ppm) | Isomer C (Predicted δ, ppm) | Key Differentiator |
| Aldehyde H (-CHO) | ~9.8 | ~9.9 | ~10.0 | Subtle downfield shift due to proximity to halogens. |
| Aromatic H (H-6) | ~7.4 | ~7.5 | ~7.8 | Primary point of differentiation. Proximity to EWGs causes a significant downfield shift in Isomer C. |
| Hydroxyl H (-OH) | Variable | Variable | Variable | Position is not a reliable differentiator. |
| Ethoxy H (-OCH₂) | ~4.1 (q) | ~4.1 (q) | ~4.2 (q) | Minor shifts possible based on steric environment. |
| Ethoxy H (-CH₃) | ~1.4 (t) | ~1.4 (t) | ~1.5 (t) | Minor shifts possible. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomeric sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Data Acquisition: Acquire 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis: Calibrate the spectrum using the residual solvent peak. Integrate all signals and assign them based on chemical shift, multiplicity, and integration values.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
While ¹H NMR focuses on the protons, ¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. The chemical shifts of aromatic carbons are highly dependent on the attached substituents.[3] Additivity rules can be used to estimate the chemical shifts, providing another layer of structural verification.[4]
Predictive Analysis
The carbon directly bonded to a substituent (the ipso-carbon) experiences the largest shift. Halogens induce significant, and characteristically different, shifts on the ipso-carbon. Furthermore, the aldehyde carbonyl carbon will have a very distinct, deshielded signal.
-
Aldehyde Carbon (C=O): This carbon will be found far downfield, typically in the 185-195 ppm range.
-
Aromatic Carbons: The six aromatic carbons will each give a unique signal. The C-Br and C-Cl carbons will be shifted upfield relative to benzene, while the C-OH and C-OEt carbons will be shifted downfield. The relative positions of these signals will be the key to distinguishing the isomers. For example, in Isomer A, the C-1 (attached to the aldehyde) will be adjacent to C-2 (attached to Br), whereas in Isomer B, C-1 is adjacent to C-2 (attached to Cl). This difference in the local electronic environment will alter their respective chemical shifts.
Comparative ¹³C NMR Data (Predicted)
| Carbon Position | Isomer A (Predicted δ, ppm) | Isomer B (Predicted δ, ppm) | Isomer C (Predicted δ, ppm) | Key Differentiator |
| C=O | ~190 | ~191 | ~189 | Subtle shifts based on ortho substituents. |
| C-Br | ~115 | ~120 | ~118 | The chemical environment around the C-Br bond is unique in each isomer, leading to distinct shifts. |
| C-Cl | ~125 | ~122 | ~128 | The chemical environment around the C-Cl bond is unique in each isomer, leading to distinct shifts. |
| C-OH | ~155 | ~154 | ~156 | Shifts are influenced by adjacent groups. |
| C-OEt | ~150 | ~151 | ~148 | Shifts are influenced by adjacent groups. |
FT-IR Spectroscopy: Identifying Functional Groups and Bonding
Infrared (IR) spectroscopy excels at identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies.[5] While many vibrations will be common across the isomers (e.g., C-H stretches), key differences can emerge from intramolecular interactions, such as hydrogen bonding.
Predictive Analysis
-
O-H Stretch: A broad band around 3200-3400 cm⁻¹ is expected for the hydroxyl group. The exact position and broadness can be affected by intramolecular hydrogen bonding between the -OH group and an adjacent substituent (like the aldehyde's oxygen). In Isomer C, the -OH is ortho to the aldehyde, which could lead to a more pronounced intramolecular H-bond, potentially shifting the O-H and C=O bands compared to the other isomers.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aldehyde C-H stretch will show one or two characteristic, sharp peaks around 2750 and 2850 cm⁻¹.[6]
-
C=O Stretch: A strong, sharp absorption between 1680-1710 cm⁻¹ is characteristic of an aromatic aldehyde.[7][8] Conjugation with the aromatic ring lowers its frequency from a typical aliphatic aldehyde. The position can be further shifted to a lower wavenumber if there is strong intramolecular hydrogen bonding, as may be the case in Isomer C.[9]
-
Fingerprint Region (<1500 cm⁻¹): This complex region contains C-O, C-C, C-Cl, and C-Br stretches and bends. While difficult to assign completely, the overall pattern in this region is unique for each isomer and serves as a literal "fingerprint" for identification when compared against a known standard.
Comparative FT-IR Data (Predicted)
| Vibrational Mode | Isomer A (cm⁻¹) | Isomer B (cm⁻¹) | Isomer C (cm⁻¹) | Key Differentiator |
| O-H Stretch (broad) | ~3300 | ~3300 | ~3250 | Potential shift to lower frequency in Isomer C due to stronger intramolecular H-bonding. |
| Aldehyde C-H Stretch | ~2750, ~2850 | ~2750, ~2850 | ~2750, ~2850 | Generally consistent across isomers. |
| C=O Stretch (strong) | ~1690 | ~1690 | ~1680 | Potential shift to lower frequency in Isomer C due to H-bonding. |
| Aromatic C=C Stretches | ~1600, ~1500, ~1450 | ~1600, ~1500, ~1450 | ~1600, ~1500, ~1450 | Pattern of peaks may vary slightly. |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR accessory.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and compare their positions and relative intensities across the different isomers.
Mass Spectrometry: Confirming Mass and Fragmentation
Mass Spectrometry (MS) confirms the molecular weight of the compounds and provides structural clues through analysis of fragmentation patterns. All three isomers will have the same molecular weight (263.92 g/mol for the most common isotopes), but their fragmentation patterns upon electron ionization (EI) can differ.
Predictive Analysis
Aromatic compounds typically show a strong molecular ion (M⁺) peak due to the stability of the benzene ring. The presence of bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, and chlorine has two, ³⁵Cl and ³⁷Cl, in a 3:1 ratio. This will lead to a cluster of peaks for the molecular ion (M⁺, M+2⁺, M+4⁺) with a distinctive intensity pattern, confirming the presence of one Br and one Cl atom.
Fragmentation often occurs at the bonds adjacent to the ring.[10]
-
Loss of -CHO (M-29): A common fragmentation pathway for benzaldehydes is the loss of the formyl radical, leading to a significant peak at M-29.
-
Loss of -CH₂CH₃ (M-29) or -OCH₂CH₃ (M-45): Cleavage of the ethoxy group can occur, leading to peaks corresponding to the loss of an ethyl radical or an ethoxy radical.
-
Halogen Loss: Loss of Br or Cl radicals can also be observed.
The relative intensities of these fragment ions can vary between isomers due to the different stabilities of the resulting radical cations, which are influenced by the positions of the other substituents.
UV-Vis Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. Phenols and benzaldehydes typically show two main absorption bands.[11] The positions of these bands (λₘₐₓ) are sensitive to the substitution pattern on the aromatic ring.[12] Electron-donating groups tend to cause a bathochromic shift (to longer wavelengths), while the overall conjugation of the system plays a significant role.[13]
Predictive Analysis
All three isomers possess a highly conjugated system involving the benzene ring, the aldehyde, and the lone pairs on the oxygen and halogen atoms. This will result in strong UV absorption. The exact λₘₐₓ will differ subtly for each isomer due to the unique way the substituents' electronic effects combine to influence the energy of the π → π* transitions. For example, the relative positions of the strong electron-donating -OH and -OEt groups with respect to the electron-withdrawing -CHO group will modulate the energy gap between the HOMO and LUMO, thus shifting the λₘₐₓ.
Conclusion
The definitive differentiation of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde and its positional isomers is readily achievable through a multi-technique spectroscopic approach. ¹H NMR provides the most direct and unambiguous evidence of the substitution pattern through the chemical shift of the lone aromatic proton. ¹³C NMR corroborates this by mapping the unique electronic environment of each carbon atom. FT-IR offers confirmation of functional groups and can provide clues about intramolecular interactions, such as hydrogen bonding, which are sensitive to the substituent positions. Finally, Mass Spectrometry confirms the elemental composition and molecular weight, while UV-Vis spectroscopy provides data on the conjugated electronic system. By systematically applying these methods and understanding the underlying principles of substituent effects, researchers can confidently elucidate the precise structure of these and other complex aromatic isomers.
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Palomar, J., et al. (2001). Molecular Geometries and Vibrational Spectra of Phenol, Benzaldehyde, and Salicylaldehyde: Experimental versus Quantum Chemical Data. ACS Publications. Retrieved from URL: [Link]
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Crespo-Otero, R., et al. (2005). Ultraviolet absorption spectra of substituted phenols: a computational study. PubMed. Retrieved from URL: [Link]
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Abraham, R.J., et al. (2005). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Retrieved from URL: [Link]
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Yu, J., et al. (2005). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. Retrieved from URL: [Link]
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Borin, A.C., & Serrano, A. (2009). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. The Journal of Chemical Physics. Retrieved from URL: [Link]
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Abraham, R.J., et al. (2006). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph. Retrieved from URL: [Link]
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JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from URL: [Link]
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Chemistry Wallah. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. Retrieved from URL: [Link]
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Viesser, R.V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Retrieved from URL: [Link]
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SpectraBase. (n.d.). 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. Retrieved from URL: [Link]
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comparing the inhibitory potency of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde derivatives
An In-Depth Technical Guide to the Anticipated Inhibitory Potency of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde Derivatives for Researchers and Drug Development Professionals
Introduction: Unraveling the Therapeutic Potential of Substituted Benzaldehydes
Substituted benzaldehydes are a class of aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The core benzaldehyde scaffold, with its reactive aldehyde group and modifiable benzene ring, serves as a versatile template for the design of novel therapeutic agents. The inhibitory potential of these compounds spans a wide range of biological targets, including enzymes involved in inflammation, cancer, and oxidative stress.
This guide provides a comparative analysis of the anticipated inhibitory potency of a specific series of derivatives based on the 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde scaffold. While direct comparative studies on this particular series are not yet prevalent in the published literature, we can infer their likely biological activities and structure-activity relationships by examining structurally related compounds. By synthesizing data from existing research on halogenated and alkoxy-substituted benzaldehydes, this guide aims to provide a predictive framework for researchers and drug development professionals interested in this promising class of molecules. We will delve into potential anti-inflammatory and enzyme-inhibitory activities, supported by detailed experimental protocols and mechanistic insights.
Comparative Analysis of Inhibitory Potency: Insights from Structurally Related Compounds
The inhibitory profile of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde derivatives can be projected by analyzing the biological effects of compounds with similar structural motifs. The presence of halogens (bromine and chlorine), a hydroxyl group, and an ethoxy group on the benzaldehyde ring suggests the potential for multiple modes of biological action.
Potential Anti-inflammatory Activity
A structurally similar compound, 2-bromo-5-hydroxy-4-methoxybenzaldehyde (2B5H4M), has demonstrated significant anti-inflammatory effects in in vitro studies.[1] This suggests that the 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde scaffold is also likely to exhibit anti-inflammatory properties. The proposed mechanism of action involves the inhibition of key signaling pathways implicated in the inflammatory response.
Mechanistic Insights: Inhibition of MAPK and NF-κB Signaling Pathways
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are central to this process.
Based on the activity of 2B5H4M, it is plausible that 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde derivatives could inhibit the phosphorylation of ERK and JNK, two key kinases in the MAPK pathway.[1] Furthermore, they may prevent the degradation of IκB-α, a crucial step for the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[1]
Caption: Proposed anti-inflammatory mechanism of action.
Potential Enzyme Inhibition
The benzaldehyde moiety is a common feature in many enzyme inhibitors, acting as a recognition element that can bind to the active site of various enzymes.
Aldehyde Dehydrogenase (ALDH) Inhibition
Several benzaldehyde derivatives have been identified as inhibitors of aldehyde dehydrogenases (ALDHs), a family of enzymes involved in aldehyde metabolism.[2][3] For instance, benzyloxybenzaldehyde derivatives have shown potent and selective inhibition of ALDH1A3, an isoform overexpressed in certain cancers.[2] The aldehyde group of these inhibitors is thought to interact with the enzyme's active site, mimicking the natural substrate. The substitutions on the benzene ring then contribute to the affinity and selectivity of the inhibition.
Glutathione-Related Enzyme Inhibition
Benzaldehyde itself has been shown to inactivate glutathione peroxidase, a key antioxidant enzyme, with a Ki of approximately 15 µM.[4] This suggests that 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde derivatives could also modulate oxidative stress pathways by interacting with glutathione-related enzymes. Other studies have investigated benzaldehyde derivatives as inhibitors of glutathione reductase.[5]
Table 1: Inhibitory Activities of Structurally Related Benzaldehyde Derivatives
| Compound/Derivative Class | Target | Reported Activity | Reference |
| 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde | ERK, JNK, NF-κB | Inhibition of phosphorylation and nuclear translocation | [1] |
| Benzyloxybenzaldehyde derivatives | ALDH1A3 | IC50 values of 0.23 and 1.29 µM for the most potent compounds | [2] |
| Benzaldehyde | Glutathione Peroxidase | Ki of approximately 15 µM | [4] |
| Methyl 3-amino-5-chlorobenzoate | Glutathione Reductase | Ki value of 0.524 ± 0.109 µM | [5] |
Experimental Protocols for Assessing Inhibitory Potency
To validate the predicted inhibitory activities of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde derivatives, the following experimental protocols are recommended.
In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
This assay assesses the ability of the compounds to suppress the production of inflammatory mediators in cultured macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture medium using the Griess reagent.
-
Pro-inflammatory Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the culture supernatant using ELISA kits.
-
Western Blot Analysis: Analyze the protein expression levels of iNOS, COX-2, and the phosphorylation status of ERK, JNK, and IκB-α in cell lysates by Western blotting to elucidate the mechanism of action.
Caption: Workflow for in vitro anti-inflammatory assay.
Enzyme Inhibition Assay (Generic Protocol)
This protocol can be adapted to assess the inhibitory effects of the compounds on specific enzymes like ALDH or glutathione peroxidase.
Methodology:
-
Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Prepare solutions of the enzyme, substrate, and co-factor (if required) in the assay buffer.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.
-
Assay Reaction: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a pre-determined time to allow for compound-enzyme interaction.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. The specific wavelength will depend on the substrate and product.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value for each compound by plotting the percent inhibition against the compound concentration.
Conclusion and Future Directions
While direct experimental evidence is pending, the analysis of structurally related compounds strongly suggests that 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde derivatives represent a promising class of molecules with potential anti-inflammatory and enzyme-inhibitory activities. The presence of multiple functional groups, including halogens and hydroxyl and ethoxy moieties, provides ample opportunities for structure-activity relationship studies to optimize potency and selectivity.
Future research should focus on the synthesis of a library of these derivatives and their systematic evaluation using the experimental protocols outlined in this guide. Such studies will be crucial in validating their therapeutic potential and elucidating their precise mechanisms of action, paving the way for the development of novel drug candidates.
References
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2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available from: [Link]
-
(PDF) Inhibition performance of halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel in hydrochloric acid solution. ResearchGate. Available from: [Link]
-
Benzaldehyde derivatives with investigated inhibition profile. ResearchGate. Available from: [Link]
-
Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed. Available from: [Link]
-
Inactivation of glutathione peroxidase by benzaldehyde. PubMed. Available from: [Link]
-
Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Available from: [Link]
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- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
In the landscape of pharmaceutical development and manufacturing, the purity and characterization of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. This guide provides an in-depth technical comparison and cross-validation of analytical results for 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, a key substituted aromatic aldehyde intermediate. Ensuring the reliability of analytical data for such compounds is critical for regulatory compliance, product safety, and process optimization.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for establishing and cross-validating robust analytical methods. We will explore the application of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive analysis of this organohalogen compound.[4]
The Imperative of Method Validation in Pharmaceutical Analysis
Analytical method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[2][5] For pharmaceutical intermediates like 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, validated analytical methods are essential to guarantee that the quality of these materials is consistently monitored and controlled.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established clear guidelines on the validation of analytical procedures.[6][7]
Cross-validation of different analytical techniques provides an even higher level of assurance in the reported results. By employing orthogonal methods—techniques that measure the same analyte based on different chemical or physical principles—any potential method-specific biases can be identified and mitigated.
Physicochemical Properties of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C9H8BrClO3 | - |
| Molecular Weight | 279.52 g/mol | - |
| Appearance | Expected to be a solid | [8] |
| Solubility | Soluble in organic solvents (e.g., acetonitrile, methanol, dichloromethane) | [1] |
| UV Absorbance | Expected to have strong absorbance in the UV region due to the substituted benzene ring and aldehyde group | - |
| Volatility | Expected to have low to moderate volatility | [9] |
Note: As specific experimental data for this exact molecule is not publicly available, some properties are inferred from structurally similar compounds like 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde and other halogenated benzaldehydes.[9][10]
Experimental Protocols
The following sections detail the step-by-step methodologies for the analysis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for substituted benzaldehydes.[11][12]
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Step-by-Step Protocol:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde reference standard and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions with the mobile phase to prepare a series of calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
-
Sample Preparation:
-
Prepare a sample solution at a concentration within the calibration range using the mobile phase as the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and sample solutions.
-
Record the chromatograms and integrate the peak area of the analyte.
-
-
Data Processing:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high separation efficiency and definitive identification based on mass-to-charge ratio, making it an excellent confirmatory technique.[1]
Instrumentation and Conditions:
-
System: Agilent 8890 GC with 5977B MSD or equivalent
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm
-
Inlet: Split/Splitless, 280°C
-
Injection Volume: 1 µL (Split ratio 20:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 20°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
MSD Transfer Line: 280°C
-
Ion Source: 230°C
-
Quadrupole: 150°C
-
Acquisition Mode: Scan (m/z 50-400) and Selected Ion Monitoring (SIM)
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Prepare stock and working standards in a GC-compatible solvent such as dichloromethane, following the same concentration range as for the HPLC analysis.
-
Prepare the sample solution in the same solvent.
-
-
Analysis:
-
Inject the prepared solutions into the GC-MS system.
-
Acquire the data in both scan and SIM modes.
-
-
Data Processing:
-
In scan mode, identify the analyte peak by its retention time and mass spectrum.
-
In SIM mode, quantify the analyte using the area of the characteristic ion peaks.
-
Construct a calibration curve and determine the sample concentration as described for HPLC.
-
Cross-Validation Workflow
The cross-validation process ensures that both HPLC and GC-MS methods provide comparable and reliable results for the quantification of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.
Caption: Cross-validation workflow for analytical methods.
Comparative Data Summary
The following table summarizes the expected performance characteristics of the HPLC and GC-MS methods based on established validation guidelines.[6][7]
| Parameter | HPLC-UV | GC-MS | Rationale |
| Specificity | High | Very High | HPLC relies on chromatographic separation and UV detection, which may have interferences from compounds with similar chromophores. GC-MS provides an additional dimension of identification through the mass spectrum, offering higher specificity. |
| Linearity (r²) | > 0.999 | > 0.999 | Both techniques are expected to exhibit excellent linearity over the defined concentration range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Both methods should provide accurate results when analyzing spiked samples. |
| Precision (%RSD) | < 2.0% | < 2.0% | Both methods are expected to be highly precise for replicate injections. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | GC-MS, especially in SIM mode, generally offers lower detection limits than HPLC-UV. |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | Consistent with the lower LOD, the LOQ for GC-MS is also expected to be lower. |
| Robustness | Good | Good | Both methods should be robust to small, deliberate variations in analytical parameters. |
Discussion of Results
The cross-validation of HPLC and GC-MS methods for the analysis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde demonstrates a comprehensive approach to ensuring data integrity.
-
HPLC-UV is a robust and widely accessible technique suitable for routine quality control. Its primary strength lies in its simplicity and high precision for quantifying the main component. However, its specificity can be a limitation if structurally similar impurities are present.
-
GC-MS serves as an excellent orthogonal method. Its superior specificity, derived from the mass fragmentation pattern, makes it ideal for identity confirmation and for the analysis of complex mixtures where co-elution might be a concern in HPLC. The lower detection limits of GC-MS are also advantageous for impurity profiling.
By employing both techniques, a complete analytical picture of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde can be obtained. The quantitative results from both methods should be statistically compared (e.g., using a Student's t-test) to ensure there is no significant difference between the means. A successful cross-validation will demonstrate that either method can be used reliably for its intended purpose, providing flexibility in laboratory operations and confidence in the analytical results.
Conclusion
The development and cross-validation of analytical methods for pharmaceutical intermediates like 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde are critical for ensuring product quality and regulatory compliance. This guide has provided a framework for utilizing HPLC-UV and GC-MS as complementary techniques to achieve a high degree of confidence in the analytical data. By following these detailed protocols and the principles of method validation, researchers and drug development professionals can establish a robust analytical control strategy for this important compound.
References
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Jetir.org. (n.d.). Analytical Method Validation : The Steps Involved in The Process (A Review). Retrieved from [Link]
- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
-
Acta Pharmaceutica Hungarica. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Retrieved from [Link]
-
(n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]
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Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. Retrieved from [Link]
-
ResearchGate. (2015). Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]
-
Britannica. (n.d.). Organohalogen compound. Retrieved from [Link]
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ScienceDirect. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Retrieved from [Link]
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Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]
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Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
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PubMed. (1998). A mechanistic analysis of enzymatic degradation of organohalogen compounds. Retrieved from [Link]
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Velp. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Proclinical. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
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Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]
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Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
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Chromatography Forum. (2013). HPLC method development for aldehydes and ketones. Retrieved from [Link]
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Weizmann Institute of Science. (n.d.). Elemental analysis. Retrieved from [Link]
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Chegg.com. (2021). Solved Prepare a correlation table for the NMR spectrum. Retrieved from [Link]
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Lab Manager. (2024). Introduction to Analytical Method Development and Validation. Retrieved from [Link]
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American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
